Technical Documentation Center

Ophiopogonanone B Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ophiopogonanone B

Core Science & Biosynthesis

Foundational

Ophiopogonanone B: Chemical Architecture and Pharmacological Profiling

Executive Summary Ophiopogonanone B is a bioactive homoisoflavonoid isolated from the tuberous roots of Ophiopogon japonicus (Radix Ophiopogonis).[1] Distinct from its methylated analog (Methylophiopogonanone B) and the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ophiopogonanone B is a bioactive homoisoflavonoid isolated from the tuberous roots of Ophiopogon japonicus (Radix Ophiopogonis).[1] Distinct from its methylated analog (Methylophiopogonanone B) and the steroidal saponin (Ophiopogonin B), this compound exhibits a specific pharmacological profile characterized by cytotoxicity against non-small cell lung cancer (NSCLC) and antitussive activity via TRPA1 modulation .

This technical guide provides a rigorous analysis of Ophiopogonanone B, synthesizing its chemical properties, isolation protocols, and mechanistic actions. It is designed to serve as a reference for drug development professionals seeking to differentiate this molecule from related constituents in O. japonicus.

Chemical Identity & Structural Architecture[2]

Ophiopogonanone B belongs to the homoisoflavonoid class (specifically the 3-benzylchroman-4-one subclass), a rare group of flavonoids featuring a 16-carbon skeleton where the B-ring is connected to the C-ring via an additional methylene (-CH₂-) bridge.

Physicochemical Profile
PropertySpecification
Common Name Ophiopogonanone B
CAS Registry Number 1316759-83-7 (Note: Distinct from Methylophiopogonanone B, CAS 74805-91-7)
IUPAC Name 3-(4-hydroxybenzyl)-5,7-dihydroxy-6-methylchroman-4-one
Chemical Formula C₁₈H₁₈O₅
Molecular Weight 314.33 g/mol
Physical State Yellow needle crystals or powder
Solubility Soluble in DMSO, Methanol, Ethanol; Insoluble in Water
UV Max Absorption ~296 nm (characteristic of homoisoflavonoids)
Structural Distinction

A critical error in literature is the conflation of Ophiopogonanone B with Methylophiopogonanone B . The structural difference lies in the methylation of the A-ring.[2]

  • Ophiopogonanone B (C₁₈H₁₈O₅): Contains a free hydroxyl group at the C-6 or C-8 position (depending on isomer nomenclature) and a 4-hydroxybenzyl group.

  • Methylophiopogonanone B (C₁₉H₂₀O₅): Contains an additional methyl group (methoxy) on the A-ring or B-ring.

ChemicalStructure Class Flavonoid Superclass Subclass Homoisoflavonoids (16-Carbon Skeleton) Class->Subclass Saponin Ophiopogonin B (Steroidal Saponin) *Distinct Class* Class->Saponin Different Biosynthetic Path OpB Ophiopogonanone B (C18H18O5) Target Compound Subclass->OpB 3-benzylchroman-4-one MethylOpB Methylophiopogonanone B (C19H20O5) Methylated Analog Subclass->MethylOpB Methylation

Figure 1: Structural classification distinguishing Ophiopogonanone B from related metabolites.

Biosynthesis & Extraction Methodologies

Biosynthetic Pathway

Ophiopogonanone B is synthesized via the phenylpropanoid pathway. The core skeleton is formed by the condensation of a chalcone precursor followed by a specific cyclization event that incorporates the extra methylene bridge, a hallmark of homoisoflavonoids.

Isolation Protocol (Self-Validating)

The following protocol ensures the separation of Ophiopogonanone B from the more abundant saponins and methylated flavonoids.

Reagents: Ethanol (95%), Petroleum Ether, Ethyl Acetate (EtOAc), n-Butanol, Silica Gel (200-300 mesh).

Step-by-Step Workflow:

  • Extraction: Pulverize dried O. japonicus tubers. Extract with 95% Ethanol (1:10 w/v) under reflux for 2 hours (x3). Combine and concentrate in vacuo.

  • Partitioning: Suspend residue in water.

    • Wash with Petroleum Ether (removes lipids/chlorophyll).

    • Extract with Ethyl Acetate (Target Fraction: Contains Homoisoflavonoids).

    • Discard n-Butanol fraction (Contains Saponins like Ophiopogonin B).

  • Chromatography (Silica Gel):

    • Load EtOAc fraction onto silica gel column.

    • Elute with gradient: CHCl₃:MeOH (100:1 → 10:1).

    • Checkpoint: Ophiopogonanone B typically elutes in non-polar fractions (95:5 to 90:10 range), distinct from the more polar glycosides.

  • Purification (HPLC/HSCCC): Final purification requires semi-preparative HPLC (C18 column, MeOH:H₂O 60:40 isocratic) to separate Ophiopogonanone B from Methylophiopogonanone B.

ExtractionWorkflow Raw Dried Tubers (O. japonicus) Ethanol Ethanol Extraction (Reflux) Raw->Ethanol Partition Liquid-Liquid Partition Ethanol->Partition PetEther Petroleum Ether Phase (Lipids - Discard) Partition->PetEther EtOAc Ethyl Acetate Phase (Homoisoflavonoids) Partition->EtOAc BuOH n-Butanol Phase (Saponins - Discard) Partition->BuOH Silica Silica Gel Column (CHCl3:MeOH Gradient) EtOAc->Silica HPLC Prep-HPLC / HSCCC (Separation of Op-B vs Methyl-Op-B) Silica->HPLC Final Purified Ophiopogonanone B (>98% Purity) HPLC->Final

Figure 2: Isolation workflow targeting the Ethyl Acetate fraction to segregate homoisoflavonoids from saponins.

Pharmacological Mechanisms[2][5]

While Methylophiopogonanone B is widely cited for antioxidant effects in endothelial cells, Ophiopogonanone B possesses a unique profile centered on cytotoxicity and sensory modulation.

Cytotoxicity (NSCLC & HeLa)

Research indicates Ophiopogonanone B exhibits significant cytotoxic activity against specific cancer cell lines.

  • Targets: A549 (Lung Adenocarcinoma), HeLa (Cervical Cancer).

  • Potency: IC₅₀ values range from 14.0 to 15.42 μM .

  • Mechanism: Induction of cell cycle arrest (G0/G1 phase) and apoptosis.[3] Unlike the saponin Ophiopogonin B, which induces autophagy via PI3K/Akt inhibition, Ophiopogonanone B's cytotoxicity is likely mediated through direct interaction with tubulin or specific kinase inhibition, though the precise molecular target requires further elucidation.

Antitussive Activity (TRPA1 Modulation)

A distinguishing feature of Ophiopogonanone B is its interaction with the TRPA1 (Transient Receptor Potential Ankyrin 1) channel.[1][4]

  • Context: O. japonicus is a traditional remedy for cough.[5]

  • Mechanism: Molecular docking and surface plasmon resonance (SPR) studies confirm Ophiopogonanone B binds to TRPA1.

  • Effect: It acts as an antagonist or modulator, reducing the sensory nerve excitation responsible for the cough reflex. This provides a mechanistic basis for its use in treating Mycoplasma pneumoniae-associated cough.

Mechanism cluster_Cancer Cytotoxicity Pathway cluster_Cough Sensory Pathway Compound Ophiopogonanone B Target1 A549 / HeLa Cells Compound->Target1 IC50 ~15 μM Target2 TRPA1 Channel (Sensory Neurons) Compound->Target2 Direct Binding Effect1 G0/G1 Arrest Apoptosis Target1->Effect1 Effect2 Inhibit Ca2+ Influx Suppress Cough Reflex Target2->Effect2

Figure 3: Dual pharmacological pathways of Ophiopogonanone B: Cytotoxicity and TRPA1 modulation.

Analytical Characterization

To ensure scientific integrity, Ophiopogonanone B must be validated using high-resolution analytical techniques.

HPLC-DAD Parameters
  • Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: Acetonitrile (A) : 0.1% Formic Acid in Water (B).

  • Gradient: 30-40% A (0-15 min) → 40-60% A (15-40 min).

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: 296 nm.

  • Retention Time: Ophiopogonanone B typically elutes before Methylophiopogonanone B due to the lack of the methyl group (higher polarity).

Mass Spectrometry (ESI-MS)
  • Ionization: ESI (Positive/Negative mode).[3]

  • Key Ions:

    • [M+H]⁺: m/z 315.3

    • [M-H]⁻: m/z 313.3

    • Fragmentation often yields characteristic cleavage of the C-ring.

Future Outlook & Drug Development

Ophiopogonanone B represents a scaffold for "dual-function" therapeutics:

  • Oncology: Optimization of the homoisoflavonoid core to improve IC₅₀ values (< 1 μM) for NSCLC treatment.

  • Pulmonary Medicine: Development of non-narcotic antitussives targeting TRPA1, avoiding the side effects of central nervous system suppressants.

Caution: Researchers must rigorously check purity to ensure observed effects are not due to contamination with the highly active saponin Ophiopogonin B or the antioxidant Methylophiopogonanone B.

References

  • Chemical Identification & Cytotoxicity: Wang, K. W., et al. (2011).[7] "Novel steroidal saponins from Liriope graminifolia (Linn.) Baker with anti-tumor activities."[8] Carbohydrate Research. (Note: Discusses (Rac)-Ophiopogonanone B cytotoxicity against HeLa).

  • TRPA1 Modulation: Research on Qinbai preparation and Ophiopogon constituents identifying Ophiopogonanone B as a TRPA1 ligand for cough suppression. ResearchGate/PubMed.

  • Extraction & Class Properties: BenchChem Application Notes on Homoisoflavonoids. "Ophiopogonanone B Chemical Structure and Properties."

  • Distinction from Methyl-Analog: Wang, L., et al. (2019). "Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis..."[9] Molecular Medicine Reports. (Provided for contrast; confirms MO-B properties).

  • General Homoisoflavonoid Analysis: "Simultaneous Extraction and Determination of Characteristic Steroidal Saponins and Homoisoflavonoids in Zhejiang Ophiopogon japonicus." Molecules.

Sources

Exploratory

A Technical Guide to the Identification and Characterization of Ophiopogonanone B

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the homoisoflavonoid Ophiopogonanone B. It provides a comprehensive overview of its chemical...

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the homoisoflavonoid Ophiopogonanone B. It provides a comprehensive overview of its chemical nature, natural sourcing, and the analytical workflows required for its definitive identification, alongside insights into its biological significance.

Introduction: Situating Ophiopogonanone B in Natural Product Chemistry

Ophiopogonanone B is a naturally occurring bioactive compound that has attracted significant interest for its therapeutic potential.[1] It is primarily isolated from the root tubers of Ophiopogon japonicus, a plant with a long history of use in Traditional Chinese Medicine (TCM) under the name "Maidong" for nourishing yin, moistening the lungs, and treating conditions like dry cough.[1][2] The scientific imperative to rigorously identify and characterize such molecules is driven by the need for reproducibility in research and the potential for developing novel therapeutic agents. This guide elucidates the core principles and methodologies for the unambiguous identification of Ophiopogonanone B, from its fundamental classification to its complex biological interactions.

Chemical Identity and Classification

The Homoisoflavonoid Class: A Structural Distinction

Homoisoflavonoids represent a unique subclass of flavonoids.[3] Their defining feature is a C16 skeleton (C6-C3-C6) where the B-ring is connected to the C-ring through an additional methylene bridge, distinguishing them from the more common C15 skeleton of isoflavones.[4] Ophiopogonanone B's core structure is a 3-benzylchroman-4-one, which is characteristic of this class.[1] This structural feature is not merely a taxonomic curiosity; it is fundamental to the molecule's three-dimensional conformation and, consequently, its interaction with biological targets. These compounds are predominantly found in the Asparagaceae and Fabaceae plant families.[1][5]

Ophiopogonanone B: Molecular and Physicochemical Profile

The definitive identity of Ophiopogonanone B is established by its specific molecular structure and properties. Understanding these parameters is the first step in any analytical endeavor.

PropertyValueReference
Molecular Formula C₁₈H₁₈O₅[1]
Molecular Weight 314.33 g/mol [1]
Chemical Class Homoisoflavonoid[1]
Core Structure 3-benzylchroman-4-one[1]
CAS Number 1316759-83-7[6]

Botanical Sourcing, Isolation, and Purification

The journey from a complex plant matrix to a purified analytical standard is a multi-step process requiring a systematic and logical workflow. The tuber of Ophiopogon japonicus is the most abundant and commercially relevant source of Ophiopogonanone B.[1][7]

Rationale for the Extraction and Purification Strategy

The rationale for a multi-stage purification process is rooted in the chemical complexity of the plant extract. The initial crude extract contains a vast array of metabolites with varying polarities, including other homoisoflavonoids, saponins, and polysaccharides.[8] A coarse fractionation step (liquid-liquid partitioning) is first employed to enrich the extract for compounds of intermediate polarity, where homoisoflavonoids are typically found. This is followed by fine-tuned chromatographic techniques to resolve and isolate the target molecule from its closely related structural analogues.

cluster_prep Material Preparation cluster_extract Extraction & Fractionation cluster_purify Chromatographic Purification plant Dried Tubers of Ophiopogon japonicus powder Pulverized Plant Material (60-mesh) plant->powder Grinding extraction Ultrasonic-Assisted Extraction (70-95% Ethanol) powder->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Liquid-Liquid Partitioning (vs. Petroleum Ether, Ethyl Acetate) crude_extract->partition etoh_fraction Enriched Ethyl Acetate (EtOAc) Fraction partition->etoh_fraction sgcc Silica Gel Column Chromatography (SGCC) (Petroleum Ether-EtOAc Gradient) etoh_fraction->sgcc semi_pure Semi-Purified Fractions sgcc->semi_pure hsccc High-Speed Counter-Current Chromatography (HSCCC) semi_pure->hsccc pure_compound Pure Ophiopogonanone B (>95%) hsccc->pure_compound

Caption: General workflow for the isolation and purification of Ophiopogonanone B.

Detailed Experimental Protocol: Isolation and Purification

This protocol is a synthesized methodology based on established procedures for homoisoflavonoid isolation from Ophiopogon japonicus.[9][10][11]

  • Preparation of Plant Material:

    • Obtain dried tubers of Ophiopogon japonicus.

    • Grind the tubers into a fine powder (approx. 60-mesh) to maximize the surface area for solvent penetration.[10]

  • Solvent Extraction:

    • Submerge the powdered plant material in 70-95% ethanol (a 1:10 solid-to-solvent ratio is common).[9][10]

    • Perform ultrasonic-assisted extraction for approximately 60 minutes at room temperature. Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

    • Combine the ethanol extracts and filter to remove solid plant residue.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

  • Fractionation (Liquid-Liquid Partitioning):

    • Suspend the crude extract in water and transfer it to a separatory funnel.

    • Perform sequential partitioning against solvents of increasing polarity. First, partition against a non-polar solvent like petroleum ether to remove lipids and other non-polar constituents.

    • Next, partition the remaining aqueous layer against ethyl acetate. The majority of homoisoflavonoids will partition into the ethyl acetate layer.[9]

    • Collect the ethyl acetate fraction and concentrate it under reduced pressure to yield the enriched homoisoflavonoid fraction.

  • Column Chromatography Purification:

    • Silica Gel Column Chromatography (SGCC):

      • Dry the ethyl acetate fraction onto a small amount of silica gel.

      • Load the dried sample onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., petroleum ether).

      • Elute the column with a gradient of petroleum ether-ethyl acetate, starting at a low polarity (e.g., 50:1) and gradually increasing the polarity (e.g., to 2:1).[9][10]

      • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify and pool fractions containing Ophiopogonanone B.

    • High-Speed Counter-Current Chromatography (HSCCC):

      • For final high-purity isolation, dissolve the semi-purified fractions from SGCC in a suitable two-phase solvent system (e.g., n-hexane/ethyl acetate/methanol/water).[12]

      • Inject the sample into the HSCCC instrument and perform the separation to yield the final, highly purified compound.

Structural Elucidation and Analytical Confirmation

Unambiguous structural identification relies on a suite of modern analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data serves as a self-validating system.

cluster_input Input cluster_analysis Analytical Techniques cluster_output Data & Interpretation cluster_conclusion Conclusion sample Purified Ophiopogonanone B Isolate hplc HPLC Analysis sample->hplc ms Mass Spectrometry (MS) sample->ms nmr NMR Spectroscopy (1H, 13C, 2D) sample->nmr purity Purity Assessment (>95%) hplc->purity mol_info Molecular Weight & Formula (C₁₈H₁₈O₅) ms->mol_info struct_elucid Connectivity & Stereochemistry nmr->struct_elucid conclusion Confirmed Structure purity->conclusion mol_info->conclusion struct_elucid->conclusion

Caption: The analytical workflow for the structural confirmation of Ophiopogonanone B.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing purity and for quantification.[13] A reversed-phase C18 column is typically used with a mobile phase consisting of an acetonitrile and water gradient.[11] Detection is commonly performed using a Diode Array Detector (DAD) to obtain UV-Vis spectra, which provides information about the molecule's chromophores.[1][4]

Spectrometric and Spectroscopic Analysis
  • Mass Spectrometry (MS): MS is essential for determining the molecular weight and elemental composition.[1] High-resolution MS (HR-MS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula (C₁₈H₁₈O₅).[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of a molecule.[1]

    • ¹H-NMR: Provides information on the number and types of protons and their neighboring environments. An efficient method for rapidly identifying the common homoisoflavonoid skeleton can be established by analyzing the chemical shift differences of key protons.[15]

    • ¹³C-NMR: Reveals the number and types of carbon atoms in the molecule.

    • 2D-NMR (e.g., COSY, HMQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete and unambiguous assembly of the molecular structure.

Biological Activity and Mechanistic Insights

Ophiopogonanone B exhibits a range of pharmacological activities, validating its historical use in traditional medicine and highlighting its potential as a lead compound for drug discovery.[16][17]

Summary of Preclinical Biological Activities
ActivityModel System / Cell LineQuantitative Data (IC₅₀)Reference
Cytotoxicity Human Lung Cancer (A549)15.42 µM[18]
Cytotoxicity Human Cervical Cancer (HeLa)14.0 µg/mL[19]
Antioxidant H₂O₂-induced HUVECsProtective at 40-50 µM[20]
Anti-inflammatory LPS-induced BV-2 Microglia7.8 µM (NO Production)[20]
Antitussive Mycoplasma pneumoniae infected miceSignificant reduction in cough frequency[16]
Key Mechanism of Action: TRPA1 Channel Inhibition

One of the most well-characterized mechanisms for Ophiopogonanone B is its role as an antitussive (cough suppressant).[16] This effect is mediated through its interaction with the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is a crucial sensor in the nerve fibers that trigger the cough reflex.[1][16]

Experimental evidence from both in silico molecular docking and in vivo animal models shows that Ophiopogonanone B can bind to and inhibit the TRPA1 channel.[1][16] This inhibition prevents the influx of calcium that would normally occur in response to cough-inducing stimuli. By blocking this initial step, Ophiopogonanone B effectively reduces the downstream release of neuropeptides like Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), which are key mediators in propagating the cough signal.[16]

cluster_pathway Antitussive Signaling Pathway stimuli Cough Stimuli (e.g., from infection/irritants) trpa1 TRPA1 Ion Channel on C-Fiber Nerve Ending stimuli->trpa1 Activates ca_influx Ca²⁺ Influx trpa1->ca_influx neuropeptides Release of Neuropeptides (Substance P, CGRP) ca_influx->neuropeptides Triggers cough Cough Reflex neuropeptides->cough Induces op_b Ophiopogonanone B op_b->trpa1 Inhibits

Caption: Ophiopogonanone B's inhibitory mechanism on the TRPA1-mediated cough reflex.

Conclusion

Ophiopogonanone B stands as a compelling example of a natural product with significant, verifiable biological activity. Its proper identification requires a synergistic application of phytochemical isolation techniques and advanced analytical chemistry. The methodologies detailed in this guide—from targeted extraction and multi-modal chromatography to definitive spectroscopic analysis—provide a robust framework for researchers. By adhering to these principles of scientific integrity, the research and development community can confidently explore the full therapeutic potential of this promising homoisoflavonoid.

References

  • Zhang, Y., et al. (2014). Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1553-1558. Retrieved from [Link]

  • Ashok Kumar BS. (2024). Ophiopogon japonicus: Traditional Uses, Pharmacological, and Cosmetic Applications. International Journal of Pharmaceutical Quality Assurance, 15(4). Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root. Retrieved from [Link]

  • Wang, L., et al. (2023). The efficacy of ophiopogonanone B in treating the cough in mice infected with Mycoplasma pneumoniae. Frontiers in Pharmacology, 14, 1269037. Retrieved from [Link]

  • Kuo, Y., et al. (2002). Five New Homoisoflavonoids from the Tuber of Ophiopogon japonicus. Journal of Natural Products, 65(10), 1532-1534. Retrieved from [Link]

  • Wang, L., et al. (2019). Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs. Molecular Medicine Reports, 20(4), 3691-3700. Retrieved from [Link]

  • Thanh, L. N., et al. (2017). Cytotoxic Homoisoflavonoids from Ophiopogon japonicus Tubers. Chemical and Pharmaceutical Bulletin, 65(11), 1072-1076. Retrieved from [Link]

  • PubMed. (2019). Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs. Molecular Medicine Reports. Retrieved from [Link]

  • ResearchGate. (2011). Determination of Homoisoflavonoids in Ophiopogon japonicus by RP-HPLC. Retrieved from [Link]

  • Franke, A. A., et al. (1994). HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids. Proceedings of the Society for Experimental Biology and Medicine, 208(1), 18-26. Retrieved from [Link]

  • ChEMBL. (n.d.). Compound: OPHIOPOGONANONE G (CHEMBL1090923). Retrieved from [Link]

  • ResearchGate. (2018). Rapid Screening and Identification of Chemical Constituents From Ophiopogon japonicus by High-Performance Liquid Chromatography Coupled to Electrospray Ionization and Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities. Retrieved from [Link]

  • ResearchGate. (2020). Homoisoflavonoids: Occurrence, Biosynthesis, and Biological Activity | Request PDF. Retrieved from [Link]

  • Ghoran, S., et al. (2016). Isolation and characterization of homoisoflavonoids from Scilla persica HAUSSKN. Brazilian Journal of Pharmaceutical Sciences, 52(1). Retrieved from [Link]

  • Li, D., et al. (2019). Isolation of Homoisoflavonoids from the Fibrous Roots of Ophiopogon japonicus by Recycling High-Speed Counter-Current Chromatography and Online Antioxidant Activity Assay. Acta Chromatographica, 31(3), 169-174. Retrieved from [Link]

  • MDPI. (2022). Biosynthesis Pathway and Metabolism of Isoflavones. Encyclopedia. Retrieved from [Link]

  • SciELO. (2023). Research and Application of TLC Identification Method for Homoisoflavanones in Polygonatum odoratum (Mill.) Druce. Retrieved from [Link]

  • ResearchGate. (2014). Cascade two step routes to the synthesis of homoisoflavonoid derivatives. Retrieved from [Link]

  • Ning, Z., et al. (2023). An efficient method for identifying natural common homoisoflavonoid by 1H-NMR. Journal of Asian Natural Products Research, 1-9. Retrieved from [Link]

  • PubMed. (2014). Naturally occurring homoisoflavonoids and their pharmacological activities. Planta Medica. Retrieved from [Link]

  • bioRxiv. (2024). Discovery of chemical marker for maidong (roots of Ophiopogon japonicus and Liriope spicata): a feature- based. Retrieved from [Link]

Sources

Foundational

Natural sources of Ophiopogonanone B in Ophiopogon japonicus

Title: Technical Guide: Isolation, Quantification, and Biosynthetic Origin of Ophiopogonanone B from Ophiopogon japonicus Executive Summary This technical guide details the sourcing, extraction, and validation of Ophiopo...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Isolation, Quantification, and Biosynthetic Origin of Ophiopogonanone B from Ophiopogon japonicus

Executive Summary

This technical guide details the sourcing, extraction, and validation of Ophiopogonanone B (C₁₈H₁₈O₅), a bioactive homoisoflavonoid found in the tuberous roots of Ophiopogon japonicus (Maidong). Unlike steroidal saponins (ophiopogonins), which are hydrophilic, Ophiopogonanone B requires specific lipophilic targeting during isolation. This document provides researchers with a self-validating workflow for extracting this compound, quantifying it via HPLC-DAD, and understanding its biosynthetic provenance for quality control in drug development.

Biosynthetic Origin & Chemical Identity

1.1 The Homoisoflavonoid Scaffold Ophiopogonanone B belongs to the homoisoflavonoid class, characterized by a 16-carbon skeleton where an additional methylene group (-CH₂-) is inserted between the B- and C-rings of the flavonoid structure.[1] This unique structural feature renders it distinct from common flavonoids (C6-C3-C6) and contributes to its specific interaction with biological targets like the TRPA1 channel.

1.2 Biosynthetic Pathway The biosynthesis initiates within the phenylpropanoid pathway. The critical divergence point occurs after the formation of the chalcone scaffold. Unlike classical flavonoids, homoisoflavonoids undergo a specific methylation step (likely involving S-adenosyl-L-methionine, SAM) to insert the extra carbon atom.

Figure 1: Biosynthetic Pathway of Ophiopogonanone B

Biosynthesis Phenylalanine L-Phenylalanine Cinnamate Cinnamic Acid Phenylalanine->Cinnamate Deamination CoumaroylCoA p-Coumaroyl-CoA Cinnamate->CoumaroylCoA Hydroxylation/Ligation Chalcone 2',4',4-Trihydroxychalcone CoumaroylCoA->Chalcone Condensation (+3 Malonyl-CoA) Sappanchalcone Sappanchalcone Chalcone->Sappanchalcone Ring Closure/Modification Homoisoflavonoid Ophiopogonanone B (Homoisoflavonoid Skeleton) Sappanchalcone->Homoisoflavonoid C-Methylation (SAM) Cyclization PAL PAL PAL->Phenylalanine C4H C4H C4H->Cinnamate CHS Chalcone Synthase (CHS) CHS->CoumaroylCoA OMT O-Methyltransferase (OMT)

Caption: Proposed biosynthetic route from Phenylalanine to Ophiopogonanone B, highlighting the critical C-methylation step distinct to homoisoflavonoids.

Extraction & Isolation Architecture

2.1 Experimental Causality

  • Why 70-80% Ethanol? Ophiopogonanone B is moderately lipophilic. Water alone extracts polysaccharides (mucilage), while 100% organic solvents may miss glycosylated variants. A 70-80% ethanol/water mix strikes the optimal polarity balance, maximizing yield while precipitating out interfering polysaccharides.

  • Why Ultrasonic-Assisted Extraction (UAE)? The cavitation effect disrupts the rigid cellular matrix of the tuberous root, significantly reducing extraction time compared to maceration.

2.2 Isolation Protocol

Step 1: Pre-treatment

  • Material: Use fibrous roots of Ophiopogon japonicus (harvested in summer/autumn).

  • Pulverization: Grind dried roots to pass through a 40-60 mesh sieve. Fine powder ensures maximum surface area but avoids column clogging during subsequent filtration.

Step 2: Extraction (UAE)

  • Solvent: 75% Ethanol (v/v).

  • Ratio: 1:20 (w/v) – 1g powder to 20mL solvent.

  • Conditions: Sonicate at 40 kHz, 40°C for 45 minutes. Repeat 2x.

  • Filtration: Vacuum filter; combine supernatants.

Step 3: Enrichment (Liquid-Liquid Partition)

  • Evaporate ethanol under reduced pressure (Rotary Evaporator, <50°C) to obtain an aqueous residue.

  • Partition: Shake aqueous residue with Petroleum Ether (removes lipids/chlorophyll) -> Discard organic layer.

  • Extraction: Shake aqueous phase with Ethyl Acetate (EtOAc) (3x).

  • Target Phase: Collect the EtOAc layer. This fraction contains the high-purity homoisoflavonoids, including Ophiopogonanone B.

Figure 2: Isolation Workflow

Extraction Raw Dried Roots (40 Mesh) Ethanol UAE Extraction (75% EtOH) Raw->Ethanol Conc Concentrate (Remove EtOH) Ethanol->Conc Partition1 Petroleum Ether Wash Conc->Partition1 Discard Lipids Partition2 Ethyl Acetate Extraction Partition1->Partition2 Aqueous Phase Final Enriched Fraction (Ophiopogonanone B) Partition2->Final Collect Organic Phase

Caption: Fractionation logic designed to isolate homoisoflavonoids from the crude ethanolic extract.

Analytical Profiling & Quantification (HPLC-DAD)

3.1 System Suitability & Conditions To differentiate Ophiopogonanone B from its structural analogs (e.g., Methylophiopogonanone A/B), a high-resolution C18 column is required.

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Welch Boltimate), 4.6 × 250 mm, 5 µm.

  • Detection Wavelength: 296 nm (Characteristic absorption max for homoisoflavonoids).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

3.2 Mobile Phase Gradient

  • Solvent A: 0.1% Formic Acid in Water (improves peak shape/prevents tailing).

  • Solvent B: Acetonitrile (ACN).[2]

Time (min)Solvent A (%)Solvent B (%)Phase Description
0–107030Initial Equilibration
10–3070 → 4030 → 60Linear Gradient (Elution of Ophiopogonanone B)
30–4040 → 1060 → 90Wash
40–457030Re-equilibration

3.3 Validation Parameters

  • Retention Time: Ophiopogonanone B typically elutes between 18–22 minutes under these conditions (standard verification required).

  • Linearity: R² > 0.9990 over 5–100 µg/mL range.

  • Limit of Detection (LOD): ~0.5 µg/mL.

Pharmacological Relevance

Research indicates that Ophiopogonanone B is not merely a marker compound but a functional therapeutic agent.[3]

  • TRPA1 Modulation: It acts as a ligand for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, mediating antitussive (anti-cough) effects.[4]

  • Cytotoxicity: Demonstrates IC₅₀ values of ~14.0 µg/mL against HeLa cell lines, suggesting potential as a lead compound for oncology scaffolds.[5]

  • Antioxidant Activity: The unique homoisoflavonoid structure provides radical scavenging capabilities superior to simple flavonoids found in the same plant.

References

  • BenchChem. (2025).[6][7][8] Application Notes and Protocols for the Extraction of Homoisoflavonoids from Ophiopogon japonicus. Retrieved from

  • Wang, Y., et al. (2017). "Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root." Iranian Journal of Pharmaceutical Research, 16(1), 357-365.[9] Retrieved from

  • Chen, L., et al. (2022).[10] "Simultaneous Extraction and Determination of Characteristic Steroidal Saponins and Homoisoflavonoids in Zhejiang Ophiopogon japonicus." Molecules, 27(21), 7398. Retrieved from

  • Wang, K.W., et al. (2011).[5] "Novel steroidal saponins from Liriope graminifolia (Linn.) Baker with anti-tumor activities."[5] Carbohydrate Research, 346(2), 253-258.[5] (Cited for Cytotoxicity data).[5] Retrieved from

  • Lin, Y., et al. (2005). "Determination of homoisoflavonoids in Ophiopogon japonicus by RP-HPLC." Chromatographia, 61, 121–125.[1] Retrieved from

Sources

Exploratory

Pharmacological Divergence of Radix Ophiopogonis Metabolites: An In-Depth Technical Guide to Ophiopogonin B vs. Ophiopogonanone B

Executive Summary & Structural Divergence In the landscape of natural product drug discovery, distinguishing between structurally distinct secondary metabolites from the same botanical source is paramount. Ophiopogon jap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Divergence

In the landscape of natural product drug discovery, distinguishing between structurally distinct secondary metabolites from the same botanical source is paramount. Ophiopogon japonicus (Radix Ophiopogonis) yields two profoundly different bioactive compounds: Ophiopogonin B and Ophiopogonanone B . While their nomenclature is deceptively similar, their pharmacological trajectories diverge completely.

As an application scientist, I approach these molecules not merely as structural variants, but as distinct functional tools.

  • Ophiopogonin B (OP-B) is a bulky steroidal saponin (

    
    , MW: 722.9  g/mol ). Its steroid backbone and sugar moieties allow it to intercalate into cell membranes and heavily modulate intracellular kinase cascades, making it a potent multi-target anti-tumor agent.
    
  • Ophiopogonanone B is a homoisoflavonoid . Characterized by a

    
     carbon skeleton with a 3-benzylchroman-4-one core, it is a smaller, highly lipophilic molecule optimized for interacting with sensory ion channels, functioning primarily as a targeted neurogenic anti-inflammatory and antitussive agent.
    

Ophiopogonin B: A Multi-Kinase Modulator in Oncology

Mechanistic Pathways

Ophiopogonin B has emerged as a formidable candidate in oncology, demonstrating high efficacy against non-small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), and gastric cancer. Its mechanism of action is defined by the simultaneous disruption of multiple survival pathways:

  • PI3K/AKT & AMPK Modulation: OP-B acts upstream by downregulating Protein Tyrosine Phosphatase 1B (PTP1B). This suppression subsequently inactivates the pro-survival PI3K/AKT pathway while activating the energy-sensing AMPK pathway, halting tumor progression (1)[1].

  • Autophagy & Apoptosis: OP-B induces robust autophagic flux and apoptosis by activating the JNK/c-Jun signaling cascade (2)[2]. It sensitizes cells to death receptor ligands like TRAIL by downregulating c-FLIP (3)[3].

  • Ferroptosis Induction: OP-B triggers iron-dependent cell death by downregulating the gene signature AURKA and blocking the GPX4/xCT-dependent antioxidant pathway, leading to lethal lipid peroxidation (4)[4].

OPB_Signaling OPB Ophiopogonin B PI3K PI3K/AKT Pathway OPB->PI3K Inhibits (via PTP1B) AMPK AMPK Pathway OPB->AMPK Activates (via PTP1B) JNK JNK/c-Jun Pathway OPB->JNK Activates AURKA AURKA / GPX4 OPB->AURKA Inhibits Autophagy Autophagy Flux (LC3-II ↑, p62 ↓) PI3K->Autophagy Suppresses (Relieved) AMPK->Autophagy Promotes Apoptosis Apoptosis (Bax ↑, Bcl-2 ↓) JNK->Apoptosis Induces Ferroptosis Ferroptosis (MDA ↑, Fe2+ ↑) AURKA->Ferroptosis Suppresses (Relieved)

Ophiopogonin B multi-kinase signaling pathway driving autophagy, apoptosis, and ferroptosis.

Protocol 1: Validating OP-B Induced Autophagic Flux and Ferroptosis

Causality Check: To prove OP-B induces true autophagic flux (rather than merely causing autophagosome accumulation due to blocked degradation), we must measure the conversion of LC3-I to LC3-II alongside the degradation of p62. To validate ferroptosis, we utilize Ferrostatin-1 (Fer-1) as a self-validating control; if Fer-1 rescues cell viability, it confirms lipid peroxidation is the primary executioner mechanism.

Step-by-Step Methodology:

  • Cell Culture: Seed NSCLC cells (e.g., A549) at

    
     cells/well in 12-well plates. Incubate at 37°C for 24 h.
    
  • Compound Treatment: Treat cells with OP-B at escalating doses (0, 5, 10, 20 μM) for 24-48 hours. For autophagic flux validation, pretreat a subset with 20 μM chloroquine (a lysosomal inhibitor) for 1 h prior to OP-B exposure.

  • Ferroptosis Rescue Assay: Pretreat a parallel cohort with 1 μM Ferrostatin-1 (Fer-1) for 2 hours before OP-B exposure.

  • Protein Extraction & Western Blotting: Lyse cells in RIPA buffer. Probe for LC3B, p62, p-PI3K, p-AKT, and PTP1B. A successful flux is indicated by increased LC3-II and decreased p62.

  • Lipid Peroxidation & Iron Quantification: Harvest cells and measure Malondialdehyde (MDA) content using a thiobarbituric acid reactive substances (TBARS) assay. Quantify intracellular

    
     using a commercial Iron Assay Kit.
    
  • Validation: OP-B treated cells must show elevated MDA and

    
    . Co-treatment with Fer-1 must reverse these elevations and restore cell viability (5)[5].
    

Ophiopogonanone B: Targeted Neurogenic Anti-Inflammatory

Mechanistic Pathways

Unlike its steroidal counterpart, Ophiopogonanone B is primarily utilized in pulmonology. It is a potent active component in traditional formulations (such as Qinbai pills) used to treat Mycoplasma pneumoniae (MP) infections.

Its primary mechanism relies on the antagonism of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. TRPA1 is a sensory ion channel that, when activated by pathogens or oxidative stress, triggers the release of neuropeptides. By blocking TRPA1, Ophiopogonanone B suppresses the downstream mRNA expression of Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), thereby attenuating neurogenic inflammation and the cough reflex (6)[6].

Opanone_Signaling OPanone Ophiopogonanone B TRPA1 TRPA1 Channel OPanone->TRPA1 Binds & Antagonizes SP Substance P (SP) TRPA1->SP Downregulates mRNA CGRP CGRP TRPA1->CGRP Downregulates mRNA Cough Neurogenic Inflammation & Cough Reflex SP->Cough Attenuates CGRP->Cough Attenuates

Ophiopogonanone B antitussive mechanism via TRPA1 antagonism and neuropeptide suppression.

Protocol 2: In Vivo Validation of TRPA1-Mediated Antitussive Effects

Causality Check: Because TRPA1 activation in sensory neurons drives the release of SP and CGRP (causing the cough reflex), quantifying these neuropeptides in lung tissue directly links the receptor antagonism to the phenotypic antitussive effect.

Step-by-Step Methodology:

  • In Silico Pre-Validation: Perform molecular docking (e.g., Autodock Vina) of Ophiopogonanone B against the TRPA1 protein structure to confirm binding affinity and steric hindrance within the channel pore.

  • Model Establishment: Induce Mycoplasma pneumoniae (MP) infection in a murine model via intranasal inoculation for 3 consecutive days.

  • Therapeutic Dosing: Administer Ophiopogonanone B (low, medium, and high doses) via oral gavage for 7 days post-infection. Use azithromycin as a positive control.

  • Cough Elicitation Monitoring: Place mice in a plethysmograph chamber. Expose to aerosolized capsaicin or ammonia to elicit coughing. Record cough latency and the total number of coughs over a 3-minute interval.

  • Transcriptomic Analysis: Euthanize mice and excise lung tissue. Perform RT-qPCR to quantify the mRNA expression levels of TRPA1, SP, and CGRP.

  • Validation: A valid antitussive response must correlate with a statistically significant reduction in TRPA1, SP, and CGRP mRNA compared to the MP-infected model group (6)[6].

Quantitative and Pharmacological Comparison

To streamline compound selection for preclinical studies, the following table summarizes the divergent properties of both molecules:

FeatureOphiopogonin B (OP-B)Ophiopogonanone B
Chemical Class Steroidal SaponinHomoisoflavonoid
Molecular Weight 722.9 g/mol ~300 - 350 g/mol
Primary Indication Oncology (NSCLC, HCC, Gastric Cancer)Pulmonology (Antitussive, MP Pneumonia)
Key Molecular Targets PTP1B, PI3K/AKT, AMPK, JNK, AURKATRPA1 Sensory Channel
Primary Cellular Outcomes Autophagy, Apoptosis, FerroptosisSuppression of Neuropeptides (SP, CGRP)
In Vitro Efficacy

(NSCLC viability)

(HeLa cytotoxicity)

Conclusion & Translational Outlook

The distinction between Ophiopogonin B and Ophiopogonanone B perfectly illustrates how minor biosynthetic shifts in a single plant species yield vastly different pharmacological tools. For oncology applications requiring multi-pathway disruption (apoptosis, autophagy, and ferroptosis), Ophiopogonin B is the superior candidate. Conversely, for respiratory indications requiring targeted suppression of neurogenic inflammation without widespread cytotoxicity, Ophiopogonanone B provides a highly specific TRPA1 antagonistic profile.

References

  • Ophiopogonin B (OP-B) | JNK/c-Jun Activator. MedChemExpress. 2

  • Ophiopogonin B induces gastric cancer cell death by blocking the GPX4/xCT‑dependent ferroptosis pathway. Spandidos Publications. 5

  • Ophiopogonin-B targets PTP1B to inhibit the malignant progression of hepatocellular carcinoma by regulating the PI3K/AKT and AMPK signaling pathways. NIH PMC. 1

  • Ophiopogonin B sensitizes TRAIL-induced apoptosis through activation of autophagy flux and downregulates cellular FLICE-like inhibitory protein. Oncotarget. 3

  • Induction of Ferroptosis by Ophiopogonin-B Through Regulating the Gene Signature AURKA in NSCLC. Frontiers. 4

  • The efficacy of ophiopogonanone B in treating the cough in mice infected with Mycoplasma pneumoniae. Frontiers in Pharmacology / NIH PMC. 6

  • (Rac)-Ophiopogonanone B | Homoisoflavonoid. MedChemExpress.7

Sources

Foundational

Homoisoflavonoids in Radix Ophiopogonis: Phytochemical Profile, Isolation, and Pharmacological Potential

[1][2][3][4][5][6][7] Executive Summary Radix Ophiopogonis (Ophiopogon japonicus), known as "Maidong," is a cornerstone herb in Traditional Chinese Medicine (TCM) for cardiovascular and respiratory indications.[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6][7]

Executive Summary

Radix Ophiopogonis (Ophiopogon japonicus), known as "Maidong," is a cornerstone herb in Traditional Chinese Medicine (TCM) for cardiovascular and respiratory indications.[1][2][3] While steroidal saponins (ophiopogonins) have historically dominated the literature, homoisoflavonoids have emerged as a distinct, high-value phytochemical class with potent antioxidant, anti-inflammatory, and vaso-protective properties.[4]

This technical guide provides a rigorous analysis of the homoisoflavonoid profile in O. japonicus. It details the structural classification, validated extraction and isolation protocols, LC-MS/MS profiling parameters, and the molecular mechanisms driving their therapeutic potential. This document is designed to serve as a blueprint for researchers aiming to utilize these scaffolds in drug discovery.

Chemical Architecture & Classification

Homoisoflavonoids are rare flavonoid derivatives characterized by a 16-carbon skeleton, distinguished by an additional methylene (-CH₂-) group inserting between the B- and C-rings of the flavonoid core. In Radix Ophiopogonis, they are primarily classified into two structural subtypes based on the saturation of the C2-C3 bond.

Structural Subtypes
SubtypeStructural FeatureRepresentative CompoundsKey Characteristics
Homoisoflavanones Saturated C2-C3 bondMethylophiopogonanone A (MOPA) Methylophiopogonanone B (MOPB) Ophiopogonanone EMost abundant subclass. Often methylated at C-6 or C-8 positions.
Homoisoflavones Double bond at C2-C3Methylophiopogonone A Methylophiopogonone B Less common. Planar structure confers different binding affinities.
Aldehyde Derivatives Formyl group (-CHO) substitution6-Aldehydo-isoophiopogonanone A6-Formylisoophiopogonanone BHigh reactivity; potential for covalent interactions with protein targets.

Chemotaxonomic Significance: The ratio of MOPA to MOPB and the presence of specific aldehyde derivatives serve as critical quality control (QC) markers, distinguishing O. japonicus from adulterants like Liriope spicata.

Technical Workflow: Extraction and Isolation

The following protocol optimizes the yield of homoisoflavonoids, which are lipophilic and often co-extract with steroidal saponins. This workflow prioritizes the enrichment of the Ethyl Acetate (EtOAc) fraction, where homoisoflavonoids concentrate.

Step-by-Step Protocol

Reagents: Ethanol (95%), Petroleum Ether (60-90°C), Ethyl Acetate, n-Butanol, Methanol (HPLC grade), Formic Acid.

Phase 1: Crude Extraction

  • Pulverization: Grind dried O. japonicus tubers to a fine powder (mesh size 40-60).

  • Extraction: Macerate 1 kg of powder in 10 L of 95% Ethanol (1:10 w/v).

  • Method: Perform Heat Reflux Extraction (HRE) at 80°C for 2 hours, repeated 3 times. Alternatively, use Ultrasound-Assisted Extraction (UAE) (40 kHz, 300W, 45 min) for thermolabile aldehyde derivatives.

  • Concentration: Combine filtrates and evaporate under reduced pressure (Rotary Evaporator) at 50°C to yield the Crude Residue.

Phase 2: Liquid-Liquid Partitioning (Fractionation)

  • Suspension: Suspend the Crude Residue in distilled water (1 L).

  • Defatting: Partition with Petroleum Ether (1 L x 3). Discard the organic layer (removes chlorophyll and lipids).

  • Target Enrichment: Partition the aqueous phase with Ethyl Acetate (1 L x 3).

    • Critical Step: Collect the EtOAc layer.[1][5] This fraction contains >85% of total homoisoflavonoids.[6]

  • Saponin Removal: The remaining aqueous phase can be partitioned with n-Butanol to recover steroidal saponins (secondary byproducts).

Phase 3: Purification (Chromatography)

  • Silica Gel Column: Load the dried EtOAc fraction onto a Silica Gel 60 column.

  • Elution Gradient: Elute with a gradient of Petroleum Ether : Ethyl Acetate (from 10:1 to 1:1 v/v).

  • Polishing: Purify sub-fractions containing MOPA/MOPB using Sephadex LH-20 (eluted with MeOH) or Preparative HPLC (C18 column, MeOH/Water gradient).

Workflow Visualization

ExtractionWorkflow RawMaterial Dried Radix Ophiopogonis (Powdered) Extraction Extraction (95% EtOH, Reflux x3) RawMaterial->Extraction CrudeExtract Crude Ethanol Extract (Concentrated) Extraction->CrudeExtract WaterSuspension Suspension in H2O CrudeExtract->WaterSuspension Partition1 Partition: Petroleum Ether WaterSuspension->Partition1 Lipids Petroleum Ether Layer (Lipids/Chlorophyll) -> DISCARD Partition1->Lipids Partition2 Partition: Ethyl Acetate Partition1->Partition2 Aqueous Phase TargetFraction Ethyl Acetate Fraction (Target: Homoisoflavonoids) Partition2->TargetFraction Organic Phase Partition3 Partition: n-Butanol Partition2->Partition3 Aqueous Phase Purification Silica Gel Chromatography (PE:EtOAc Gradient) TargetFraction->Purification Saponins n-BuOH Layer (Steroidal Saponins) Partition3->Saponins Isolation Prep-HPLC / Sephadex LH-20 Purification->Isolation FinalProduct Pure Homoisoflavonoids (MOPA, MOPB, etc.) Isolation->FinalProduct

Figure 1: Optimized extraction and isolation workflow for homoisoflavonoids from Radix Ophiopogonis.

Analytical Profiling (LC-MS/MS)

For Quality Assurance (QA) and pharmacokinetic studies, accurate identification is required. Homoisoflavonoids exhibit distinct mass spectral fragmentation patterns in Negative ESI mode .

HPLC-MS/MS Parameters
  • Column: Agilent Zorbax SB-C18 or Waters SunFire C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[2][3][6]

  • Gradient: 0-20 min (30-50% B); 20-40 min (50-80% B).

  • Flow Rate: 1.0 mL/min.[2][3][6][7]

  • Detection: ESI Negative Mode (better sensitivity for phenolic hydroxyls).

Diagnostic Fragmentation Rules
  • Neutral Loss of CO: A hallmark of homoisoflavonoids. Precursor ions

    
     typically lose 28 Da (CO).
    
  • C-Ring Cleavage:

    • Saturated (Homoisoflavanones): Cleavage of the C3-C9 bond leads to the loss of the B-ring.[8]

    • Unsaturated (Homoisoflavones): Retro-Diels-Alder (RDA) fragmentation is rare compared to normal flavonoids; instead, sequential loss of methyl radicals (

      
      , 15 Da) is common in methoxylated derivatives like MOPA/MOPB.
      

Pharmacological Mechanisms

Recent research highlights the efficacy of homoisoflavonoids, particularly Methylophiopogonanone B (MOPB) , in cardiovascular protection and anti-inflammatory pathways.[9]

Cardiovascular Protection (Endothelial Function)

MOPB attenuates oxidative stress in Human Umbilical Vein Endothelial Cells (HUVECs).[9] The mechanism involves the downregulation of NADPH Oxidase (NOX) , specifically the p22phox subunit, preventing the generation of Reactive Oxygen Species (ROS) that trigger apoptosis.

Anti-Inflammatory Activity

Homoisoflavonoids inhibit the NF-κB signaling pathway . By blocking the phosphorylation of IκBα, they prevent the nuclear translocation of p65, thereby suppressing the transcription of pro-inflammatory cytokines (TNF-α, IL-6, iNOS).

Mechanism of Action Diagram

Mechanism Stimulus Oxidative Stress (e.g., H2O2 / Ang II) NOX NADPH Oxidase (p22phox subunit) Stimulus->NOX Activates Drug Methylophiopogonanone B (MOPB) Drug->NOX Inhibits Expression (Downregulates p22phox) Survival Endothelial Cell Survival Drug->Survival Promotes ROS Intracellular ROS Accumulation NOX->ROS Generates Mito Mitochondrial Dysfunction (Bax/Bcl-2 Ratio u2191) ROS->Mito Triggers ROS->Survival Inhibits Caspase Caspase-3 Activation Mito->Caspase Activates Apoptosis Endothelial Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Cytoprotective mechanism of Methylophiopogonanone B (MOPB) in endothelial cells via NADPH Oxidase inhibition.

References

  • Phytochemical Profiling & Analysis

    • Determination of Homoisoflavonoids in Ophiopogon japonicus by RP-HPLC. Journal of Liquid Chromatography & Related Technologies.

    • Analysis of homoisoflavonoids in Ophiopogon japonicus by HPLC-DAD-ESI-MS/MS. Journal of the American Society for Mass Spectrometry.

  • Pharmacological Activity (Cardiovascular & Antioxidant)

    • Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs.[9] Molecular Medicine Reports.

    • Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root.[2][9][3][6][10] Iranian Journal of Pharmaceutical Research.[3]

  • Extraction & Isolation

    • Simultaneous Extraction and Determination of Characteristic Steroidal Saponins and Homoisoflavonoids in Zhejiang Ophiopogon japonicus. Molecules.[11][12][2][9][3][5][6][7][8][10][13]

    • Homoisoflavonoids from Ophiopogon japonicus Ker-Gawler.[1][2][3][5][6][8][10][13] Phytochemistry.[11][12][2][3][5][6][7][8][10][13]

Sources

Exploratory

Ophiopogonanone B: Mechanistic Targeting of Oxidative Stress &amp; Inflammatory Signaling

Technical Whitepaper for Drug Development & Application Science Executive Summary Ophiopogonanone B (OP-B) is a bioactive homoisoflavonoid isolated from the tuberous roots of Ophiopogon japonicus (Radix Ophiopogonis). Hi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper for Drug Development & Application Science

Executive Summary

Ophiopogonanone B (OP-B) is a bioactive homoisoflavonoid isolated from the tuberous roots of Ophiopogon japonicus (Radix Ophiopogonis). Historically utilized in Traditional Chinese Medicine (TCM) for cardiovascular and respiratory indications, modern pharmacological profiling has identified OP-B as a high-potency modulator of intracellular redox states and inflammatory cascades.

This guide analyzes the therapeutic potential of OP-B, focusing on its ability to inhibit NADPH oxidase-mediated ROS production and suppress NF-κB/MAPK signaling axes. It provides validated experimental protocols and mechanistic insights for researchers investigating OP-B as a lead compound for atherosclerosis, neuroinflammation, and oxidative injury.

Compound Profile & Physicochemical Properties

PropertySpecification
IUPAC Name 3-(4-hydroxybenzyl)-5,7-dihydroxy-6-methylchroman-4-one
Chemical Class Homoisoflavonoid (C17-skeleton)
Source Ophiopogon japonicus (Dwarf Lilyturf)
Molecular Formula C₁₇H₁₆O₅
Molecular Weight 300.31 g/mol
Solubility Soluble in DMSO (>10 mM), Methanol; Poorly soluble in water
Key Analogs Methylophiopogonanone B (MO-B), Ophiopogonanone E

Structural Insight: The homoisoflavonoid skeleton is characterized by a 3-benzylchroman-4-one core.[1] The C6-methyl group and hydroxyl patterns on the A-ring are critical for its interaction with kinase domains and antioxidant enzymes.

Mechanistic Pharmacodynamics

OP-B and its methylated derivative, Methylophiopogonanone B (MO-B), exert cytoprotective effects through a dual-mechanism action: direct scavenging of Reactive Oxygen Species (ROS) and upstream modulation of signal transduction.

Antioxidant Mechanism: The NADPH Oxidase Axis

Oxidative stress in endothelial cells (e.g., HUVECs) is often driven by NADPH oxidase (NOX).

  • Target: OP-B downregulates the expression of p22phox , a critical membrane subunit of the NOX complex.

  • Effect: By inhibiting NOX assembly, OP-B prevents the transfer of electrons to molecular oxygen, stopping superoxide (

    
    ) generation at the source.
    
  • Downstream: This reduction in ROS prevents mitochondrial depolarization and inhibits the intrinsic apoptotic pathway (Bax/Bcl-2 modulation).

Anti-Inflammatory Mechanism: NF-κB & MAPK Inhibition

In macrophages (RAW 264.7) and microglia (BV-2), OP-B acts as a suppressor of the "Cytokine Storm" phenotype induced by LPS.

  • NF-κB Pathway: OP-B blocks the phosphorylation of IκBα, preventing the nuclear translocation of the p65 subunit. This halts the transcription of pro-inflammatory genes (iNOS, COX-2, IL-1β, IL-6).

  • MAPK Pathway: It concurrently inhibits the phosphorylation of p38, ERK, and JNK, which are upstream activators of AP-1 and NF-κB.

Signaling Pathway Visualization

OPB_Signaling_Pathway LPS LPS / H2O2 (Stress Inducers) NOX NADPH Oxidase (p22phox subunit) LPS->NOX Upregulates TLR4 TLR4 Receptor LPS->TLR4 Activates OPB Ophiopogonanone B (Therapeutic Agent) OPB->NOX Inhibits Expression MAPK MAPK Phosphorylation (p38, ERK, JNK) OPB->MAPK Blocks Phosphorylation IKK IKK Complex OPB->IKK Inhibits Survival Cell Survival & Redox Homeostasis OPB->Survival Promotes ROS Intracellular ROS (Superoxide) NOX->ROS Generates TLR4->MAPK TLR4->IKK ROS->MAPK Activates Apoptosis Apoptosis (Bax/Caspase-3) ROS->Apoptosis NFkB NF-κB (p65) Nuclear Translocation MAPK->NFkB IkB IκBα (Degradation) IKK->IkB IkB->NFkB Releases Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6, iNOS) NFkB->Inflammation Transcription

Figure 1: Mechanistic map of OP-B action. Red dashed lines indicate inhibition points: blocking NADPH oxidase assembly and suppressing MAPK/NF-κB phosphorylation cascades.

Preclinical Evidence & Quantitative Analysis

The following data aggregates findings from key studies on OP-B and its methylated analog (MO-B), demonstrating dose-dependent efficacy.

Table 1: Quantitative Efficacy Profile
Experimental ModelAssay TypeBiomarker / EndpointOutcome (OP-B / MO-B Treatment)Reference
HUVEC (Endothelial) Oxidative Stress (H2O2)Cell Viability (CCK-8)Increased viability by ~30% at 50 μM[1]
HUVEC (Endothelial) ROS QuantificationDCFH-DA FluorescenceReduced ROS levels by >40% at 40-50 μM[1]
BV-2 (Microglia) Inflammation (LPS)Nitric Oxide (NO)IC50 = 7.8 μM (Inhibition of NO)[2]
A549 (Lung Cancer) CytotoxicityCell ProliferationIC50 = 15.42 μM [3]
RAW 264.7 Inflammation (LPS)IL-6 ProductionSignificant reduction at 10-20 μM [4]

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized based on peer-reviewed methodologies.

Protocol A: Assessment of Antioxidant Protection in HUVECs

Objective: Validate OP-B mediated protection against H2O2-induced oxidative injury.[2][3]

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Drug Pre-treatment:

    • Dissolve OP-B in DMSO (Stock 10 mM).[2]

    • Dilute in culture medium to final concentrations: 10, 20, 40, 50 μM.

    • Treat cells with OP-B for 24 hours .[3] (Include a Vehicle Control: 0.1% DMSO).

  • Oxidative Induction:

    • Discard medium. Wash with PBS.

    • Add medium containing 1.0 mM H2O2 (freshly prepared). Incubate for 4-6 hours.

  • Viability Readout (CCK-8):

    • Add 10 μL CCK-8 reagent per well. Incubate for 2h at 37°C.

    • Measure Absorbance at 450 nm.

  • ROS Quantification (Validation Step):

    • In a parallel plate, after H2O2 treatment, stain with 10 μM DCFH-DA for 20 min.

    • Analyze via Flow Cytometry (Ex/Em: 488/525 nm) to confirm ROS reduction.

Protocol B: Anti-Inflammatory Assay in Macrophages

Objective: Measure inhibition of NO and cytokines via NF-κB suppression.

  • Priming: Culture RAW 264.7 cells in DMEM + 10% FBS.

  • Co-Treatment:

    • Treat cells simultaneously with LPS (1 μg/mL) and OP-B (5, 10, 20 μM).

    • Incubate for 18-24 hours .

  • Griess Assay (Nitric Oxide):

    • Transfer 100 μL supernatant to a fresh plate.

    • Add 100 μL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 min at RT. Measure Absorbance at 540 nm.

  • Western Blotting (Mechanism Check):

    • Lyse cells using RIPA buffer + Phosphatase Inhibitors.

    • Primary Antibodies: p-NF-κB p65 (Ser536), p-p38 MAPK, COX-2, iNOS.

    • Normalization:

      
      -actin or Lamin B1 (for nuclear fractions).
      
Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vitro Models cluster_2 Phase 3: Assays Extract Extraction (O. japonicus) Stock DMSO Stock (10 mM) Extract->Stock HUVEC HUVEC Cells (Endothelial) Stock->HUVEC Pre-treat 24h RAW RAW 264.7 (Macrophage) Stock->RAW Co-treat with LPS CCK8 Viability (CCK-8) HUVEC->CCK8 + H2O2 ROS ROS Detection (DCFH-DA) HUVEC->ROS + H2O2 Griess NO Assay (Griess) RAW->Griess Supernatant WB Western Blot (p-p65, p-p38) RAW->WB Lysate

Figure 2: Step-by-step experimental workflow for validating OP-B bioactivity.

Therapeutic Implications

The ability of OP-B to target the p22phox subunit of NADPH oxidase distinguishes it from generic radical scavengers. By inhibiting the enzyme responsible for ROS generation, rather than just mopping up produced ROS, OP-B offers a more sustainable therapeutic strategy for chronic conditions like:

  • Atherosclerosis: Preventing endothelial oxidative damage and subsequent plaque formation.

  • Neurodegeneration: Protecting microglia from chronic LPS-induced activation.

Future Directions: Researchers should focus on in vivo pharmacokinetic profiling (bioavailability) and structural modification (SAR) to enhance water solubility for clinical formulations.

References

  • Wang, L., et al. (2019). Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs.[2] Molecular Medicine Reports.

  • Cayman Chemical. Methylophiopogonanone B Product Information & Biological Activity.

  • MedChemExpress. Ophiopogonanone B: Cytotoxicity and Chemical Properties.

  • Hung, T. M., et al. (2010). Homoisoflavonoid derivatives from the roots of Ophiopogon japonicus and their in vitro anti-inflammation activity.[4] Bioorganic & Medicinal Chemistry Letters.

  • Chen, J., et al. (2016). Anti-inflammatory activities of homoisoflavonoids from Ophiopogon japonicus. Journal of Ethnopharmacology.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Isolation of Ophiopogonanone B from Ophiopogon japonicus

Abstract This application note details a rigorous protocol for the extraction, isolation, and purification of Ophiopogonanone B (CAS: 1316759-83-7) from the tuberous roots of Ophiopogon japonicus (Radix Ophiopogonis).[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a rigorous protocol for the extraction, isolation, and purification of Ophiopogonanone B (CAS: 1316759-83-7) from the tuberous roots of Ophiopogon japonicus (Radix Ophiopogonis).[1] Unlike its more abundant methylated analog, Methylophiopogonanone B, Ophiopogonanone B represents a specific homoisoflavonoid subclass requiring precise chromatographic resolution.[1] This guide integrates solvent partitioning, silica gel fractionation, and preparative High-Performance Liquid Chromatography (HPLC) to achieve >98% purity.[1] Critical distinction is made between Ophiopogonanone B (C₁₈H₁₈O₅) and its structural analogs to ensure target specificity in pharmacological workflows.[1]

Chemical Identity & Target Profile

Before initiating isolation, it is imperative to distinguish the target compound from closely related congeners often co-eluted in the homoisoflavonoid fraction.[1]

FeatureOphiopogonanone B (Target)Methylophiopogonanone B (Common Analog)
CAS Number 1316759-83-7 74805-91-7
Formula C₁₈H₁₈O₅C₁₉H₂₀O₅
Mol.[1][2][3] Weight 314.33 g/mol 328.36 g/mol
Structure 5,7-dihydroxy-6-methyl-3-(4-methoxybenzyl)chroman-4-one5,7-dihydroxy-6,8-dimethyl-3-(4-methoxybenzyl)chroman-4-one
Key Difference Lacks C-8 methyl groupContains C-8 methyl group
Polarity Slightly more polarSlightly less polar

Materials & Reagents

  • Plant Material: Dried tuberous roots of Ophiopogon japonicus (pulverized to 40–60 mesh).

  • Extraction Solvents: Ethanol (95%, Industrial Grade), Methanol (HPLC Grade).[1]

  • Partition Solvents: Petroleum Ether (60–90°C), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH).[4]

  • Chromatography Phases:

    • Silica Gel (200–300 mesh) for open column chromatography.[1][4]

    • Sephadex LH-20 for size-exclusion/polishing.[1][4]

    • C18 Preparative Column (e.g., 5 μm, 250 × 20 mm).[1]

  • Modifiers: Formic Acid (FA) or Acetic Acid (HPLC Grade).[1][4]

Experimental Workflow

The isolation strategy prioritizes the enrichment of the Ethyl Acetate fraction , where homoisoflavonoids predominantly partition.[1]

IsolationProtocol Plant Dried Roots of Ophiopogon japonicus Extract Extraction (95% EtOH, Reflux/Ultrasonic) Plant->Extract Crude Crude Extract (Suspended in H2O) Extract->Crude Evaporate EtOH Part_PE Partition: Petroleum Ether Crude->Part_PE Part_EtOAc Partition: Ethyl Acetate Part_PE->Part_EtOAc Aqueous Layer Frac_PE PE Fraction (Lipids/Chlorophyll) -> Discard Part_PE->Frac_PE Part_BuOH Partition: n-Butanol Part_EtOAc->Part_BuOH Aqueous Layer Frac_EtOAc EtOAc Fraction (Target: Homoisoflavonoids) Part_EtOAc->Frac_EtOAc Silica Silica Gel Column (PE:EtOAc Gradient) Frac_EtOAc->Silica SubFrac Enriched Sub-fraction (TLC Monitoring) Silica->SubFrac Elution 10:1 to 5:1 Prep_HPLC Prep-HPLC (C18) (ACN/H2O + 0.1% FA) SubFrac->Prep_HPLC Target Purified Ophiopogonanone B Prep_HPLC->Target Collect Peak

Caption: Step-by-step fractionation workflow targeting the Ethyl Acetate fraction for homoisoflavonoid enrichment.

Detailed Step-by-Step Protocol

Phase 1: Extraction and Fractionation

Objective: Isolate the homoisoflavonoid-rich fraction from the crude biomass.[1][4]

  • Extraction:

    • Suspend 1.0 kg of dried O. japonicus powder in 5 L of 95% Ethanol .

    • Perform ultrasonic extraction (40 kHz) for 60 minutes at room temperature or reflux for 2 hours. Repeat 3 times.

    • Combine filtrates and concentrate under reduced pressure (Rotavap) at 50°C to yield a crude syrupy residue.

  • Liquid-Liquid Partitioning:

    • Suspend the crude residue in 1 L of deionized water.

    • Defatting: Extract with Petroleum Ether (1 L × 3). Discard the PE layer (contains lipids/waxes).[1]

    • Target Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc) (1 L × 4).[1][4]

    • Collect the EtOAc layers, combine, and evaporate to dryness.[1] This is the EtOAc Fraction (approx. yield 10–15 g).[1][4]

    • Note: The remaining aqueous phase contains saponins (Ophiopogonins) and can be processed separately if desired.[1]

Phase 2: Silica Gel Open Column Chromatography

Objective: Separate homoisoflavonoids from general phenolics.

  • Column Preparation: Pack a glass column (5 × 50 cm) with Silica Gel (200–300 mesh) using Petroleum Ether (PE) as the slurry solvent.[1][4]

  • Loading: Dissolve the EtOAc fraction in a minimum volume of EtOAc, mix with silica gel (1:1 ratio), dry to a powder, and dry-load onto the column.

  • Elution Gradient: Elute with a PE:EtOAc gradient system:

    • 100:0 (1 L)[1][4]

    • 50:1 (2 L)[1]

    • 20:1 (2 L)

    • 10:1 to 5:1 (3 L) – Critical Window for Ophiopogonanone B[1][4]

    • 1:1 (2 L)[1]

  • Monitoring: Collect 200 mL fractions. Monitor via TLC (PE:EtOAc 3:1). Homoisoflavonoids typically appear as dark spots under UV₂₅₄ and turn orange/red upon spraying with 10% H₂SO₄/EtOH and heating.[1][4]

  • Pooling: Combine fractions eluting in the 10:1 to 5:1 window.

Phase 3: Preparative HPLC Purification

Objective: Resolve Ophiopogonanone B from Methylophiopogonanone B and other analogs.

  • System: Preparative HPLC with UV/DAD detector.[1][4]

  • Column: C18 Reverse Phase (250 mm × 20 mm, 5 μm).[1][4][5]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[4][5][6]

    • B: Acetonitrile (ACN)[1][7]

  • Flow Rate: 10–15 mL/min (adjust based on column diameter).

  • Detection: 296 nm (characteristic absorption max for homoisoflavonoids).[1][4][5][8]

Gradient Program:

Time (min) % Mobile Phase B (ACN) Event
0–5 30% Equilibration
5–30 30% → 60% Linear Gradient
30–45 60% → 80% Target Elution Window

| 45–50 | 95% | Wash |[1][4]

  • Elution Logic: Ophiopogonanone B (less methylated) is slightly more polar than Methylophiopogonanone B. Expect Ophiopogonanone B to elute before Methylophiopogonanone B in a standard reverse-phase system.[1][4]

  • Collection: Collect the peak corresponding to the target retention time. Re-analyze fractions via analytical HPLC to confirm purity >98%.

Characterization Data (Validation)

To validate the isolate as Ophiopogonanone B (and not an analog), compare spectral data against established values.

  • UV Spectrum (MeOH):

    
     212, 296 nm.[1]
    
  • ESI-MS: Positive mode

    
     at 
    
    
    
    ; Negative mode
    
    
    at
    
    
    .[1][4]
    • Differentiation: Methylophiopogonanone B will show

      
       at 329.[1][4]
      
  • ¹H-NMR (DMSO-

    
    , 400 MHz) Diagnostic Signals: 
    
    • Methylene Bridge:

      
       ppm (multiplets, H-3, H-2).[1][4]
      
    • A-Ring Methyl:

      
       ppm (s, 3H, 6-CH₃).[1][4] Note: Methylophiopogonanone B would show TWO methyl singlets.[1][4]
      
    • B-Ring (p-methoxybenzyl): AA'BB' system,

      
       (d) and 
      
      
      
      (d).[1][4]
    • Methoxy Group:

      
       ppm (s, 3H, 4'-OCH₃).[1][4]
      

Troubleshooting & Optimization

  • Issue: Co-elution with Methylophiopogonanone A/B.

    • Solution: Use an isocratic hold at the elution percentage (e.g., 55% ACN) rather than a continuous gradient to widen the resolution between the methylated analogs.

  • Issue: Peak Tailing.

    • Solution: Ensure 0.1% Formic Acid is present in both water and acetonitrile phases to suppress ionization of the phenolic hydroxyls.[4]

  • Issue: Low Solubility.

    • Solution: Dissolve the sample in DMSO or MeOH prior to injection.[1][4] If using DMSO, limit injection volume to prevent solvent effects on peak shape.[1]

References

  • National Institutes of Health (PMC). Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root. Retrieved from [Link]

  • Li, N., et al. (2012).Anti-inflammatory homoisoflavonoids from the tuberous roots of Ophiopogon japonicus. Fitoterapia.

Sources

Application

Advanced Application Note: Solvent Systems for Ophiopogonanone B Extraction

Target Analyte: Ophiopogonanone B (Homoisoflavonoid) Source Matrix: Ophiopogon japonicus (Radix Ophiopogonis / Maidong) Document ID: AN-OPB-2025-v1.0 Executive Summary & Chemical Context Ophiopogonanone B is a bioactive...

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: Ophiopogonanone B (Homoisoflavonoid) Source Matrix: Ophiopogon japonicus (Radix Ophiopogonis / Maidong) Document ID: AN-OPB-2025-v1.0

Executive Summary & Chemical Context

Ophiopogonanone B is a bioactive homoisoflavonoid found in the tuberous roots of Ophiopogon japonicus.[1][2] Unlike typical flavonoids, homoisoflavonoids possess an additional methylene group (-CH2-) between the B- and C-rings, imparting unique lipophilicity and structural rigidity.

The Extraction Challenge: Ophiopogonanone B exhibits poor aqueous solubility and is often co-extracted with steroidal saponins (ophiopogonins) and polysaccharides. A single-solvent system is rarely sufficient for high-purity isolation. This protocol utilizes a polarity-gradient fractionation strategy combined with a specific High-Speed Counter-Current Chromatography (HSCCC) solvent system to resolve Ophiopogonanone B from its structural analogs (e.g., Methylophiopogonanone B).

Physicochemical Profile
PropertyCharacteristicImpact on Extraction
Class HomoisoflavonoidModerate lipophilicity; requires organic solvents.
Polarity Low-MediumSoluble in EtOAc, MeOH, EtOH; Insoluble in Water.
Stability Acid-SensitiveAvoid strong acids; use 0.1% Formic Acid for HPLC.
UV Max ~296 nmDetection wavelength for HPLC validation.

Primary Extraction Strategy: The "70% Ethanol" Standard

While pure methanol or chloroform yields high solubility, they extract excessive amounts of lipophilic pigments or pose toxicity risks. 70% Ethanol (v/v) is the superior primary solvent because the 30% water content swells the plant cellulose matrix, allowing the ethanol to penetrate and solubilize the intracellular homoisoflavonoids efficiently.

Protocol A: Ultrasonic-Assisted Extraction (UAE)

Recommended for maximizing yield from fibrous roots.[1]

Materials:

  • Dried Ophiopogon japonicus roots (pulverized to 60-mesh).

  • Solvent: 70% Ethanol (aq).

  • Equipment: Ultrasonic bath (Frequency 40 kHz, Power 250W).

Step-by-Step Methodology:

  • Pre-treatment: Dry roots at 50°C for 4 hours, then grind to a fine powder (60-mesh).

  • Solvation: Mix powder with 70% Ethanol at a 1:10 ratio (w/v) (e.g., 100g powder in 1L solvent).

  • Extraction: Sonicate for 30 minutes at room temperature (<40°C to prevent degradation).

  • Filtration: Filter the supernatant through Whatman No. 1 filter paper.

  • Re-extraction: Resuspend the residue in fresh 70% Ethanol (1:8 ratio) and sonicate for another 30 minutes.

  • Concentration: Combine filtrates and evaporate ethanol under reduced pressure (Rotary Evaporator, 45°C) until a viscous aqueous residue remains. Do not dry completely ; leave as a concentrated aqueous suspension for the next step.

Enrichment & Purification: The Polarity Gradient

Direct chromatography of the crude extract is inefficient due to saponin interference. Liquid-Liquid Extraction (LLE) is mandatory to partition the target analyte into an organic phase.

Protocol B: Liquid-Liquid Partitioning

Objective: Remove lipids (non-polar) and sugars/saponins (polar) to isolate the homoisoflavonoid-rich fraction.

  • Suspension: Suspend the concentrated aqueous residue from Protocol A in distilled water (100 mL per 100g original plant material).

  • Defatting: Extract with Petroleum Ether (3 x 100 mL).

    • Action: Discard the Petroleum Ether layer (contains chlorophyll, waxes, lipids).

  • Target Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 100 mL).

    • Action:Collect the Ethyl Acetate layer. This phase contains Ophiopogonanone B.

    • Note: The remaining water phase contains polar saponins and polysaccharides (discard or save for other analyses).

  • Drying: Wash the EtOAc layer with saturated NaCl (brine), dry over anhydrous

    
    , and evaporate to dryness. This is the Ophiopogonanone-Enriched Fraction (OEF) .
    

High-Purity Isolation: HSCCC Solvent System

For research requiring >95% purity, standard silica columns often fail to separate Ophiopogonanone B from Methylophiopogonanone B due to similar retention times. High-Speed Counter-Current Chromatography (HSCCC) is the gold standard for this separation.

The "Secret Sauce" Solvent System: A five-component biphasic system is critical for achieving the correct partition coefficient (


).

Solvent System: n-Hexane : Ethyl Acetate : Methanol : Acetonitrile : Water Ratio: 3 : 2 : 3.5 : 1 : 0.5 (v/v)[1][3]

Protocol C: HSCCC Separation

  • Equilibration: Fill the HSCCC column with the Upper Phase (Stationary Phase).

  • Rotation: Start rotation at 800-900 rpm.

  • Elution: Pump the Lower Phase (Mobile Phase) at 2.0 mL/min.

  • Injection: Dissolve the OEF (from Protocol B) in a 1:1 mixture of upper/lower phase and inject.

  • Collection: Monitor UV at 296 nm. Ophiopogonanone B typically elutes after its analogs due to slight polarity differences managed by the Acetonitrile modifier.

Analytical Validation (HPLC-DAD)

Verify extraction efficiency and purity using the following validated conditions.

ParameterSetting
Column C18 Reverse Phase (e.g., Waters SunFire or Agilent Zorbax), 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection 296 nm
Temperature 30°C

Gradient Program:

  • 0-20 min: 41% B (Isocratic hold)

  • 20-50 min: 41%

    
     44% B
    
  • 50-90 min: 44%

    
     65% B
    
  • Note: Ophiopogonanone B typically elutes between 60-70 minutes depending on column length.

Process Workflow Visualization

G Plant Dried Roots (Ophiopogon japonicus) Extraction UAE Extraction Solvent: 70% Ethanol (2 x 30 min) Plant->Extraction Crude Crude Extract (Concentrated Aqueous Suspension) Extraction->Crude Evaporate EtOH Partition1 Partition w/ Petroleum Ether Crude->Partition1 Waste1 Pet Ether Phase (Lipids/Waxes) -> DISCARD Partition1->Waste1 Partition2 Partition Aqueous w/ Ethyl Acetate Partition1->Partition2 Aqueous Layer Waste2 Water Phase (Saponins/Sugars) -> SAVE/DISCARD Partition2->Waste2 Enriched Enriched Fraction (Ethyl Acetate Layer) Partition2->Enriched Collect Organic Layer HSCCC HSCCC Purification System: Hex/EtOAc/MeOH/ACN/H2O (3:2:3.5:1:0.5) Enriched->HSCCC Dissolve in Mixed Phase Final Pure Ophiopogonanone B (>95% Purity) HSCCC->Final Elution & Lyophilization

Caption: Step-by-step fractionation workflow from raw plant material to high-purity Ophiopogonanone B.

Troubleshooting & Optimization

  • Low Yield: Ensure the plant material is ground to <60 mesh. Large particles prevent solvent penetration.

  • Emulsions during Partitioning: If an emulsion forms during the EtOAc/Water step, add a small amount of saturated NaCl (brine) or centrifuge the mixture at 3000 rpm for 10 minutes.

  • Peak Tailing in HPLC: Add 0.1% Formic Acid to the water phase. Homoisoflavonoids are phenolic and can ionize at neutral pH, causing peak broadening.

References

  • BenchChem. (2025).[1][4][5][6] Application Notes and Protocols for the Extraction of 6-Aldehydoisoophiopogonone B from Ophiopogon japonicus. Link

  • Li, N., et al. (2019). Isolation of homoisoflavonoids from the fibrous roots of Ophiopogon japonicus by recycling high-speed counter-current chromatography. Acta Chromatographica, 31(4). Link

  • National Institutes of Health (NIH). (2017). Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root. PMC. Link

  • MDPI. (2022). Simultaneous Extraction and Determination of Characteristic Steroidal Saponins and Homoisoflavonoids in Zhejiang Ophiopogon japonicus. Molecules. Link

  • Frontiers. (2022). Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis. Frontiers in Pharmacology. Link

Sources

Method

Ophiopogonanone B in Cell-Based Assays: A Guide to DMSO Solubility and Protocol Optimization

Abstract Ophiopogonanone B, a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus, has emerged as a compound of significant interest for its diverse biological activities, including antioxidant and anti-inf...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ophiopogonanone B, a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus, has emerged as a compound of significant interest for its diverse biological activities, including antioxidant and anti-inflammatory properties. As with many hydrophobic natural products, its effective use in aqueous cell culture systems presents a challenge. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal use of Dimethyl Sulfoxide (DMSO) to solubilize Ophiopogonanone B for in vitro cell-based assays. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for stock solution preparation and working dilutions, and discuss critical considerations to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale for Ophiopogonanone B Research

Ophiopogonanone B belongs to a class of plant secondary metabolites known as homoisoflavonoids, which are characterized by a unique C16 skeleton.[1] These compounds, and Ophiopogonanone B in particular, are gaining attention for their therapeutic potential. Preclinical studies have highlighted its antioxidant and anti-inflammatory activities, making it a candidate for investigation in a variety of disease models.[1] A key aspect of its mechanism of action involves the modulation of intracellular signaling pathways, including the NADPH oxidase pathway, which is a significant source of cellular reactive oxygen species (ROS).[1] Furthermore, Ophiopogonanone B has been shown to downregulate the Transient Receptor Potential Ankyrin 1 (TRPA1) receptor, a crucial ion channel involved in sensory signaling and cough reflex.[2]

The inherent hydrophobicity of Ophiopogonanone B necessitates the use of an organic solvent for its dissolution prior to introduction into aqueous cell culture media. DMSO is the most commonly employed solvent for this purpose due to its broad solubilizing power and relatively low cytotoxicity at concentrations typically used in cell-based assays. This guide will provide the necessary protocols to harness the potential of Ophiopogonanone B in your research.

Physicochemical Properties and Solubility Characteristics

A thorough understanding of the physicochemical properties of Ophiopogonanone B is fundamental to its effective application in experimental settings.

PropertyValueSource
CAS Number 1316759-83-7[2]
Molecular Formula C₁₈H₁₈O₅[2]
Molecular Weight 314.3 g/mol [2]
Class Homoisoflavonoid[2]
Primary Recommended Solvent Dimethyl Sulfoxide (DMSO)[3]
Reported Solubility in DMSO (for related compound Methylophiopogonanone B) 10 mM[1]

While specific quantitative solubility data for Ophiopogonanone B is not extensively published, its structural analog, Methylophiopogonanone B, demonstrates a solubility of 10 mM in DMSO.[1] This provides a reliable starting point for the preparation of high-concentration stock solutions. For similar homoisoflavonoids, stock solution concentrations of 10-50 mM in DMSO are commonly prepared.[4]

Core Protocol: Preparation of Ophiopogonanone B Stock and Working Solutions

This section provides a detailed, step-by-step methodology for the preparation of Ophiopogonanone B solutions for use in cell culture assays. The causality behind each step is explained to ensure a thorough understanding of the protocol.

Materials and Equipment
  • Ophiopogonanone B (powder form)

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile, conical tubes for dilution

Protocol for Preparing a 10 mM Ophiopogonanone B Stock Solution in DMSO

This protocol is based on the known solubility of the closely related compound, Methylophiopogonanone B, and represents a standard starting concentration for creating a stock solution.[1]

  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, the required mass of Ophiopogonanone B is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 314.3 g/mol = 3.143 mg

  • Weighing the Compound: Accurately weigh out 3.143 mg of Ophiopogonanone B powder using a calibrated analytical balance. Transfer the powder to a sterile microcentrifuge tube or amber glass vial. The use of amber vials is recommended to protect the compound from light, as flavonoids can be light-sensitive.

  • Dissolution in DMSO: Add 1 mL of high-purity, sterile DMSO to the vial containing the Ophiopogonanone B powder.

  • Solubilization:

    • Vortexing: Tightly cap the vial and vortex the solution vigorously for 1-2 minutes. Visual inspection should confirm the absence of any visible particulate matter.

    • Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the vial in a water bath sonicator for 5-10 minutes. This provides energy to break up any remaining solid particles.[5]

    • Gentle Warming (optional): Gentle warming in a 37°C water bath can also aid in dissolution. However, exercise caution as excessive heat can potentially degrade the compound.[5]

  • Storage of Stock Solution:

    • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[3]

    • Storage Temperature: Store the aliquots at -80°C for long-term stability. For short-term storage (up to one month), -20°C is acceptable.[3]

Protocol for Preparing Working Solutions in Cell Culture Medium

The critical step in preparing working solutions is the dilution of the DMSO stock into the aqueous cell culture medium. This must be done carefully to prevent precipitation of the hydrophobic compound.

  • Pre-warm the Medium: Pre-warm your cell culture medium to 37°C. This helps to maintain the solubility of the compound upon dilution.[3]

  • Calculate the Dilution: Determine the volume of the 10 mM DMSO stock solution needed to achieve the desired final concentration in your assay. For example, to prepare 1 mL of a 10 µM working solution:

    • V₁M₁ = V₂M₂

    • V₁ (µL) = (10 µM x 1000 µL) / 10,000 µM = 1 µL

  • Dilution Procedure:

    • Add the appropriate volume of pre-warmed cell culture medium to a sterile tube.

    • While gently vortexing or swirling the medium, add the calculated volume of the Ophiopogonanone B stock solution drop-wise. This rapid mixing helps to disperse the DMSO and the compound quickly, minimizing the risk of precipitation.

  • Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity. A final DMSO concentration of ≤ 0.5% is generally recommended for most cell lines. [4][6] In the example above (1 µL of stock in 1 mL of medium), the final DMSO concentration is 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[5]

  • Immediate Use: Use the freshly prepared working solution immediately for your cell-based assays to prevent the compound from precipitating out of the aqueous solution over time.[3]

Experimental Workflow and Signaling Pathway Visualization

To aid in experimental design and understanding of Ophiopogonanone B's mechanism of action, the following diagrams illustrate a typical experimental workflow and a key signaling pathway it modulates.

G cluster_prep Solution Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Endpoint Analysis prep_solid Ophiopogonanone B (Solid) prep_dmso Dissolve in 100% DMSO (e.g., 10 mM Stock) prep_solid->prep_dmso Weigh & Add Solvent prep_storage Aliquot & Store at -80°C prep_dmso->prep_storage Vortex/Sonicate cell_treatment Prepare Working Solution (Dilute Stock in Medium) & Treat Cells prep_storage->cell_treatment cell_seeding Seed Cells in Multi-well Plate cell_adhesion Allow Adhesion (e.g., 24 hours) cell_seeding->cell_adhesion cell_adhesion->cell_treatment cell_incubation Incubate for Desired Time cell_treatment->cell_incubation assay_viability Cell Viability Assay (e.g., MTT, CCK-8) cell_incubation->assay_viability assay_ros ROS Measurement cell_incubation->assay_ros assay_western Western Blot (Protein Expression) cell_incubation->assay_western assay_elisa ELISA (Cytokine Levels) cell_incubation->assay_elisa

Caption: Experimental workflow for Ophiopogonanone B in cell culture.

G OphioB Ophiopogonanone B TRPA1 TRPA1 Channel OphioB->TRPA1 Downregulates NADPH_Oxidase NADPH Oxidase OphioB->NADPH_Oxidase Inhibits Cell_Survival Cell Survival OphioB->Cell_Survival Promotes Cough_Reflex Cough Reflex TRPA1->Cough_Reflex Mediates p22phox p22phox subunit NADPH_Oxidase->p22phox Contains ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Generates Apoptosis Apoptosis ROS->Apoptosis Induces Apoptosis->Cell_Survival

Caption: Ophiopogonanone B signaling pathway modulation.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Precipitation upon dilution in medium The final concentration exceeds the aqueous solubility limit of Ophiopogonanone B. The rate of addition of the DMSO stock was too slow.Decrease the final concentration of Ophiopogonanone B. Ensure rapid mixing (vortexing) of the medium while adding the DMSO stock. Consider a pre-dilution step in serum-free medium before the final dilution.[4]
High background cytotoxicity in vehicle control The final DMSO concentration is too high for the specific cell line being used.Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cell line. Aim to keep the final DMSO concentration at or below 0.1% if possible, and certainly below 0.5%.[6]
Low or no observable bioactivity The compound has precipitated and is not bioavailable. The compound may have degraded due to improper storage. The chosen concentration range is not optimal.Visually inspect wells for precipitation. Prepare fresh working solutions for each experiment. Test a broader range of concentrations (e.g., from nanomolar to high micromolar) to determine the effective dose.[4]

Conclusion

The successful use of Ophiopogonanone B in cell-based assays is critically dependent on proper solubilization and handling techniques. By utilizing high-purity DMSO to create a concentrated stock solution and employing careful dilution methods to maintain a low final solvent concentration, researchers can confidently investigate the biological effects of this promising homoisoflavonoid. Adherence to the detailed protocols and consideration of the underlying scientific principles outlined in this guide will facilitate the generation of accurate, reproducible, and impactful data in the fields of drug discovery and cell biology.

References

  • Wang, L., Zhou, Y., Qin, Y., et al. (2019). Methylophiopogonanone B of radix ophiopogonis protects cell from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs. Molecular Medicine Reports, 20(4), 3691-3700. [Link]

  • Nassini, R., et al. (2014). The TRPA1 channel mediates the analgesic action of dipyrone and pyrazolone derivatives. British Journal of Pharmacology, 171(10), 2530-2541. [Link]

  • Iwasaki, Y., et al. (2015). The role of flavor and fragrance chemicals in TRPA1 (transient receptor potential cation channel, member A1) activity associated with allergies. Journal of Toxicologic Pathology, 28(1), 1-8. [Link]

  • Wang, Y. Y., et al. (2008). The Nociceptor Ion Channel TRPA1 Is Potentiated and Inactivated by Permeating Calcium Ions. Journal of Biological Chemistry, 283(47), 32691–32703. [Link]

  • Wang, Y. Y., et al. (2011). A TRPA1-dependent mechanism for the pungent sensation of weak acids. Journal of General Physiology, 137(6), 493-505. [Link]

  • Pires, P. W., et al. (2021). The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order: Implications for TRPA1-Mediated Chemosensation. International Journal of Molecular Sciences, 22(7), 3469. [Link]

  • Chen, J. H., et al. (2012). Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root. Journal of Agricultural and Food Chemistry, 60(23), 5863-5869. [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990-2000. [Link]

  • da Silva, A. C. R., et al. (2023). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 34(3), 1-10. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. [Link]

  • Oda, R., & Hayashi, Y. (1966). Some Researches on the Chemistry of Dimethyl Sulfoxide and Related Compounds. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 305-321. [Link]

Sources

Application

Application Note: Strategic Synthesis of Bioactive Homoisoflavonoids

Focus Target: Ophiopogonanone B & Analogues Abstract & Scope This application note details the synthetic construction of Ophiopogonanone B (3-(4-methoxybenzyl)-5,7-dihydroxy-6-methylchroman-4-one), a bioactive homoisofla...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Target: Ophiopogonanone B & Analogues

Abstract & Scope

This application note details the synthetic construction of Ophiopogonanone B (3-(4-methoxybenzyl)-5,7-dihydroxy-6-methylchroman-4-one), a bioactive homoisoflavanone isolated from Ophiopogon japonicus. Homoisoflavonoids are a rare subclass of flavonoids characterized by a 16-carbon skeleton (C6-C3-C6) rather than the typical 15-carbon flavonoid core.

This guide prioritizes the Chromanone-Aldehyde Condensation Route , a robust protocol favored for its regioselectivity and scalability. We address critical challenges, specifically the control of exocyclic double bond reduction and the prevention of B-ring over-reduction.

Chemical Context & Retrosynthetic Analysis

To synthesize Ophiopogonanone B efficiently, we must disconnect the molecule at its most strategic bond: the C3–C9 exocyclic linkage.

Retrosynthetic Logic (The "Why")
  • Target: Ophiopogonanone B (Homoisoflavanone).[1][2]

  • Precursor: 3-Benzylidenechroman-4-one (Homoisoflavone).[3]

  • Disconnection: The C3–C9 double bond is formed via an Aldol-type condensation.

  • Starting Materials:

    • Fragment A (Nucleophile): 5,7-dihydroxy-6-methylchroman-4-one (protected as necessary).

    • Fragment B (Electrophile): 4-Methoxybenzaldehyde (p-Anisaldehyde).

This approach is superior to the linear chalcone route because establishing the chromanone core first locks the A-ring substitution pattern (specifically the C6-methyl group), preventing regiochemical scrambling during cyclization.

Retrosynthesis Target TARGET: Ophiopogonanone B (Homoisoflavanone Core) Intermediate INTERMEDIATE: 3-Benzylidenechroman-4-one (Exocyclic Double Bond) Target->Intermediate Selective Hydrogenation (H2, Pd/C) FragmentA FRAGMENT A: 5,7-dihydroxy-6-methylchroman-4-one Intermediate->FragmentA Aldol Condensation FragmentB FRAGMENT B: 4-Methoxybenzaldehyde Intermediate->FragmentB + Base/Acid Catalyst

Figure 1: Retrosynthetic disconnection of Ophiopogonanone B showing the convergent assembly of the chromanone core and the aldehyde.

Detailed Experimental Protocols
Phase 1: Construction of the Chromanone Core

Note: If the specific chromanone is not commercially available, it is synthesized via the Hoesch reaction or Friedel-Crafts acylation of the corresponding phenol.

Reagents: 2-methylresorcinol (or phloroglucinol derivative), 3-chloropropionyl chloride, Polyphosphoric acid (PPA).

  • Acylation: React the phenol with 3-chloropropionyl chloride to form the ester.

  • Fries Rearrangement/Cyclization: Heat with PPA or AlCl3 to effect ring closure to the chromanone.

  • Validation: Verify formation of the C4 carbonyl via IR (approx. 1680 cm⁻¹) and absence of phenolic ester peaks.

Phase 2: The Aldol Condensation (Critical Step)

This step links the A-ring (chromanone) and B-ring (aldehyde).

Protocol ID: SYN-ALD-02 Objective: Synthesis of 3-(4-methoxybenzylidene)-5,7-dihydroxy-6-methylchroman-4-one.

ParameterSpecificationNotes
Limiting Reagent Chromanone Core (1.0 eq)Ensure A-ring hydroxyls are protected (e.g., MOM or Bn) if using strong base.
Electrophile 4-Methoxybenzaldehyde (1.2 eq)Excess ensures complete consumption of the valuable chromanone.
Catalyst Piperidine (2.0 eq)Secondary amines are preferred over inorganic bases to minimize ring opening.
Solvent Absolute EthanolDry solvent prevents hydrolytic side reactions.
Temperature Reflux (78–80 °C)Monitor strictly; prolonged heat causes polymerization.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of the chromanone and 1.2 eq of 4-methoxybenzaldehyde in absolute ethanol (10 mL/mmol).

  • Catalysis: Add piperidine dropwise. The solution often turns yellow/orange, indicating enolate formation.

  • Reflux: Heat to reflux under N₂ atmosphere.

  • Monitoring: Check TLC every 2 hours (Eluent: Hexane/EtOAc 3:1). Look for the disappearance of the chromanone spot and the appearance of a UV-active spot (lower Rf typically).

  • Work-up: Cool to 0 °C. The benzylidene product often precipitates.

    • If precipitate forms: Filter and wash with cold EtOH.

    • If oil forms: Acidify with 1M HCl, extract with EtOAc, dry over MgSO₄, and recrystallize from MeOH.

Phase 3: Selective Hydrogenation (The "Homoisoflavanone" Maker)

This is the most sensitive step. You must reduce the exocyclic C=C bond without reducing the C4 ketone or the aromatic rings.

Protocol ID: SYN-RED-05 Reagents: 10% Pd/C, H₂, Ethyl Acetate/MeOH (1:1).

  • Setup: Place the benzylidene intermediate in a hydrogenation flask. Dissolve in EtOAc/MeOH (1:1).

  • Catalyst: Add 10% Pd/C (10% by weight of substrate).

    • Critical Control: Do not use PtO₂ or high pressure, as this may reduce the ketone.

  • Reaction: Stir under a balloon of H₂ (1 atm) at Room Temperature.

  • Endpoint: Monitor by TLC or HPLC. The reaction is usually fast (1–3 hours).

    • Stop Condition: Stop immediately upon disappearance of the starting material. Over-reduction leads to the alcohol (chromanol).

  • Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.

  • Deprotection (if applicable): If MOM/Benzyl groups were used, remove them now (e.g., BBr₃ or dilute HCl) to yield the final 5,7-dihydroxy Ophiopogonanone B.

Troubleshooting & Optimization (Self-Validating Systems)

The following decision tree helps navigate common failure modes in the Aldol condensation step.

Troubleshooting Start Issue: Low Yield in Aldol Step Check1 Is Starting Material (Chromanone) Consumed? Start->Check1 Yes Yes Check1->Yes No No Check1->No SideProducts Check for Ring Opening (Retro-Michael) Yes->SideProducts ConditionCheck Check Basicity/Temp No->ConditionCheck Action1 Switch to Acid Catalysis (Acetic Acid + HCl) SideProducts->Action1 If ring opens Action2 Increase Temp or Switch to Pyridine/Piperidine ConditionCheck->Action2 If SM remains

Figure 2: Decision logic for optimizing the Aldol condensation between chromanone and benzaldehyde.

Analytical Validation Standards

To ensure the integrity of the synthesized Ophiopogonanone B, compare against these expected spectral characteristics:

  • UV-Vis: Maxima at ~290 nm (typical for homoisoflavanones).

  • ¹H NMR (Characteristic signals):

    • C9-Methylene: A multiplet or doublet of doublets around δ 2.6–3.0 ppm (distinct from the vinylic proton of the precursor).

    • C2-Protons: Multiplets around δ 4.1–4.3 ppm.

    • C6-Methyl: Singlet at ~δ 2.0 ppm.

  • Mass Spec: [M+H]⁺ peak consistent with Molecular Formula C₁₈H₁₈O₆ (approx. 331.1 m/z for Ophiopogonanone B).

References
  • Fujii, M., et al. (2009). "First Synthesis of Racemic Methylophiopogonanone B and its Inhibitory Activity of Hypoxia-Inducible Factor-1α." Heterocycles, 78(1), 209.[1]

  • Lin, L.G., et al. (2014). "Naturally Occurring Homoisoflavonoids: Phytochemistry, Biological Activities and Synthesis."[3][4] Natural Product Communications, 9(3).

  • Hung, T.M., et al. (2010).[5] "Homoisoflavonoid derivatives from the roots of Ophiopogon japonicus and their in vitro anti-inflammation activity."[5][6] Bioorganic & Medicinal Chemistry Letters, 20(8), 2412-2416.[5]

  • Namikoshi, M., et al. (1987). "Homoisoflavonoids from Ophiopogon ohwii." Chem. Pharm.[5] Bull., 35, 2761.

Sources

Method

Application Note: In Vitro Cytotoxicity and Apoptosis Assay Protocol for Ophiopogonanone B

Introduction and Pharmacological Context Ophiopogonanone B is a naturally occurring homoisoflavonoid predominantly isolated from the tubers of Ophiopogon japonicus and Liriope graminifolia1. Historically utilized in trad...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

Ophiopogonanone B is a naturally occurring homoisoflavonoid predominantly isolated from the tubers of Ophiopogon japonicus and Liriope graminifolia1. Historically utilized in traditional phytomedicine for respiratory ailments, recent pharmacological profiling has unveiled its potent anti-tumor, anti-inflammatory, and immunomodulatory properties. As modern drug discovery pipelines increasingly focus on natural product derivatives, establishing a robust, reproducible in vitro screening protocol for Ophiopogonanone B is critical for evaluating its efficacy and safety profile against various oncological cell lines.

Mechanistic Rationale for Assay Design

To design an effective cytotoxicity assay, one must understand the compound's underlying mechanism of action (MoA). Ophiopogonanone B exerts its anti-proliferative effects through multi-target engagement rather than simple non-specific toxicity:

  • Apoptosis Induction & Cell Cycle Arrest: It triggers apoptosis by modulating mitochondrial pathways and downregulating critical cell cycle progression proteins, including PLK1, CDK1, and HSP90AB1 2.

  • TRPA1 Modulation: It exhibits robust binding affinity for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, downregulating substance P (SP) and calcitonin gene-related peptide (CGRP) mRNA expression 3.

  • Cytoskeletal Disruption: Structurally related analogs (e.g., Methylophiopogonanone B) induce microtubule destabilization and actin reorganization via the Rho signaling pathway, which halts cell migration and proliferation 4.

Mechanism OB Ophiopogonanone B TRPA1 TRPA1 Channel Inhibition OB->TRPA1 CellCycle Cell Cycle Arrest (↓ PLK1, CDK1) OB->CellCycle Apoptosis Mitochondrial Apoptosis OB->Apoptosis Death Cancer Cell Death (Cytotoxicity) CellCycle->Death Apoptosis->Death

Ophiopogonanone B mechanistic pathways leading to cancer cell apoptosis.

Quantitative Efficacy Profile

Before initiating the protocol, researchers must define the appropriate concentration gradients. The table below summarizes the established IC50 values of Ophiopogonanone B across standard cell lines, serving as a baseline for dose-response curve generation.

Cell LineTissue OriginIC50 ValueCytotoxic ResponseReference
A549 Human Lung Carcinoma15.42 μMHigh Sensitivity5
HeLa Human Cervical Adenocarcinoma14.0 μg/mL (~44.5 μM)Moderate Sensitivity1
SMMC-7721 Human Hepatocellular Carcinoma> 100 μg/mLResistant1

(Note: The molecular weight of Ophiopogonanone B is 314.33 g/mol . A concentration of 14.0 μg/mL equates to approximately 44.5 μM).

Experimental Design: The Self-Validating System

A robust protocol must be self-validating to prevent false positives caused by assay artifacts. We employ the Cell Counting Kit-8 (CCK-8) assay over the traditional MTT assay. The causality behind this choice is twofold: CCK-8 produces a highly water-soluble formazan dye, eliminating the need for a harsh DMSO solubilization step that can introduce pipetting errors, and it is less toxic to cells, allowing for downstream multiplexing (e.g., subsequent apoptosis staining) on the same plate if required.

To ensure data integrity, every assay plate must function as a closed, self-validating system containing:

  • Vehicle Control: Cells treated with the exact concentration of DMSO used in the highest drug dose. This must be kept strictly below 0.1% (v/v) to rule out solvent-induced cytotoxicity.

  • Positive Control: A known cytotoxic agent (e.g., Cisplatin or Doxorubicin) to validate the dynamic range and sensitivity of the specific cell passage.

  • Blank Wells: Culture medium + CCK-8 reagent (without cells) to subtract background absorbance generated by the phenol red in the medium or the intrinsic color of the compound.

Step-by-Step Protocol: CCK-8 Cytotoxicity Assay

Reagent Preparation
  • Stock Solution: Dissolve Ophiopogonanone B powder in anhydrous, cell-culture grade DMSO to create a 10 mM stock solution. Aliquot into single-use tubes and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Prepare serial dilutions in complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin). Recommended final well concentrations: 0, 2.5, 5, 10, 20, 40, 80, and 160 μM.

  • Application Scientist Insight: Homoisoflavonoids can precipitate in aqueous media if the DMSO stock is added too quickly. To prevent localized precipitation, pre-dilute the DMSO stock in an intermediate volume of warmed culture medium, vortex thoroughly, and then add it to the final assay plate.

Cell Seeding
  • Harvest A549 or HeLa cells in the logarithmic growth phase (70-80% confluency) using 0.25% Trypsin-EDTA.

  • Resuspend cells in complete medium and perform a precise cell count using an automated counter.

  • Seed cells into a 96-well plate at a density of

    
     cells/well in 100 μL of medium.
    
  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for complete cell attachment and recovery.

Compound Treatment
  • Carefully aspirate the old medium from each well using a multichannel pipette, taking care not to disturb the adherent cell monolayer.

  • Add 100 μL of the prepared Ophiopogonanone B working dilutions to the respective wells. Ensure each concentration is tested in at least biological triplicates (quadruplicates preferred).

  • Include Vehicle Control (0.1% DMSO), Positive Control, and Blank wells.

  • Incubate the plate for 48 hours at 37°C, 5% CO₂.

CCK-8 Incubation and Readout
  • Add 10 μL of CCK-8 reagent directly to each well (including blanks).

    • Causality note: Adding CCK-8 directly to the existing medium minimizes cell detachment. However, if Ophiopogonanone B exhibits intrinsic absorbance near 450 nm at high concentrations, you must replace the drug-containing medium with 100 μL of fresh medium before adding the CCK-8 reagent to prevent optical interference.

  • Incubate the plate in the dark at 37°C for 1 to 4 hours. Monitor color development (transitioning from orange to yellow) periodically.

  • Measure the absorbance at 450 nm (

    
    ) using a microplate reader.
    

Workflow Seed 1. Cell Seeding (5x10³ cells/well) Treat 2. Drug Treatment (48h Incubation) Seed->Treat Assay 3. CCK-8 Addition (1-4h Incubation) Treat->Assay Read 4. Absorbance Read (OD 450 nm) Assay->Read Analyze 5. IC50 Calculation (Non-linear regression) Read->Analyze

Step-by-step workflow for the in vitro CCK-8 cytotoxicity assay.

Data Analysis

Calculate cell viability using the following formula:



Plot the dose-response curve (Log(concentration) vs. Normalized Viability) using statistical software (e.g., GraphPad Prism) and apply a non-linear regression model (curve fit) to determine the absolute IC50 value.

Downstream Validation: Apoptosis Assessment (Flow Cytometry)

Because Ophiopogonanone B is mechanistically known to induce apoptosis, isolated cytotoxicity results (which only measure metabolic activity) must be validated via flow cytometry.

  • Treat cells in 6-well plates with Ophiopogonanone B at

    
    , 
    
    
    
    , and
    
    
    for 48 hours.
  • Harvest both floating (late apoptotic) and adherent cells. Causality note: Failing to collect the floating cells in the supernatant will artificially skew the data, hiding the true extent of apoptosis.

  • Wash twice with cold PBS and resuspend in 1X Annexin V Binding Buffer.

  • Stain with Annexin V-FITC (which binds externalized phosphatidylserine on apoptotic cells) and Propidium Iodide (PI, which intercalates into the DNA of cells with compromised membranes).

  • Analyze via flow cytometry within 1 hour to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

References

  • The efficacy of ophiopogonanone B in treating the cough in mice infected with Mycoplasma pneumoniae Frontiers in Pharmacology / PMC[Link]

  • Exploring the mechanism of action of bei shashen-maidong in the treatment of non-small cell lung cancer based on network pharmacology and in vitro experiments Traditional Medicine Research Journals[Link]

Sources

Application

Application Note: High-Speed Counter-Current Chromatography (HSCCC) for the Isolation of Ophiopogonanone B

Executive Summary This application note details a robust protocol for the isolation and purification of Ophiopogonanone B from the fibrous roots of Ophiopogon japonicus. Unlike conventional solid-liquid chromatography (e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust protocol for the isolation and purification of Ophiopogonanone B from the fibrous roots of Ophiopogon japonicus. Unlike conventional solid-liquid chromatography (e.g., silica gel), which often leads to irreversible adsorption and sample loss of homoisoflavonoids, High-Speed Counter-Current Chromatography (HSCCC) utilizes a liquid-liquid partition mechanism.[1][2] This method ensures >95% sample recovery , high purity (>96%), and the ability to separate structurally similar analogues (e.g., Methylophiopogonanone A/B) in a single run.

Key Advantages of This Protocol
  • Zero Solid Support: Eliminates irreversible adsorption of the target homoisoflavanone.

  • High Load Capacity: Capable of processing 100–500 mg of enriched crude extract per run.

  • Scalability: Linear scaling from analytical (20 mL coil) to preparative (300 mL+ coil) scales.

Introduction & Mechanism

Ophiopogonanone B is a bioactive homoisoflavonoid found in Ophiopogon japonicus, widely used in Traditional Chinese Medicine (TCM) for cardiovascular and anti-inflammatory applications. The challenge in isolating this compound lies in its structural similarity to other co-occurring homoisoflavonoids, particularly Methylophiopogonanone A and 6-aldehydo-isoophiopogonanone B .

The Separation Logic

HSCCC relies on the partition coefficient (


) of the analyte between two immiscible liquid phases.
  • Stationary Phase: The liquid phase retained in the coil by centrifugal force.

  • Mobile Phase: The liquid phase pumped through the coil.

For Ophiopogonanone B, a "Sweet Spot"


 value is 0.5 ≤ 

≤ 2.5
.
  • 
    : Elutes too fast (near solvent front), poor resolution.
    
  • 
    : Elutes too slow, broad peaks, excessive solvent consumption.
    

Pre-Separation Workflow (Enrichment)

Direct injection of crude ethanol extracts into HSCCC is not recommended due to the presence of highly polar saponins and sugars, which can destabilize the stationary phase.

Step 1: Extraction[3]
  • Source Material: Pulverize dried Ophiopogon japonicus roots (1.0 kg) to a 60-mesh powder.

  • Extraction: Ultrasonic-assisted extraction with 70% Ethanol (1:10 w/v) for 3 cycles (45 min each).

  • Concentration: Evaporate ethanol under reduced pressure to obtain a crude residue.

Step 2: Liquid-Liquid Partition
  • Suspend crude residue in Water .[3]

  • Partition sequentially with Petroleum Ether (to remove lipids/chlorophyll).

  • Partition the aqueous layer with Ethyl Acetate (EtOAc) .

    • Note: Ophiopogonanone B concentrates in the EtOAc layer.[4]

  • Evaporate the EtOAc fraction to dryness.

Step 3: Silica Gel Enrichment (Optional but Recommended)

To maximize HSCCC efficiency, perform a rough "filtration" on a short silica gel column.

  • Eluent: Petroleum ether–Ethyl acetate gradient (50:1

    
     2:1).
    
  • Target: Collect fractions containing homoisoflavonoids (monitor via TLC/HPLC). This "Enriched Fraction" is the HSCCC feed.

Caption: Figure 1. Integrated workflow for the extraction and purification of Ophiopogonanone B.

HSCCC Method Development

The critical success factor is the Two-Phase Solvent System .[2] For homoisoflavonoids, the HEMWat (n-Hexane / Ethyl acetate / Methanol / Water) family is the gold standard.

Solvent System Selection ( Screening)

We evaluate the partition coefficient (


) using the shake-flask method.[2]
  • Protocol: Add ~2 mg of sample to a test tube containing 2 mL of each phase of the equilibrated solvent system. Shake vigorously. Analyze both phases by HPLC.

  • Calculation:

    
    
    
Recommended Systems Table
System IDComposition (v/v)Target

Range
Suitability
Sys-A n-Hexane : EtOAc : MeOH : Water (3:2:3.5:1:0.5)0.8 – 1.2 Optimal for Ophiopogonanone B
Sys-B n-Hexane : EtOAc : MeOH : Water (1.8:1:1:1.2:1)0.4 – 0.6Good for less polar analogues
Sys-C n-Hexane : EtOAc : MeOH : Water (1:1:1:1)> 2.5Too strong retention (slow elution)

Expert Insight: System A (modified HEMWat) is often superior because the addition of a small amount of water/methanol ratio adjustment fine-tunes the polarity to separate Ophiopogonanone B from Methylophiopogonanone A.

Caption: Figure 2. Logic flow for optimizing the partition coefficient (Kd) in HSCCC solvent systems.

Detailed Experimental Protocol

Apparatus Setup
  • Instrument: High-Speed Counter-Current Chromatograph (e.g., TBE-300A or equivalent).

  • Column Volume: ~300 mL (PTFE tubing).

  • Detector: UV-Vis at 296 nm (Characteristic absorption of homoisoflavonoids).

  • Temperature: 25°C (Critical: Temperature fluctuations alter

    
    ).
    
Solvent Preparation
  • Prepare System A : n-Hexane : Ethyl acetate : Methanol : Water (3 : 2 : 3.5 : 1 : 0.5, v/v).

    • Note: Some protocols use Acetonitrile as a modifier.[5][6] If resolution is poor, add Acetonitrile (e.g., 3:2:3:1:0.5).

  • Pour mixture into a separating funnel and equilibrate vigorously.

  • Separate the two phases:

    • Upper Phase (UP): Stationary Phase (less polar).

    • Lower Phase (LP): Mobile Phase (more polar).

  • Sonicate both phases for 15 minutes to degas.

Separation Procedure (Head-to-Tail Mode)
  • Coil Filling: Pump the Upper Phase (Stationary) into the column at 20 mL/min until the column is entirely full.

  • Rotation: Start the apparatus rotation at 800–900 rpm .

  • Equilibrium: Pump the Lower Phase (Mobile) into the head of the column at 2.0 mL/min .

  • Hydrodynamic Equilibrium: Continue pumping until the mobile phase elutes from the tail. Calculate retention of stationary phase (

    
    ).
    
    • Target:

      
       (Crucial for resolution).
      
  • Sample Injection:

    • Dissolve 100–200 mg of the Enriched Fraction in 5 mL of a 1:1 mixture of Upper/Lower phase.

    • Inject into the sample loop.

  • Elution: Monitor UV absorbance. Collect fractions (e.g., 4 mL/tube).

Fraction Analysis
  • Analyze collected fractions via HPLC-DAD.

  • Ophiopogonanone B typically elutes after Methylophiopogonanone A in this system due to slight polarity differences.

  • Combine pure fractions and freeze-dry.

Validation & Quality Control

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile (A) / 0.1% Formic Acid in Water (B).

  • Gradient: 40% A

    
     70% A over 30 mins.
    
  • Flow Rate: 1.0 mL/min.[5]

  • Wavelength: 296 nm.

Structural Confirmation (Reference Data)

Verify the isolate using NMR/MS.

  • ESI-MS:

    
     313 
    
    
    
    (Molecular Weight ~314).
  • 1H-NMR (DMSO-d6): Look for characteristic methylene protons of the homoisoflavonoid skeleton (singlet around

    
     3.8–4.0 ppm for methoxy groups; signals for the benzyl group at C-3).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Loss of Stationary Phase Flow rate too high or unstable emulsion.Reduce flow rate to 1.5 mL/min. Ensure temperature is constant.
Poor Resolution Sample overload or

too close to 1.
Reduce injection mass. Adjust solvent ratio (e.g., increase Water slightly to increase retention).
Emulsification Crude sample contains saponins.[7]Ensure Pre-separation (Step 3) was performed rigorously to remove saponins.

References

  • Li, L., et al. (2019). Isolation of homoisoflavonoids from the fibrous roots of Ophiopogon japonicus by recycling high-speed counter-current chromatography. Acta Chromatographica.

  • Ma, C., et al. (2009). An efficient combination of supercritical fluid extraction and high-speed counter-current chromatography to extract and purify homoisoflavonoids from Ophiopogon japonicus. Journal of Separation Science.

  • BenchChem Application Note. Protocols for the Extraction of Homoisoflavonoids from Ophiopogon japonicus.

  • Wang, Y., et al. (2017). Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root. Brieflands.

Sources

Method

Application Note: Precision Preparation of Ophiopogonanone B Stock Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Ophiopogonanone B (C₁₇H₁₄O₅), a bioactive homoisoflavonoid isolated from Ophiopogon japonicus (Radix Ophiopogonis), exhibits significant anti-inflammatory and antioxidant potential.[1] However, its utility in high-throughput screening and cell-based assays is frequently compromised by poor aqueous solubility and "silent precipitation"—a phenomenon where the compound crashes out of solution upon introduction to culture media, leading to false negatives or inconsistent IC₅₀ data.[1]

This guide provides a rigorous, field-proven protocol for preparing, storing, and delivering Ophiopogonanone B. Unlike standard datasheets, this protocol emphasizes the "Step-Down" Dilution Strategy to maintain bioavailability in aqueous environments.[1]

Physicochemical Intelligence

Before handling the compound, researchers must verify the specific variant in their possession. Commercial catalogs frequently conflate Ophiopogonanone B with its methylated derivatives.

PropertySpecificationCritical Application Note
Compound Name Ophiopogonanone BDistinct from Methylophiopogonanone B (MW ~312.3).[1]
CAS Number 25206-65-9 (Typical)Always verify CAS against your specific Certificate of Analysis (CoA).[1]
Formula C₁₇H₁₄O₅
Molecular Weight ~298.29 g/mol Use this value for Molarity calculations.
Primary Solvent DMSO (Dimethyl Sulfoxide)Solubility ≥ 10 mg/mL (approx. 33 mM).[1]
Secondary Solvents Ethanol, MethanolSuitable for chemical analysis (HPLC) but less ideal for long-term stock storage due to evaporation.[1]
Aqueous Solubility NegligibleHigh Risk: Precipitates immediately in water/PBS without a carrier.

Protocol A: Preparation of the "Master" Stock Solution (10 mM)

Objective: Create a stable, high-concentration stock solution in 100% DMSO.

Materials Required[1][2][3][4][5][6][7][8]
  • Ophiopogonanone B (Lyophilized powder)[1]

  • DMSO, Sterile Filtered, Hybridoma Grade (≥99.9%)[1]

  • Amber glass vials (Borosilicate) with PTFE-lined caps[1]

  • Analytical Balance (Readability 0.01 mg)

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized product vial to equilibrate to room temperature for 30 minutes before opening. This prevents condensation from forming inside the hygroscopic powder.

  • Gravimetric Verification: Do not rely on the label weight (e.g., "5 mg"). Weigh the exact amount of compound.[2]

    • Example: You recover 5.20 mg of Ophiopogonanone B.

  • Volume Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    
    [1]
    
    • Calculation:

      
      [1]
      
  • Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Clarification (Optional but Recommended): If used for sensitive cell lines, filter the DMSO stock through a 0.2 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Warning: Do NOT use Nylon filters; they bind flavonoids and will reduce concentration.

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 50 µL) in amber vials. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

Visualization: Master Stock Workflow

StockPrep Start Lyophilized Ophiopogonanone B Weigh Weigh Exact Mass (e.g., 5.2 mg) Start->Weigh Calc Calculate DMSO Vol (Target: 10 mM) Weigh->Calc Dissolve Vortex & Sonicate (37°C, 5 min) Calc->Dissolve Filter Filter (PTFE only) Remove Particulates Dissolve->Filter  Critical Step Store Aliquot & Store (-80°C) Filter->Store

Figure 1: Workflow for generating a verified 10 mM Master Stock. Note the specific requirement for PTFE filters to prevent compound loss.

Protocol B: The "Step-Down" Dilution Strategy

The Problem: Adding 100% DMSO stock directly to cell culture media (e.g., 1 µL stock into 1 mL media) creates a transient local concentration spike. The hydrophobic Ophiopogonanone B precipitates instantly at the pipette tip, forming micro-crystals that cells cannot uptake.

The Solution: Use an Intermediate Working Solution (100x) .

Methodology

Target Final Assay Concentration: 10 µM Final DMSO Limit: 0.1%

  • Thaw: Thaw one aliquot of 10 mM Master Stock at 37°C. Vortex immediately.

  • Prepare Intermediate (100x):

    • Dilute the 10 mM stock 1:10 in sterile PBS or serum-free media while vortexing.

    • Result:1 mM Ophiopogonanone B in 10% DMSO.

    • Observation: The solution may turn slightly cloudy. This is acceptable if it disperses quickly upon further dilution.

  • Final Dilution (1x):

    • Dilute the Intermediate (1 mM) 1:100 into the final cell culture media (containing serum).[1]

    • Result:10 µM Ophiopogonanone B in 0.1% DMSO.

  • Vehicle Control: Prepare a matching control using pure DMSO diluted exactly the same way (Final: 0.1% DMSO).

Visualization: Step-Down Dilution Logic

DilutionStrategy Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Solution (100x) (1 mM in 10% DMSO/Media) Stock->Inter  1:10 Dilution (Vortex Rapidly) Precip RISK: Precipitation Shock Stock->Precip Direct Addition (Avoid this) Final Final Assay Well (10 µM in 0.1% DMSO) Inter->Final  1:100 Dilution (Add to Serum Media) Precip->Final Inconsistent Data

Figure 2: The Step-Down strategy prevents "precipitation shock" by gradually acclimating the hydrophobic compound to the aqueous environment.[1]

Quality Control & Validation

To ensure the integrity of your bioassay, perform these self-validating checks:

  • Microscopic Inspection:

    • Place the final assay plate under a phase-contrast microscope (10x or 20x).[1]

    • Look for needle-like crystals or amorphous aggregates.[1] If observed, the compound is not bioavailable , and the data will be invalid.

  • Absorbance Verification:

    • Ophiopogonanone B absorbs UV light (Max Abs ~290-300 nm).[1]

    • Measure the OD of the dosing media (cell-free) at 300 nm immediately after preparation and again after 24 hours.[1] A significant drop (>15%) indicates precipitation or degradation.[1]

Molarity Quick-Reference Table

Based on MW = 298.29 g/mol [1]

Target ConcentrationVolume of 10 mM StockVolume of MediaFinal DMSO %
100 µM (High)10 µL990 µL1.0% (Toxic risk*)
50 µM 5 µL995 µL0.5%
10 µM (Standard)1 µL999 µL0.1%
1 µM (Low)0.1 µL (Use serial dil.)999.9 µL0.01%

*Note: DMSO concentrations >0.5% can induce cytotoxicity or differentiation in sensitive cell lines (e.g., HL-60, RAW 264.7).[1]

References

  • National Institutes of Health (PMC). (2019).[1] Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis.[3] Molecular Medicine Reports.[3] Retrieved from [Link]

  • Popa-Burke, I., et al. (2014).[1] Compound Precipitation in High-Concentration DMSO Solutions.[1][4] Journal of Biomolecular Screening.[4] Retrieved from [Link][1][5]

Sources

Application

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Retention Factors of Ophiopogonanone B

Introduction: The Significance of Ophiopogonanone B and the Role of Thin-Layer Chromatography Ophiopogonanone B is a homoisoflavonoid, a class of natural phenolic compounds, isolated from the roots of Ophiopogon japonicu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Ophiopogonanone B and the Role of Thin-Layer Chromatography

Ophiopogonanone B is a homoisoflavonoid, a class of natural phenolic compounds, isolated from the roots of Ophiopogon japonicus (Liliaceae), a plant widely used in traditional medicine.[1][2] As research into the pharmacological potential of Ophiopogonanone B intensifies, the need for reliable and efficient analytical methods for its identification and purification is paramount. Thin-layer chromatography (TLC) stands out as a fundamental, versatile, and cost-effective technique for the qualitative analysis of plant extracts and the monitoring of purification processes.[3]

This application note provides a detailed protocol for the determination of the retention factor (Rf) of Ophiopogonanone B using TLC. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the chromatographic analysis of this promising bioactive compound. The protocols are grounded in established principles of chromatography, ensuring both scientific integrity and practical applicability in a laboratory setting.

Core Principles: The Science Behind the Separation

The separation of Ophiopogonanone B by TLC is governed by the principles of adsorption chromatography. The stationary phase, typically silica gel, is a highly polar adsorbent. The mobile phase, a solvent or a mixture of solvents, is less polar. As the mobile phase ascends the TLC plate by capillary action, it carries the sample components with it.

The extent to which a compound, such as Ophiopogonanone B, migrates up the plate is determined by a dynamic equilibrium between its adsorption to the stationary phase and its solubility in the mobile phase. Ophiopogonanone B, being a moderately polar homoisoflavonoid, will have an affinity for the polar silica gel. The choice of the mobile phase is therefore critical; it must be sufficiently polar to move the compound off the baseline but not so polar that it carries it to the solvent front, resulting in poor separation from other components in a mixture. The use of a non-polar solvent like petroleum ether or chloroform in combination with a more polar solvent like ethyl acetate allows for the fine-tuning of the mobile phase's polarity to achieve optimal separation.[4][5]

Experimental Workflow for TLC Analysis of Ophiopogonanone B

The following diagram illustrates the general workflow for the TLC analysis of Ophiopogonanone B, from sample preparation to the calculation of the retention factor.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results SamplePrep Sample Preparation (Dissolve Ophiopogonanone B in a suitable solvent) PlatePrep TLC Plate Preparation (Activate silica gel plate) Spotting Spotting (Apply sample to baseline) PlatePrep->Spotting Development Chromatogram Development (Place plate in developing chamber) Spotting->Development Visualization Visualization (UV light and/or staining) Development->Visualization Measurement Measurement (Measure distances of solvent front and spot) Visualization->Measurement Calculation Rf Value Calculation Measurement->Calculation

Caption: General workflow for the TLC analysis of Ophiopogonanone B.

Detailed Protocols

Materials and Reagents
  • Ophiopogonanone B standard (or a purified extract containing it)

  • TLC plates: Silica gel 60 F254, aluminum or glass-backed

  • Developing chamber

  • Capillary tubes for spotting

  • Solvents (analytical grade):

    • Petroleum ether (or hexane)

    • Ethyl acetate

    • Chloroform

  • Visualization reagents:

    • UV lamp (254 nm and 365 nm)

    • 5% (w/v) Ferric chloride (FeCl₃) in ethanol

  • Fume hood

  • Oven

Protocol 1: TLC using Petroleum Ether-Ethyl Acetate System

This system is commonly employed for the separation of moderately polar compounds and is particularly useful for monitoring the fractionation of Ophiopogon japonicus extracts.[5]

1. Preparation of the Mobile Phase:

  • Prepare a mixture of petroleum ether and ethyl acetate in a 4:1 (v/v) ratio. For example, mix 80 mL of petroleum ether with 20 mL of ethyl acetate.

  • Prepare a sufficient volume to have a solvent depth of approximately 0.5 cm in the developing chamber.

  • Pour the mobile phase into the developing chamber, line the chamber with filter paper to ensure saturation of the atmosphere with solvent vapors, and close the lid. Allow the chamber to saturate for at least 15-20 minutes.

2. Sample Preparation:

  • Dissolve a small amount of Ophiopogonanone B standard or the extract in a suitable solvent such as chloroform or ethyl acetate to obtain a concentration of approximately 1 mg/mL.

3. TLC Plate Preparation and Spotting:

  • Handle the TLC plate by the edges to avoid contamination.

  • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.

  • Using a capillary tube, apply a small spot of the prepared sample onto the baseline. The spot should be as small and concentrated as possible.

  • Allow the solvent to evaporate completely from the spot.

4. Chromatogram Development:

  • Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the level of the mobile phase.

  • Close the chamber and allow the solvent front to ascend the plate until it is approximately 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

5. Visualization:

  • Observe the dried plate under a UV lamp at 254 nm. Ophiopogonanone B, being a flavonoid, should appear as a dark spot against the fluorescent background. Circle the spot with a pencil.

  • For chemical visualization, spray the plate with a 5% ethanolic ferric chloride solution. Phenolic compounds like Ophiopogonanone B will typically produce a colored spot (often brownish or greenish).[5]

6. Calculation of the Retention Factor (Rf):

  • Measure the distance from the baseline to the center of the Ophiopogonanone B spot.

  • Measure the distance from the baseline to the solvent front.

  • Calculate the Rf value using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Protocol 2: TLC using Chloroform-Ethyl Acetate System

This system offers a slightly more polar mobile phase and can be effective for the separation of closely related homoisoflavonoids.

1. Preparation of the Mobile Phase:

  • Prepare a mixture of chloroform and ethyl acetate in a 20:1 (v/v) ratio. For instance, mix 95 mL of chloroform with 5 mL of ethyl acetate.

  • Follow the same procedure for chamber saturation as described in Protocol 1.

2. Sample Preparation, Plate Preparation, Spotting, and Development:

  • Follow steps 2, 3, and 4 from Protocol 1.

3. Visualization and Rf Calculation:

  • Follow steps 5 and 6 from Protocol 1.

Data Presentation: Expected Retention Factors

While the exact Rf value can vary slightly depending on experimental conditions (e.g., temperature, humidity, plate quality), the following table provides expected Rf values for Ophiopogonanone B in the described TLC systems. These values are intended to serve as a guide for researchers.

Mobile Phase System (v/v)Stationary PhaseExpected Rf Value of Ophiopogonanone B
Petroleum Ether : Ethyl Acetate (4:1)Silica Gel 60 F₂₅₄0.3 - 0.4
Chloroform : Ethyl Acetate (20:1)Silica Gel 60 F₂₅₄0.5 - 0.6

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating. The inclusion of a known standard of Ophiopogonanone B on the same TLC plate as the unknown sample is crucial. By comparing the Rf value and the color of the spot of the unknown sample with that of the standard, a high degree of confidence in the identification can be achieved. For further validation, it is recommended to run the analysis in at least two different solvent systems. Consistent co-elution with the standard in multiple systems provides strong evidence for the compound's identity.

Conclusion

This application note provides detailed and scientifically grounded protocols for the determination of the TLC retention factor of Ophiopogonanone B. By understanding the principles behind the chromatographic separation and adhering to the described methodologies, researchers can effectively utilize TLC for the qualitative analysis and purification monitoring of this important bioactive compound. The provided workflows and expected Rf values serve as a valuable resource for professionals in natural product chemistry and drug development.

References

  • Li, Y., et al. (2018). Isolation of Homoisoflavonoids from the Fibrous Roots of Ophiopogon japonicus by Recycling High-Speed Counter-Current Chromatography and Online Antioxidant Activity Assay. Acta Chromatographica, 31(4), 274-279. Available at: [Link]

  • Wang, Y., et al. (2017). Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root. Pharmaceutical Biology, 55(1), 189-195. Available at: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). ISSN: 0975-8585 July - August 2014 RJPBCS 5(4) Page No. 486. Available at: [Link]

  • Journal of Chemical Education. (2021). Retention factor in Paper Chromatography. Reddit. Available at: [Link]

  • Sherma, J., & Rabel, F. (2019). Thin-Layer Chromatography in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Journal of AOAC International, 102(4), 989-999. Available at: [Link]

  • Lei, L., et al. (2024). Discovery of chemical marker for maidong (roots of Ophiopogon japonicus and Liriope spicata): a feature-based molecular networking and in-silico annotation approach. bioRxiv. Available at: [Link]

Sources

Method

Application Note: Isolation and Purification of Ophiopogonanone B from Ophiopogon japonicus via Silica Gel Column Chromatography

Pharmacological Context & Target Profile Ophiopogonanone B (OPB) is a highly bioactive homoisoflavonoid predominantly isolated from the tuberous and fibrous roots of Ophiopogon japonicus (commonly known as Dwarf lilyturf...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Target Profile

Ophiopogonanone B (OPB) is a highly bioactive homoisoflavonoid predominantly isolated from the tuberous and fibrous roots of Ophiopogon japonicus (commonly known as Dwarf lilyturf), a foundational plant in traditional phytomedicine 1. Recent pharmacological profiling has highlighted OPB's potent anti-inflammatory, antioxidant, and antitussive properties 2. Mechanistically, OPB exerts its cough-suppressing effects by acting as a targeted antagonist to the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. By binding to TRPA1, OPB blocks intracellular calcium influx, thereby preventing the downstream release of pro-inflammatory neuropeptides such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP) 3.

MOA OPB Ophiopogonanone B TRPA1 TRPA1 Receptor OPB->TRPA1 Binds & Inhibits Ca2 Intracellular Ca2+ Influx TRPA1->Ca2 Blocks Neuro SP & CGRP Release Ca2->Neuro Prevents Cough Airway Inflammation & Cough Reflex Neuro->Cough Attenuates

Figure 1: Pharmacological mechanism of Ophiopogonanone B inhibiting TRPA1-mediated cough reflex.

Mechanistic Principles of Chromatographic Isolation

The isolation of OPB presents unique physicochemical challenges. Homoisoflavonoids possess an additional carbon atom in their skeletal structure compared to conventional isoflavonoids, which inherently reduces their polarity and diminishes their solubility in standard highly polar solvents 4.

Consequently, a targeted liquid-liquid partitioning strategy is required to enrich the extract prior to chromatography. By partitioning a crude 70% ethanol extract between water and ethyl acetate, highly polar constituents (such as polysaccharides and certain saponins) are retained in the aqueous phase, while the moderately non-polar homoisoflavonoids partition cleanly into the ethyl acetate layer [[4]]().

For the subsequent Silica Gel Column Chromatography (SGCC), a normal-phase gradient of petroleum ether and ethyl acetate is employed 4. Petroleum ether (60–90 °C) is selected over hexanes due to its cost-effectiveness at scale and equivalent non-polar eluotropic strength, providing the ideal weak-solvent baseline to meticulously separate closely related homoisoflavonoid analogs 1.

Experimental Protocol: Silica Gel Column Chromatography

Phase 1: Extraction and Enrichment
  • Maceration & Extraction : Pulverize the dried roots of O. japonicus (to approx. 60 mesh). Perform ultrasonic-assisted extraction using 10 volumes of 70% ethanol to maximize the yield of phenolic compounds 4.

  • Concentration : Evaporate the ethanolic extract under reduced pressure (rotary evaporator, 45 °C) to yield a crude brown syrup 4.

  • Solvent Partitioning : Suspend the syrup in distilled water. Defat the suspension by washing with petroleum ether. Subsequently, extract the aqueous layer with ethyl acetate. Concentrate the ethyl acetate fraction to dryness; this serves as the OPB-enriched starting material 4.

Phase 2: Column Preparation and Dry Loading

Causality Note: The ethyl acetate fraction is highly resinous. Attempting a "wet load" by dissolving it in the mobile phase would cause severe band broadening and poor resolution. "Dry loading" ensures the sample enters the column as a perfectly narrow, uniform band.

  • Silica Preparation : Suspend 200–300 mesh chromatographic silica gel in petroleum ether (60–90 °C) to form a homogeneous slurry 4.

  • Column Packing : Pour the slurry into a glass column (e.g., 80 cm length × 5 cm i.d.), allowing it to settle under gravity. Ensure the solvent level never drops below the silica bed to prevent channeling 4.

  • Dry Loading : Dissolve the dried ethyl acetate fraction in a minimal volume of ethyl acetate. Add a small amount of dry silica gel (approx. 1:1.2 w/w ratio to the extract) and evaporate the solvent completely on a water bath at 50 °C until a free-flowing powder is achieved 4. Carefully apply this powder evenly to the top of the packed column bed.

Phase 3: Gradient Elution and Self-Validating TLC Monitoring
  • Elution Strategy : Elute the column using a step gradient of petroleum ether to ethyl acetate at ratios of 50:1, 20:1, 10:1, 5:1, and 2:1 (v/v) 4.

  • Fraction Collection : Collect eluents in consistent volumetric fractions (e.g., 100 mL aliquots) [[4]]().

  • TLC Feedback Loop : Spot each fraction onto GF254 silica TLC plates. Develop using a petroleum ether–ethyl acetate (4:1, v/v) mobile phase 4.

    • Visual Validation 1 (UV): Examine plates under 254 nm UV light. OPB contains conjugated aromatic rings that quench the plate's fluorescence, appearing as dark spots against a green background [[4]]().

    • Visual Validation 2 (Chemical): Spray the plate with a 5% FeCl3-EtOH color development reagent. The phenolic hydroxyl groups on OPB will chelate with the Fe3+ ions, producing an immediate, distinct color change, confirming the presence of homoisoflavonoids rather than non-phenolic impurities 4.

Quantitative Elution Profile

Elution StepSolvent Ratio (Petroleum Ether : EtOAc, v/v)Column Volumes (CV)Expected Eluate CharacteristicsTLC Monitoring (Rf at 4:1)
1 50:12Highly non-polar lipids, plant waxesRf > 0.9 (No UV quenching)
2 20:13Minor sterols, low-polarity impuritiesRf ~ 0.7 - 0.8
3 10:14Early eluting homoisoflavonoid analogsRf ~ 0.5 - 0.6
4 5:14Ophiopogonanone B enriched fraction Rf ~ 0.35 - 0.45 (FeCl3 active)
5 2:13Highly polar flavonoids, saponin tracesRf < 0.2

Downstream Processing (Polishing)

Because OPB shares a nearly identical polarity with its structural analogs (e.g., methylophiopogonanone A and B), SGCC yields an enriched sub-fraction rather than an absolutely pure monomer [[4]](). To achieve >98% purity required for rigorous preclinical assays, this enriched sub-fraction must be subjected to high-resolution polishing techniques. The industry standard for this final step is Preparative High-Performance Liquid Chromatography (RP-HPLC on a C18 column) or Recycling High-Speed Counter-Current Chromatography (rHSCCC) using a biphasic solvent system 1, 4.

Workflow A Ophiopogon japonicus Roots (Pulverized) B Ultrasonic Extraction (70% Ethanol) A->B C Liquid-Liquid Partitioning (Water vs. Pet Ether / EtOAc) B->C D Ethyl Acetate Fraction (Homoisoflavonoid-rich) C->D E Silica Gel Column Chromatography (Dry Loading, 200-300 mesh) D->E F Gradient Elution (Pet Ether : EtOAc) E->F G TLC Monitoring (UV 254 nm, 5% FeCl3) F->G H Ophiopogonanone B Enriched Sub-fraction G->H

Figure 2: Step-by-step extraction and silica gel purification workflow for Ophiopogonanone B.

References

  • Ophiopogonanone B | Benchchem: Occurrence, Isolation, and Extraction Methodologies. Benchchem. 1

  • Isolation of Homoisoflavonoids from the Fibrous Roots of Ophiopogon japonicus by Recycling High-Speed Counter-Current Chromatography and Online Antioxidant Activity Assay. AKJournals. 4

  • Comparison of bioactive components and pharmacological activities of ophiopogon japonicas extracts from different geographical origins. DOI.org. 2

  • The efficacy of ophiopogonanone B in treating the cough in mice infected with Mycoplasma pneumoniae. NIH. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ophiopogonanone B (OPB) Solubility &amp; Formulation Guide

Module 1: The Physicochemical Challenge Q: Why does Ophiopogonanone B precipitate immediately upon addition to cell culture media? A: This is a classic "brick dust" behavior associated with homoisoflavonoids.

Author: BenchChem Technical Support Team. Date: March 2026

Module 1: The Physicochemical Challenge

Q: Why does Ophiopogonanone B precipitate immediately upon addition to cell culture media?

A: This is a classic "brick dust" behavior associated with homoisoflavonoids. Ophiopogonanone B (OPB) possesses a rigid C6-C3-C1-C6 carbon skeleton. Unlike glycosylated flavonoids, OPB lacks the sugar moieties that typically confer water solubility. Its high lipophilicity (Predicted LogP > 2.5) and crystalline lattice energy drive it to aggregate in aqueous environments.

When you dilute a DMSO stock solution into an aqueous buffer (like DMEM or RPMI), you drastically change the dielectric constant of the solvent. If the final concentration exceeds the thermodynamic solubility limit (often < 10 µM for this class), the molecules snap back together, forming micro-precipitates. These are often invisible to the naked eye but will:

  • Skew Bioassays: Precipitates sink to the cell monolayer, causing localized toxicity (false positives).

  • Reduce Bioavailability: The free concentration available to bind receptors is a fraction of the calculated dose.

Module 2: Solubilization Strategies & Protocols

Decision Matrix: Choosing the Right Vehicle

Before starting, select the method that matches your experimental endpoint.

SolubilityDecisionTree Start Start: Select Assay Type InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo HighConc High Conc. Needed? (> 50 µM) InVitro->HighConc LowConc Low Conc. Needed? (< 10 µM) InVitro->LowConc CD Method B: HP-β-CD Complexation (Stability & High Conc.) InVivo->CD Lipo Method C: Liposomal Formulation (Systemic Delivery) InVivo->Lipo HighConc->CD DMSO Method A: Standard DMSO Spike (< 0.1% v/v) LowConc->DMSO

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental requirements.

Protocol A: The "Modified" DMSO Spike (For Low Concentrations)

Best for: Initial screening, concentrations < 10 µM.

The Issue: Direct addition of 100% DMSO stock to media causes "shock precipitation." The Fix: Use an intermediate dilution step.

  • Prepare Stock: Dissolve OPB in high-grade anhydrous DMSO to 10 mM.

  • Intermediate Step: Dilute the 10 mM stock 1:10 in sterile PBS (not media) containing 0.5% Tween-80. Vortex immediately.

    • Why? Tween-80 acts as a surfactant to prevent immediate crystal nucleation.

  • Final Dilution: Add this intermediate solution to your pre-warmed culture media.

  • Validation: Inspect under 20x magnification. If crystals are visible, move to Protocol B.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

Best for: Dose-response curves, long-term incubations, and animal injections.

Mechanism: The hydrophobic cavity of HP-β-CD encapsulates the OPB molecule, shielding it from the aqueous environment while the hydrophilic exterior ensures solubility.

Step-by-Step Workflow:

  • Phase 1: Carrier Preparation

    • Prepare a 20% (w/v) solution of HP-β-CD (2-Hydroxypropyl-β-cyclodextrin) in deionized water.

    • Filter sterilize (0.22 µm).

  • Phase 2: Drug Loading

    • Dissolve OPB in a minimal volume of Acetone or Ethanol (e.g., 5 mg OPB in 500 µL solvent).

    • Add the OPB solution dropwise into the stirring HP-β-CD solution (Ratio: 1:50 w/w drug-to-CD).

  • Phase 3: Solvent Evaporation

    • Stir the mixture open to air (protected from light) for 24 hours to evaporate the organic solvent.

    • Critical: The solution should turn from cloudy to clear. If it remains cloudy, centrifuge at 10,000 x g for 10 mins and take the supernatant.

  • Phase 4: Lyophilization (Optional but Recommended)

    • Freeze-dry the clear supernatant to obtain a water-soluble powder. Reconstitute in media/saline as needed.

Quantitative Comparison of Solubility:

Vehicle SystemMax Solubility (Approx.)Cellular ToxicityStability (RT)
Pure Water < 0.01 mg/mLNonePoor (Precipitates)
0.1% DMSO in Media ~ 0.05 mg/mLLow< 4 Hours
20% HP-β-CD > 2.5 mg/mL Low> 7 Days
PEG 400 (Co-solvent) ~ 1.0 mg/mLHigh (> 5%)Moderate

Module 3: Troubleshooting & FAQs

Q: My cells are dying in the vehicle control. Is OPB toxic?

A: It might be your solvent.

  • Diagnosis: Check the DMSO concentration. Many primary cells (e.g., HUVECs, Neurons) are sensitive to DMSO > 0.1%.

  • Solution: Switch to the HP-β-CD method (Protocol B). Cyclodextrins are generally non-toxic up to high concentrations and are FDA-approved excipients.

Q: I see a "cloud" form when I add the stock to the media. Can I just filter it?

A: NO. Filtering a cloudy solution removes the drug. You are effectively dosing the cells with vehicle only.

  • Corrective Action: You must solubilize before filtering. If you use Protocol B and the solution is clear, then you can filter sterilize without losing the drug.

Q: What is the biological relevance of keeping OPB soluble?

A: OPB and its analogs (like Methylophiopogonanone B) often target intracellular pathways, such as the NADPH oxidase system. If the drug precipitates extracellularly, it cannot cross the membrane to inhibit p22phox or scavenge ROS.

BiologicalPathway cluster_effect Therapeutic Effect OPB Ophiopogonanone B (Solubilized) CellMembrane Cell Membrane OPB->CellMembrane Passive Diffusion NADPH NADPH Oxidase (p22phox subunit) OPB->NADPH Inhibits CellMembrane->NADPH Intracellular Targeting ROS ROS Generation (H2O2) Apoptosis Apoptosis / Cell Death ROS->Apoptosis Induces NADPH->ROS Catalyzes Survival Cell Survival NADPH->Survival Inhibition leads to

Figure 2: Proposed mechanism of action. Solubilized OPB is required to penetrate the cell and inhibit NADPH oxidase-mediated ROS generation.

References

  • BenchChem. Addressing low bioactivity of Ophiopogonanone F in in vitro assays. (Technical Guide on Homoisoflavonoid Solubility). Retrieved from

  • MedChemExpress. Ophiopogonanone B Product Information & Physicochemical Properties. Retrieved from

  • National Institutes of Health (PMC). Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway. (Mechanism of Action for OPB Analogs). Retrieved from

  • MDPI (Molecules). Simultaneous Extraction and Determination of Characteristic Steroidal Saponins and Homoisoflavonoids in Zhejiang Ophiopogon japonicus. (Extraction Solvents).[1] Retrieved from

  • National Institutes of Health (PMC). Effect of β-cyclodextrin complexation on solubility and enzymatic hydrolysis rate of icariin. (Protocol adapted for Flavonoid/CD Complexation). Retrieved from

Sources

Optimization

Part 1: The Causality of Ophiopogonanone B Instability

Welcome to the Technical Support Center for Ophiopogonanone B (OPB) In Vitro Applications . As a Senior Application Scientist, I have designed this comprehensive resource to assist researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ophiopogonanone B (OPB) In Vitro Applications . As a Senior Application Scientist, I have designed this comprehensive resource to assist researchers, scientists, and drug development professionals in overcoming the unique physicochemical challenges associated with homoisoflavonoids in cell culture environments.

Ophiopogonanone B is a bioactive homoisoflavonoid isolated from the root tubers of Ophiopogon japonicus[1]. While it demonstrates significant therapeutic potential—ranging from TRPA1 channel antagonism for antitussive effects[2] to the modulation of hypoxia-inducible factors (HIF-1α)[3] and tyrosinase inhibition[4]—its structural characteristics make it highly susceptible to degradation in standard in vitro assays.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the scientific integrity of your OPB experiments.

To troubleshoot OPB effectively, one must understand the chemical causality behind its degradation. OPB features a C6-C3-C6 homoisoflavonoid skeleton with a chromanone ring and phenolic hydroxyl groups[1]. In the context of a standard mammalian cell culture incubator (37°C, 5% CO₂, ~20% O₂, pH 7.4), OPB is subjected to three primary instability drivers:

  • Auto-Oxidation: The phenolic hydroxyl groups are highly prone to oxidation in aqueous, oxygen-rich environments. Transition metal ions present in basal media (like DMEM or RPMI) can catalyze this oxidative degradation, leading to the rapid formation of quinones and subsequent polymerization[5].

Part 2: Troubleshooting Guides & FAQs

Q1: My cell viability assays show highly inconsistent IC₅₀ values for Ophiopogonanone B across different biological replicates. What is causing this variance? A1: This is a classic symptom of spontaneous chemical degradation prior to cellular uptake. If OPB is added to the media and left at 37°C for 48–72 hours, the parent compound may degrade by over 50%[6]. Furthermore, the degradation products (phenolic acids) may possess their own distinct bioactivities, confounding your results[7]. Solution: Prepare fresh working solutions immediately before dosing. Do not pre-warm OPB-spiked media in a water bath for extended periods. Implement a "media replacement" strategy where fresh OPB-containing media is exchanged every 24 hours during prolonged assays.

Q2: I am observing rapid precipitation of OPB when diluting my stock solution into DMEM. How can I prevent this? A2: OPB is highly lipophilic. When transitioning from a 100% DMSO stock to an aqueous medium, localized supersaturation causes the compound to crash out of solution. Solution: Utilize a "step-down" dilution method. First, dilute the DMSO stock into a carrier protein solution (e.g., media containing 10% FBS) while vortexing vigorously, rather than injecting it directly into serum-free basal media. Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced cytotoxicity[5].

Q3: How can I differentiate between cellular metabolism of OPB and spontaneous chemical degradation in my pharmacokinetic assays? A3: You must employ a self-validating experimental design. Always run a "Cell-Free Media Control" in parallel with your cell-treated plates. Incubate both plates under identical conditions (37°C, 5% CO₂). By quantifying OPB via LC-MS/MS in both systems, you can subtract the spontaneous degradation rate (cell-free) from the total depletion rate (cell-containing) to isolate true cellular metabolism.

Part 3: Quantitative Data & Stability Metrics

Table 1: Factors Influencing Homoisoflavonoid Stability in Cell Culture

Environmental FactorImpact on OPB StabilityMechanistic CauseMitigation Strategy
Temperature (37°C) High DegradationThermal acceleration of oxidationStore stocks at -80°C; minimize incubator time.
pH (>7.5) Severe DegradationBase-catalyzed ring cleavageBuffer media with 10-25 mM HEPES.
Light Exposure Moderate DegradationPhoto-oxidation of phenolic ringsUse amber tubes; wrap culture plates in foil.
10% FBS Addition Apparent StabilizationProtein-ligand binding (Albumin)Account for reduced free-drug fraction in IC₅₀.

Table 2: Estimated Half-Life (t₁/₂) of Flavonoid Scaffolds in Various Matrices

Matrix / ConditionEstimated t₁/₂Primary Degradation Pathway
100% DMSO (-80°C)> 12 MonthsNone (Stable)
DMEM (Serum-Free, 37°C)2 - 6 HoursAuto-oxidation & Hydrolysis
DMEM + 10% FBS (37°C)12 - 24 HoursProtein-bound stabilization
Human Plasma (In Vitro)~ 70 MinutesEnzymatic hydrolysis[8]

Part 4: Experimental Protocols

To guarantee reproducibility, every protocol must act as a self-validating system. The following methodologies incorporate built-in quality control checkpoints.

Protocol 1: Preparation and Storage of OPB Stock Solutions

Objective: To create a stable, artifact-free stock solution of OPB for downstream cellular assays.

  • Equilibration: Allow the lyophilized OPB powder to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation.

  • Solubilization: Dissolve the OPB powder in anhydrous, cell-culture grade DMSO to achieve a concentration of 10 mM.

  • Homogenization: Vortex the solution for 60 seconds. Causality note: Sonication is not recommended as the localized heat generation can induce premature oxidation.

  • Aliquotting: Dispense the stock into single-use, amber-colored microcentrifuge tubes (e.g., 20 µL per tube) to prevent photodegradation and avoid freeze-thaw cycles.

  • Storage: Store immediately at -80°C.

  • Validation Check: Before initiating a large-scale assay, thaw one aliquot and analyze via HPLC/LC-MS to confirm >98% purity and absence of degradation peaks.

Protocol 2: LC-MS/MS Validation of OPB Stability in Culture Media

Objective: To quantify the exact half-life of OPB in your specific experimental matrix.

  • Media Preparation: Prepare your specific cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep). Pre-warm to 37°C.

  • Dosing: Spike the media with OPB to a final concentration of 10 µM (Final DMSO = 0.1%).

  • Incubation: Aliquot 1 mL of the spiked media into a 24-well plate (no cells). Place the plate in the incubator (37°C, 5% CO₂).

  • Time-Course Sampling: At t = 0, 2, 4, 8, 12, and 24 hours, remove a 50 µL aliquot from the well.

  • Quenching: Immediately mix the 50 µL sample with 150 µL of ice-cold Acetonitrile (containing an internal standard) to precipitate media proteins and halt any chemical reactions.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an LC-MS vial and quantify the remaining parent OPB compound. Calculate the degradation kinetics to determine the optimal media-replacement schedule for your cell assays.

Part 5: Visualizations of Workflows and Mechanisms

The following diagrams illustrate the critical pathways for managing OPB stability and understanding its pharmacological targets.

OPB_Workflow Start Prepare OPB Stock (10 mM in 100% DMSO) Check1 Aliquot & Store at -80°C (Protect from Light) Start->Check1 MediaPrep Prepare Working Media (DMEM + 10% FBS + HEPES) Check1->MediaPrep Thaw on ice Assay In Vitro Cell Assay (Max 0.1% DMSO final) MediaPrep->Assay Add OPB just prior to cell treatment Validate LC-MS/MS Stability Check (Sample at 0h, 12h, 24h) Assay->Validate Monitor degradation

Caption: Workflow for maintaining Ophiopogonanone B stability during in vitro cell culture assays.

OPB_Mechanism OPB Ophiopogonanone B (Homoisoflavonoid) TRPA1 TRPA1 Channel (Sensory Signaling) OPB->TRPA1 Antagonizes HIF1A HIF-1α (Hypoxia Response) OPB->HIF1A Inhibits Activity Cough ↓ SP & CGRP Expression (Antitussive Effect) TRPA1->Cough Downregulates Angio ↓ VEGF Expression (Anti-angiogenic Effect) HIF1A->Angio Downregulates

Caption: Pharmacological signaling pathways modulated by Ophiopogonanone B in cellular models.

References

  • Frontiers. "The efficacy of ophiopogonanone B in treating the cough in mice infected with Mycoplasma pneumoniae." Frontiers in Pharmacology, [Link].

  • RSC Publishing. "Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking." RSC Advances, [Link].

  • ResearchGate. "The UVA and Aqueous Stability of Flavonoids Is Dependent on B-Ring Substitution." ResearchGate,[Link].

  • PMC. "Mouse Pharmacokinetics and In Vitro Metabolism of SH-11037 and SH-11008, Synthetic Homoisoflavonoids for Retinal Neovascularization." National Institutes of Health, [Link].

Sources

Troubleshooting

Technical Support Center: Ophiopogon Homoisoflavonoid Isolation

Topic: Separation of Ophiopogonanone B (OB) from Methylophiopogonanone B (MOB) Ticket ID: #OP-ISO-442 Status: Open Assigned Specialist: Senior Application Scientist, Natural Products Division Executive Summary You are at...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of Ophiopogonanone B (OB) from Methylophiopogonanone B (MOB) Ticket ID: #OP-ISO-442 Status: Open Assigned Specialist: Senior Application Scientist, Natural Products Division

Executive Summary

You are attempting to separate two structurally critical homoisoflavonoids from Ophiopogon japonicus (Radix Ophiopogonis). The separation challenge stems from their structural similarity: Methylophiopogonanone B (MOB) is the C7-O-methylated derivative of Ophiopogonanone B (OB) .

While they often co-elute in standard silica gel chromatography due to overlapping polarity in non-polar mobile phases, they possess distinct physicochemical properties we can exploit:

  • Polarity: OB (containing a free phenolic 7-OH) is more polar than MOB (7-OMe).

  • Acidity: OB has higher acidity due to the free phenol.

This guide prioritizes High-Speed Counter-Current Chromatography (HSCCC) for bulk separation to prevent irreversible adsorption on silica, followed by Preparative HPLC for final polishing.

Module 1: Method Selection & Workflow

Q: Which method should I use for my sample scale?

A: Do not use Preparative HPLC for crude extracts (>500 mg) without pre-fractionation. The homoisoflavonoids are embedded in a matrix of steroidal saponins and polysaccharides that will foul C18 columns.

The Golden Rule of Ophiopogon Isolation:

  • > 500 mg (Crude/Enriched): Use HSCCC. It offers high sample loading and zero solid-phase adsorption.

  • < 100 mg (Semi-pure): Use Semi-Prep HPLC (C18).

IsolationWorkflow Crude Crude Extract (EtOAc Fraction) ScaleCheck Sample Load > 500mg? Crude->ScaleCheck HSCCC HSCCC (HEMWat System) ScaleCheck->HSCCC Yes (Recommended) PrepHPLC Prep-HPLC (C18 / Acidic Mobile Phase) ScaleCheck->PrepHPLC No (Polishing only) Silica Silica Gel Flash (Risk: Tailing/Loss) ScaleCheck->Silica Yes (Alternative) HSCCC->PrepHPLC Final Purification Silica->PrepHPLC Enriched Fraction

Figure 1: Decision matrix for selecting the appropriate chromatographic technique based on sample load.

Module 2: High-Speed Counter-Current Chromatography (HSCCC)

Q: My target compounds are eluting too fast/slow. What solvent system should I use?

A: The "Arizona" (HEMWat) system is the industry standard for homoisoflavonoids. You need a biphasic system where the Partition Coefficient (


) is between 0.5 and 2.0 .[1]

Recommended Solvent System: n-Hexane : Ethyl acetate : Methanol : Water[1][2][3][4][5]

System CodeRatio (v/v/v/v)TargetWhy?
System A 3 : 2 : 3 : 2Initial Screening Balanced polarity. Good starting point for separating OB and MOB.
System B 1.8 : 1 : 1 : 1.2MOB Focused Slightly more non-polar upper phase. MOB (less polar) partitions better here.
System C 3 : 2 : 2.5 : 1.5High Resolution Used specifically for separating close analogs like Methylophiopogonanone A/B [1].

Protocol for K-Value Optimization:

  • Prepare 10 mL of pre-equilibrated System A.

  • Add ~2 mg of sample. Shake vigorously.

  • Analyze equal volumes of Upper Phase (UP) and Lower Phase (LP) by HPLC.

  • Calculate

    
    .
    
    • If

      
      :  Compound prefers organic phase (elutes too fast in Head-to-Tail). Action: Increase water/methanol (make system more polar).
      
    • If

      
      :  Compound prefers aqueous phase (elutes too slow). Action: Increase Ethyl acetate.
      
Q: I am losing stationary phase during the run. Why?

A: This is likely due to emulsification caused by the saponins present in Ophiopogon extracts.

  • Fix 1: Ensure your sample is dissolved in the lower phase only (if running Head-to-Tail) or a 1:1 mixture of both phases. Do not inject sample dissolved in pure methanol.

  • Fix 2: Temperature control is critical. Maintain the column at 25–30°C . Lower temperatures increase viscosity and drag the stationary phase.

Module 3: Preparative HPLC Troubleshooting

Q: The peaks for OB and MOB are merging (co-elution). How do I improve resolution?

A: OB and MOB differ by a single methyl group. In standard neutral conditions, they may overlap. You must exploit the Hydrophobic Subtraction Model .

Critical Parameter: Acid Modifier You must use an acid modifier. Homoisoflavonoids contain phenolic hydroxyls (C5-OH, C7-OH). Without acid, they ionize partially, causing peak tailing and merging.

Recommended Protocol:

  • Column: C18 (ODS) - 5

    
    m particle size.[3][5][6]
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use phosphate buffer if you plan to use MS later).

  • Mobile Phase B: Acetonitrile (ACN).[5] Avoid Methanol for the separation step as ACN provides sharper selectivity for methylated flavonoids.

  • Gradient:

    • 0-15 min: 40%

      
       50% B
      
    • 15-40 min: 50%

      
       65% B (The "Shallow Gradient" zone)
      
    • Note: MOB (Methylated) is less polar and will elute after OB.

Q: My sample precipitates in the injector loop.

A: This is a common issue with homoisoflavonoids. They have poor solubility in water/low-organic mixes.

  • Solution: Dissolve your sample in DMSO or DMF (max 500

    
    L per injection). These solvents are strong enough to keep the sample in solution but will elute at the void volume, not interfering with your target peaks [2].
    

Module 4: Structural Validation (QA/QC)

Q: How do I definitively confirm which peak is which without standards?

A: You can distinguish them using MS fragmentation and elution order.

1. Elution Order (Reverse Phase C18):

  • First Peak: Ophiopogonanone B (More Polar, Free OH).

  • Second Peak: Methylophiopogonanone B (Less Polar, OMe).

2. Mass Spectrometry (ESI-Negative Mode): Use the mass difference of 14 Da (Methyl group).

CompoundFormulaMolecular Weight[M-H]⁻ (

)
Key Fragment
Ophiopogonanone B

314313 Loss of B-ring
Methylophiopogonanone B

328327 Loss of B-ring

3. NMR Diagnostic (1H NMR): Look at the region


 3.8 – 4.0 ppm.
  • OB: Shows fewer methoxy signals (usually one on the B-ring).

  • MOB: Shows an additional sharp singlet (3H) corresponding to the 7-OMe group [3].

IdentificationLogic Sample Isolated Peak MS_Check ESI-MS Analysis (Negative Mode) Sample->MS_Check Result313 m/z 313 MS_Check->Result313 Parent Ion Result327 m/z 327 MS_Check->Result327 Parent Ion IdentifyOB ID: Ophiopogonanone B (Confirm with NMR: No 7-OMe) Result313->IdentifyOB IdentifyMOB ID: Methylophiopogonanone B (Confirm with NMR: 7-OMe present) Result327->IdentifyMOB

Figure 2: Rapid identification logic using Mass Spectrometry.

References

  • Isolation of homoisoflavonoids from the fibrous roots of Ophiopogon japonicus by recycling high-speed counter-current chromatography. Source: Acta Chromatographica (2019) URL:[Link]

  • Analysis of homoisoflavonoids in Ophiopogon japonicus by HPLC-DAD-ESI-MSn. Source: Journal of the American Society for Mass Spectrometry (2005) URL:[7][Link]

  • An efficient combination of supercritical fluid extraction and high-speed counter-current chromatography to extract and purify homoisoflavonoids. Source: Journal of Separation Science (2009) URL:[Link]

Sources

Optimization

Troubleshooting low yield in Ophiopogonanone B extraction

Welcome to the Technical Support Center for Phytochemical Extraction. This guide is designed for researchers, analytical chemists, and drug development professionals facing yield bottlenecks in the isolation of Ophiopogo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phytochemical Extraction. This guide is designed for researchers, analytical chemists, and drug development professionals facing yield bottlenecks in the isolation of Ophiopogonanone B, a bioactive homoisoflavonoid derived from Ophiopogon japonicus known for its TRPA1 channel modulation and antioxidant properties[1].

Below, we dissect the causality behind common extraction failures and provide self-validating protocols to ensure high-fidelity recovery.

Visual Troubleshooting Workflow

ExtractionTroubleshooting Mat Raw Material (O. japonicus Fibrous Roots) Ext Extraction Phase (IL-UAE / 70% EtOH Reflux) Mat->Ext Crude Crude Extract (Homoisoflavonoids) Ext->Crude Err1 Low Yield Issue: Incomplete Cell Lysis or Thermal Degradation Ext->Err1 Yield < 0.1% PreSep Pre-Separation (SGCC / Macroporous Resin) Crude->PreSep Purif Purification (Recycling HSCCC) PreSep->Purif Err2 Low Recovery Issue: Irreversible Silica Adsorption PreSep->Err2 Recovery < 50% Target Purified Ophiopogonanone B (>95% Purity) Purif->Target Err3 Purity Issue: Co-elution of Analogues (Sub-optimal K value) Purif->Err3 Purity < 90%

Ophiopogonanone B extraction workflow and critical troubleshooting nodes for yield optimization.

Section 1: Extraction Methodology & Optimization (FAQs)

Q: Why is my crude extraction yield of Ophiopogonanone B consistently lower than the expected 0.1–0.5% range when using standard ethanol heat reflux? A: Traditional heat reflux often fails because it relies purely on thermal diffusion, which struggles to fully penetrate the dense cellular matrix of O. japonicus roots. Furthermore, prolonged exposure to high temperatures can cause thermal degradation of the sensitive chromanone ring system characteristic of homoisoflavanones[2]. Solution: Transition to Ionic Liquid-Ultrasonic Assisted Extraction (IL-UAE). Ultrasonic waves create acoustic cavitation bubbles in the solvent. When these bubbles collapse, they generate localized microjets that mechanically disrupt plant cell walls, facilitating rapid intracellular release[2]. Using an ionic liquid like 1 mol/L[Bmim]CF3SO3 provides high polarizability and multiple hydrogen-bonding sites, which significantly enhances the solubility and stability of Ophiopogonanone B compared to standard ethanol[3].

Q: I am limited by the cost and availability of O. japonicus tuberous roots. Can I improve my overall yield economics? A: Yes. While the tuberous roots are the traditional medicinal component, the fibrous roots of O. japonicus (FROJ)—which constitute roughly 40% of the total root mass and are typically discarded as agricultural waste—contain exceptionally high concentrations of homoisoflavonoid analogues, including Ophiopogonanone B[4]. Shifting your raw material from tuberous to fibrous roots will drastically increase your starting material yield while reducing costs.

Section 2: Chromatographic Isolation & Purification (FAQs)

Q: I am losing a massive amount of Ophiopogonanone B during Silica Gel Column Chromatography (SGCC). How do I prevent this irreversible loss? A: Homoisoflavonoids possess phenolic hydroxyl groups that form strong, localized hydrogen bonds with the exposed silanol groups on the stationary phase of normal-phase silica gel. This causes severe peak tailing and irreversible adsorption, destroying your yield[4]. Solution: Limit SGCC strictly to a rapid, coarse pre-separation step using a petroleum ether–ethyl acetate gradient (e.g., 50:1 to 2:1)[4]. For the main purification, shift to High-Speed Counter-Current Chromatography (HSCCC). Because HSCCC is a liquid-liquid partition technique with no solid support matrix, it completely eliminates irreversible adsorption, allowing for near 100% sample recovery[4].

Q: How do I optimize the biphasic solvent system in HSCCC to maximize Ophiopogonanone B recovery without co-eluting Ophiopogonanone A? A: The success of HSCCC depends entirely on the partition coefficient (


). For optimal resolution and run time, 

must sit between 0.5 and 2.0. If

is too small, compounds elute too quickly and co-elute; if too large, peaks broaden excessively, wasting solvent and time. For Ophiopogonanone B, an

-hexane–ethyl acetate–methanol–water (HEAMW) system is ideal. Adjusting the volumetric ratio to 3:2:2.5:1.5 precisely balances the hydrophobicity of the compound's methoxy groups, yielding an optimal

value that perfectly resolves it from its analogues[4].

Quantitative Data Summaries

Table 1: Comparison of Extraction Methodologies for Homoisoflavonoids

Extraction MethodSolvent SystemTime RequiredRelative Yield EfficiencyKey Limitation / Causality
Heat Reflux70% Ethanol2–4 hoursModerateThermal degradation of chromanone rings; poor cell wall penetration.
Heat RefluxChloroform/Methanol (1:1)2 hoursHighHigh toxicity; environmental hazard; requires extensive purging[5].
IL-UAE 1 mol/L [Bmim]CF3SO360 minsVery High Requires a secondary macroporous resin step to remove the ionic liquid[3].

Table 2: HSCCC Biphasic Solvent System Optimization (HEAMW)

System Ratio (Hexane:EtOAc:MeOH:Water)Partition Coefficient (

)
ResolutionSuitability for Ophiopogonanone B
3:2:3.5:1.5

PoorUnsuitable. Elutes near the solvent front; co-elution occurs.
3:2:2.5:1.5

Excellent Optimal. Perfect balance of retention and peak sharpness[4].
3:2:2.0:2.0

PoorUnsuitable. Excessive band broadening; unacceptably long run times.

Self-Validating Experimental Protocols

Protocol 1: Optimized IL-UAE Extraction of Ophiopogonanone B

Mechanism: Utilizes acoustic cavitation to lyse cell walls while stabilizing the target compound via ionic liquid hydrogen bonding.

  • Preparation: Pulverize dried fibrous roots of O. japonicus (FROJ) and pass through a 60-mesh sieve to ensure uniform surface area.

  • Solvent Addition: Suspend the powder in a 1 mol/L [Bmim]CF3SO3 aqueous solution at a precise liquid-to-material ratio of 40 mL/g[3].

  • Cavitation: Subject the suspension to ultrasonic waves (e.g., 300 W) for exactly 60 minutes at room temperature. Do not exceed 40°C to prevent thermal degradation.

  • Separation: Centrifuge the crude homogenate at 12,000 rpm for 20 minutes at 4°C to pellet the cellular debris[1].

  • IL Removal: Pass the supernatant through a D101 macroporous resin column. Wash with deionized water to elute the ionic liquid, then elute the enriched homoisoflavonoid fraction using 70% ethanol.

  • Validation Check: Dry a 1 mL aliquot of the ethanol eluate. If the crude mass yield is < 3% of the initial biomass, cavitation was incomplete. Re-sonicate the pellet with fresh solvent to verify exhaustive extraction.

Protocol 2: Recycling HSCCC (rHSCCC) Purification Workflow

Mechanism: Liquid-liquid partitioning based on differential solubility, eliminating solid-phase adsorption losses.

  • Solvent Preparation: Prepare the HEAMW biphasic solvent system at a ratio of 3:2:2.5:1.5 (v/v)[4]. Vigorously shake in a separation funnel and let it equilibrate at room temperature for 12 hours. Separate the upper (stationary) and lower (mobile) phases. Degas both phases via ultrasonication for 15 minutes.

  • Stationary Phase Loading: Pump the upper organic phase into the HSCCC multilayer coiled column at 20 mL/min until the column is entirely filled.

  • Hydrodynamic Equilibration: Rotate the apparatus at 900 rpm. Pump the lower aqueous mobile phase head-to-tail at 2 mL/min. Validation Check: Measure the displaced stationary phase. The system is ready only when stationary phase retention is > 60%[4].

  • Sample Injection: Dissolve 50 mg of the pre-separated crude extract in 5 mL of a 1:1 mixture of the upper and lower phases. Inject into the sample loop.

  • Elution & Detection: Monitor the continuous effluent using a UV detector at 285 nm[4]. Collect the fraction corresponding to the Ophiopogonanone B peak.

  • Validation Check: Analyze a 10 µL aliquot of the collected fraction via HPLC-DAD (C18 column, Water/Acetonitrile 35:65, 1 mL/min). A single, symmetrical peak confirms >95% purity[4].

References

  • MDPI. "Simultaneous Extraction and Determination of Characteristic Steroidal Saponins and Homoisoflavonoids in Zhejiang Ophiopogon japonicus". Molecules. Available at:[Link]

  • AKJournals. "Isolation of homoisoflavonoids from the fibrous roots of Ophiopogon japonicus by recycling high-speed counter-current chromatography and online antioxidant activity assay". Acta Chromatographica. Available at:[Link]

  • NIH PMC. "Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root". Journal of Chemistry. Available at:[Link]

  • NIH PMC. "The efficacy of ophiopogonanone B in treating the cough in mice infected with Mycoplasma pneumoniae". Frontiers in Pharmacology. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Ophiopogonanone B Peak Tailing in HPLC

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with the isolation, quantification, and quality control of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with the isolation, quantification, and quality control of Ophiopogonanone B .

This document provides a mechanistic deep dive into the causality of this phenomenon, alongside self-validating protocols to restore optimal peak symmetry.

Part 1: The Mechanistic Causality of Peak Tailing

To fix peak tailing, we must first understand the physicochemical interactions occurring inside the column. In an ideal RP-HPLC separation, Ophiopogonanone B partitions symmetrically based purely on hydrophobic interactions with the C18 alkyl chains[4].

However, peak tailing (defined as a USP Tailing Factor,


) occurs when multiple retention mechanisms compete , and the secondary mechanism operates at a slower kinetic rate[5]. For phenolic compounds like Ophiopogonanone B, the primary culprits are residual silanols :
  • Ionized Silanol Interactions: Traditional silica-based columns contain unbonded, residual silanol groups (Si-OH) on their surface[5]. At a mid-range mobile phase pH (e.g., pH 5-7), these silanols ionize into negatively charged species (Si-O⁻)[6]. The phenolic hydroxyl groups of Ophiopogonanone B engage in strong hydrogen bonding and weak ion-exchange interactions with these active sites[7][8].

  • Desorption Lag: Because these polar secondary interactions are energetically stronger than hydrophobic partitioning, the analyte molecules "stick" to the silica surface longer than intended. This delayed desorption elongates the trailing edge of the chromatographic peak[4].

Mechanism A Ophiopogonanone B (Phenolic OH & Ketone) B C18 Alkyl Chain (Primary Retention) A->B Hydrophobic Partitioning C Residual Silanols (Si-O⁻) (Secondary Interaction) A->C Hydrogen Bonding & Ion-Exchange D Symmetrical Peak (Gaussian) B->D Ideal Flow E Peak Tailing (Asymmetry > 1.5) C->E Desorption Lag

Mechanism of Ophiopogonanone B peak tailing via secondary silanol interactions.

Part 2: Troubleshooting Guide & FAQs

Q1: My Ophiopogonanone B peak has a USP Tailing Factor of 2.1, but my neutral markers (e.g., toluene) are perfectly symmetrical. What does this mean? A: This differential behavior is the ultimate diagnostic proof of chemical secondary interactions rather than physical column defects. If a physical issue—such as a 9—were present, all peaks in the chromatogram would exhibit tailing or splitting[9]. Because only the homoisoflavonoid tails, the root cause is its specific interaction with the stationary phase surface[10].

Q2: How should I adjust my mobile phase to suppress these secondary interactions? A: You must operate at a mobile phase pH that forces the residual silanols into a neutral state. Silanols typically exhibit a pKa between 3.5 and 4.5. By4, you protonate the silanols (converting Si-O⁻ back to Si-OH), effectively shutting down the ion-exchange pathways[4][8]. We highly recommend adding 0.1% Formic Acid to your aqueous and organic mobile phases.

Q3: I adjusted the pH, but tailing persists. Is my column chemistry appropriate? A: If thermodynamic pH control is insufficient, the stationary phase itself may have excessive silanol activity or trace metal contamination (often seen in older "Type A" silica). You must switch to a8 manufactured from ultra-pure "Type B" silica[5][8]. End-capping utilizes small silanes (like trimethylchlorosilane) to chemically block residual silanols, providing steric protection[4].

Q4: Could my HPLC system hardware be contributing to the tailing? A: Yes. Extra-column volume (dispersion) between the injector, column, and detector will manifest as peak broadening and tailing. Ensure you are using 6 to minimize dead volume[6]. Furthermore, PEEK tubing prevents the trace metal chelation that can occur when phenolic compounds pass through aging stainless-steel capillaries.

Workflow Start Observe Peak Tailing (USP Tf > 1.5) Step1 1. Mobile Phase pH Is pH < 3.0? Start->Step1 Fix1 Add 0.1% Formic Acid or 0.05% TFA Step1->Fix1 No Step2 2. Column Chemistry Is it fully end-capped? Step1->Step2 Yes Fix1->Step2 Fix2 Switch to Base-Deactivated Type B Silica C18 Step2->Fix2 No Step3 3. System Hardware Extra-column volume? Step2->Step3 Yes Fix2->Step3 Fix3 Use 0.005" PEEK tubing Minimize dead volume Step3->Fix3 No End Symmetrical Peak Achieved Step3->End Yes Fix3->End

Step-by-step troubleshooting workflow to resolve homoisoflavonoid peak tailing.

Part 3: Quantitative Data & Optimization

The selection of the mobile phase modifier is the most critical variable in resolving Ophiopogonanone B tailing. The table below summarizes the expected outcomes based on empirical chromatographic principles.

Mobile Phase AdditiveApprox. pHUSP Tailing Factor (

)
UPLC-Q-TOF-MS CompatibilityMechanism of Action
None (Water/Acetonitrile)~6.52.4 - 3.1ExcellentUnsuppressed silanol ionization (Si-O⁻) causes severe secondary interactions.
0.1% Formic Acid ~2.71.2 - 1.4ExcellentProtonates silanols (Si-OH), minimizing hydrogen bonding and ion-exchange.
0.05% TFA ~2.01.0 - 1.1Poor (Ion suppression)Strong ion-pairing and complete silanol suppression. Ideal for UV/DAD, bad for MS.
10mM Phosphate ~2.51.1 - 1.2IncompatibleExcellent buffering capacity, but non-volatile salts will permanently foul MS sources.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, do not simply guess the cause of the tailing. Execute the following self-validating workflow to isolate the physical vs. chemical variables.

Protocol: Systematic Passivation and Method Optimization

Step 1: The Physical vs. Chemical Diagnostic Test Purpose: To prove whether the tailing is caused by the column bed (physical) or silanol interactions (chemical).

  • Prepare a diagnostic test mixture containing Ophiopogonanone B (50 µg/mL) and a neutral, non-interacting marker like Toluene (10 µg/mL) dissolved in the starting mobile phase.

  • Inject 5 µL of the test mixture onto your current C18 column under standard gradient conditions.

  • Validation Logic: Calculate the USP Tailing Factor (

    
    ) for both peaks.
    
    • If

      
       (Toluene) > 1.5, the issue is physical. Back-flush the column or replace the inlet frit[9].
      
    • If

      
       (Toluene) ≤ 1.2 but 
      
      
      
      (Ophiopogonanone B) > 1.5, the issue is chemical. Proceed to Step 2.

Step 2: Thermodynamic pH Suppression Purpose: To protonate residual silanols and neutralize the stationary phase surface.

  • Prepare Mobile Phase A: Ultrapure water (18.2 MΩ·cm) modified with 0.1% Formic Acid (v/v).

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile modified with 0.1% Formic Acid (v/v).

  • Purge the HPLC system lines to remove old buffers. Equilibrate the column with at least 10 column volumes of the new acidic mobile phase.

  • Re-inject the diagnostic test mixture. If

    
     for Ophiopogonanone B drops below 1.5, the method is optimized. If not, proceed to Step 3.
    

Step 3: Column Chemistry Upgrade Purpose: To eliminate active sites via steric protection.

  • If Step 2 fails, your silica support has excessive active sites or trace metal contamination. Remove the current column.

  • Install a fully end-capped, base-deactivated Type B silica C18 column (e.g., Agilent ZORBAX Eclipse Plus, Waters XBridge, or ACE C18)[4][8].

  • Equilibrate with the acidic mobile phase from Step 2 and inject the sample. The combination of low pH and exhaustive end-capping guarantees the elimination of secondary silanol interactions[4][6].

Part 5: References

  • Benchchem. Ophiopogonanone B | Chromatographic Isolation and Purification Procedures. Available at:

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at:

  • Element Lab Solutions. Peak Tailing in HPLC. Available at:

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Available at:

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Available at:

  • Chromanik Technologies. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography. Available at:

  • ResearchGate. HPLC chromatograms of Qinbai extract and wogonin. Available at:

  • ACE News. HPLC: Peak Tailing Interaction. Available at:

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available at:

  • DOI. Comparison of bioactive components and pharmacological activities of ophiopogon japonicas extracts. Available at:

Sources

Optimization

Removing pigment impurities from Ophiopogonanone B fractions

Topic: Removal of Pigment Impurities from Ophiopogon japonicus Homoisoflavonoid Fractions Target Molecule: Ophiopogonanone B (CAS: 1316759-83-7) Introduction: The Pigment Challenge Welcome to the Technical Support Center...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Pigment Impurities from Ophiopogon japonicus Homoisoflavonoid Fractions Target Molecule: Ophiopogonanone B (CAS: 1316759-83-7)

Introduction: The Pigment Challenge

Welcome to the Technical Support Center. You are likely here because your Ophiopogonanone B (OpB) fraction—which should be a white or pale-yellow crystalline solid—is contaminated with persistent pigments.

In Ophiopogon japonicus (Radix Ophiopogonis), OpB is a homoisoflavonoid (specifically a 3-benzylchroman-4-one).[1] It co-exists with three major classes of impurities that cause discoloration:

  • Chlorophylls/Lipids (Green/Waxy): Highly non-polar.

  • Oxidized Phenolics/Tannins (Brown/Red): Polar, sticky, and prone to hydrogen bonding.

  • Saponins (Ophiopogonins): Generally colorless but can trap pigments in micelles.

This guide provides a modular troubleshooting approach to isolate high-purity OpB.

Module 1: Diagnostic & Pre-Treatment (The "Prevention" Phase)

Status: Your crude extract is dark green or oily. Root Cause: Failure to defat the extract prior to fractionation. OpB is semi-polar (soluble in EtOAc/CHCl3), while chlorophylls are highly lipophilic.

Protocol A: Liquid-Liquid Partitioning (LLE)

Do not skip this step. It is the most efficient way to bulk-remove chlorophyll.

Step-by-Step Methodology:

  • Suspension: Suspend your crude ethanolic/methanolic extract in Distilled Water (ratio 1:10 w/v).

    • Note: If the crude is not dispersing, add a small amount of MeOH (max 5%) to aid suspension, but keep water content high to force lipophiles out.

  • Defatting (The Green Layer): Extract the aqueous suspension 3 times with Petroleum Ether (60-90°C) or n-Hexane .

    • Observation: The organic top layer will turn dark green.

    • Action: Discard the organic layer (contains chlorophylls, waxes, sterols).

  • Target Extraction: Extract the remaining aqueous layer 3 times with Ethyl Acetate (EtOAc) .

    • Observation: OpB partitions into the EtOAc layer.

    • Action: Collect and dry the EtOAc layer.[2] This is your OpB-Enriched Fraction .

  • Saponin Removal: The remaining water layer (or subsequent n-BuOH wash) contains the Ophiopogonin saponins, which are distinct from your target.

Data Summary: Partitioning Efficiency

FractionSolventPrimary ConstituentsColor ProfileAction
F1 Petroleum EtherChlorophylls, Waxes, LipidsDark Green/BlackDiscard
F2 Ethyl Acetate Ophiopogonanone B , HomoisoflavonoidsYellow/Orange Keep
F3 n-ButanolOphiopogonin SaponinsBrown/BeigeSave for Saponin work
F4 WaterPolysaccharides, SugarsClear/PaleDiscard

Module 2: Chromatographic Cleanup (The "Separation" Phase)

Status: Your EtOAc fraction is yellow-brown or reddish. Root Cause: Co-eluting oxidized phenolics or residual pigments. Silica gel often fails here because polyphenols tail or adsorb irreversibly.

Protocol B: Sephadex LH-20 Polishing

The Gold Standard for Homoisoflavonoids. Sephadex LH-20 separates based on molecular size and hydrogen bonding . Pigments (tannins) bind strongly to the matrix, while OpB elutes earlier.

Step-by-Step Methodology:

  • Column Preparation: Swell Sephadex LH-20 in Methanol (MeOH) for 4 hours. Pack a column (approx.[2][3] 2.5 x 50 cm for 1-2g sample).

  • Loading: Dissolve the dried EtOAc fraction in a minimum volume of MeOH. Load carefully onto the column bed.

  • Elution: Isocratic elution with 100% Methanol or CHCl3:MeOH (1:1) .

  • Fraction Collection:

    • Early Fractions: Large molecules/Chlorophyll degradation products (if any).

    • Middle Fractions: Ophiopogonanone B (Check TLC/HPLC).

    • Late/Retained Fractions: Tannins and polymeric pigments (often require acetone to wash off).

Visualization: Purification Workflow

PurificationWorkflow Crude Crude Extract (EtOH/MeOH) Suspension Suspend in H2O Crude->Suspension PetEther Wash: Petroleum Ether Suspension->PetEther WasteGreen Discard: Green Layer (Chlorophyll/Waxes) PetEther->WasteGreen Top Layer Aqueous Aqueous Layer PetEther->Aqueous Bottom Layer EtOAc Extract: Ethyl Acetate Aqueous->EtOAc OpBFraction OpB Enriched Fraction (Yellow/Orange) EtOAc->OpBFraction Target Sephadex Sephadex LH-20 (MeOH Elution) OpBFraction->Sephadex PureOpB Pure Ophiopogonanone B (Crystalline) Sephadex->PureOpB Middle Elution Pigments Trapped Pigments (Tannins) Sephadex->Pigments Late Elution

Caption: Figure 1.[4] Optimized workflow for isolating Ophiopogonanone B while rejecting lipophilic (green) and phenolic (brown) pigments.

Module 3: Final Polishing (Crystallization)

Status: Fraction is 90%+ pure but slightly off-color. Solution: Recrystallization.

Protocol:

  • Dissolve the OpB fraction in hot Methanol or Ethanol .

  • Add Water dropwise until slight turbidity appears.

  • Heat slightly to redissolve, then allow to stand at 4°C overnight.

  • Result: OpB crystallizes as colorless/pale needles. Impurities remain in the mother liquor.

Troubleshooting Center (FAQ)

Q1: My fraction is still green after the Petroleum Ether wash. Why? A: You likely have "trapped" chlorophylls in saponin micelles.

  • Fix: Dissolve your fraction in a small amount of MeOH, then load it onto a Diaion HP-20 or MCI Gel column.

  • Elution: Wash with 30% MeOH (removes sugars), then 70% MeOH (elutes OpB). Chlorophylls usually require 95-100% Acetone to elute and will stay on the column during the OpB elution window.

Q2: I am seeing "tailing" on my Silica Gel TLC plates. A: Homoisoflavonoids contain phenolic hydroxyl groups that interact with the acidic silica.

  • Fix: Add 0.1% Formic Acid to your TLC developing solvent (e.g., Toluene:Ethyl Acetate:Formic Acid). This suppresses ionization and sharpens the spots.

Q3: Can I use Activated Charcoal? A: Proceed with Caution. Charcoal is aggressive and non-selective; it may adsorb Ophiopogonanone B (which has a planar structure) along with the pigments.

  • Test: Try a small-scale "batch" test first. Add 1% w/w Activated Charcoal to a dissolved aliquot, stir for 5 mins, filter, and check HPLC recovery of OpB vs. color removal.

Q4: How do I confirm it is Ophiopogonanone B and not a Saponin? A:

  • UV Spectrum: OpB has a distinct UV max around 290–300 nm (typical for homoisoflavonoids). Saponins generally have weak terminal absorption (<210 nm).

  • Solubility: If it dissolves in water, it is not OpB. OpB is lipophilic/semi-polar.

References

  • BenchChem. (2025).[2][5] Isolation and Purification of Ophiopogonanone F from Ophiopogon japonicus. (Protocol applicable to OpB). Link

  • Mottaghipisheh, J., & Iriti, M. (2020).[6][7] Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Molecules, 25(18), 4146.[7] Link

  • Wang, Y., et al. (2019). Enrichment and separation of steroidal saponins from the fibrous roots of Ophiopogon japonicus using macroporous adsorption resins.[8] RSC Advances, 9, 6962-6970. Link

  • Chen, L., et al. (2022).[3] Simultaneous Extraction and Determination of Characteristic Steroidal Saponins and Homoisoflavonoids in Zhejiang Ophiopogon japonicus. Molecules, 27(21), 7417. Link

  • MedChemExpress. (2024). Ophiopogonanone B Product Information & Biological Activity. Link

Sources

Troubleshooting

Optimizing mobile phase for Ophiopogonanone B analysis

Topic: Optimizing Mobile Phase for Ophiopogonanone B (Homoisoflavonoid) Analysis Status: Active | Ticket Priority: High | Scientist: Senior Application Specialist Introduction: The Chromatographic Challenge Welcome to th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Mobile Phase for Ophiopogonanone B (Homoisoflavonoid) Analysis

Status: Active | Ticket Priority: High | Scientist: Senior Application Specialist

Introduction: The Chromatographic Challenge

Welcome to the technical support hub. If you are analyzing Ophiopogonanone B (a major homoisoflavonoid from Ophiopogon japonicus), you are likely encountering specific separation challenges. This compound possesses a unique C6-C3-C6 skeleton with phenolic hydroxyl groups (typically at C-5 and C-7) and a methoxy group.

Why this matters: The phenolic nature of Ophiopogonanone B makes it susceptible to secondary silanol interactions , leading to peak tailing. Furthermore, its structural similarity to Ophiopogonanone A and Methylophiopogonanone B often results in co-elution if the mobile phase selectivity is not rigorously optimized.

This guide moves beyond "textbook" recipes to address the physics of the separation.

Module 1: Peak Tailing & Asymmetry

User Query: "My Ophiopogonanone B peak is tailing significantly (As > 1.5). I am using a standard Water/Acetonitrile gradient. What is wrong?"

Root Cause Analysis

The tailing is almost certainly caused by the ionization of the phenolic hydroxyl groups on the Ophiopogonanone B molecule. At neutral pH, these groups can partially ionize or interact via hydrogen bonding with residual silanol groups (


) on the silica support of your C18 column.
The Solution: Acid Suppression

You must lower the pH of the mobile phase to suppress the ionization of the silanols and the analyte (keeping it in its neutral, protonated form).

Protocol Adjustment:

  • For HPLC-UV: Add 0.1% - 0.5% Phosphoric Acid (

    
    )  to the aqueous phase. Phosphoric acid is preferred over organic acids for UV detection because it is transparent at 296 nm (the 
    
    
    
    for Ophiopogonanone B).
  • For LC-MS: Phosphoric acid is non-volatile and will ruin your MS source. Switch to 0.1% Formic Acid (

    
    ) .
    
Data: Modifier Impact on Peak Shape
Modifier (0.1% v/v)pKaUV CutoffSuitabilityMechanism
Phosphoric Acid 2.1<190 nmBest for UV Strong silanol suppression; inorganic non-volatile.
Formic Acid 3.75210 nmBest for MS Volatile; moderate suppression; compatible with ESI(-).
Acetic Acid 4.76210 nmModerateWeaker acid; may not fully suppress tailing on older columns.
None (Neutral) N/AN/AAvoid Causes severe tailing and retention time instability.

Module 2: Resolution & Selectivity (Co-elution)

User Query: "I cannot separate Ophiopogonanone B from Methylophiopogonanone A/B. They elute as a doublet or merged peak."

Root Cause Analysis

Homoisoflavonoids share a very similar hydrophobic core. In a standard C18 system, hydrophobicity dominates separation. If two compounds have similar


 values, a standard gradient slope will fail.
The Solution: Tuning Selectivity ( )
  • Solvent Switch: If you are using Methanol (MeOH), switch to Acetonitrile (ACN) . ACN is an aprotic solvent with a dipole moment that interacts differently with the methoxy groups on the homoisoflavonoids compared to the protic nature of MeOH.

    • Note: ACN usually provides sharper peaks and lower backpressure, allowing for longer columns or smaller particles.

  • Temperature Control: Homoisoflavonoid separation is sensitive to mass transfer kinetics. Set your column oven to 30°C - 35°C . Lower temperatures (e.g., 20°C) broaden peaks; higher temperatures (>45°C) may cause co-elution by reducing retention too drastically.

Visualization: Troubleshooting Workflow

Troubleshooting Start Problem: Poor Separation CheckTailing Is Peak Tailing (As > 1.2)? Start->CheckTailing CheckRes Is Resolution < 1.5? CheckTailing->CheckRes No AcidCheck Mobile Phase pH < 3.0? CheckTailing->AcidCheck Yes SolventCheck Current Organic Solvent? CheckRes->SolventCheck Yes AddAcid Action: Add 0.1% Formic or H3PO4 AcidCheck->AddAcid No CheckCol Check Column Type AcidCheck->CheckCol Yes EndCap Action: Switch to End-capped C18 CheckCol->EndCap Not End-capped SwitchACN Action: Switch MeOH -> ACN SolventCheck->SwitchACN Using MeOH GradientCheck Gradient Slope too steep? SolventCheck->GradientCheck Using ACN ShallowGrad Action: Decrease %B change/min GradientCheck->ShallowGrad >2% per min

Figure 1: Decision tree for diagnosing chromatographic issues with Ophiopogonanone B.

Module 3: Sensitivity (LC-MS Considerations)

User Query: "I am switching from UV to LC-MS/MS for quantification. Can I keep using my Phosphate buffer?"

The Directive: ABSOLUTELY NOT.

Phosphate salts are non-volatile. They will crystallize in the electrospray ionization (ESI) source, causing clogging and arcing.

Optimized LC-MS Protocol
  • Ionization Mode: Negative Mode (ESI-). Homoisoflavonoids ionize well via deprotonation

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Formate for pH buffering).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Why Formic Acid in Neg Mode? While counter-intuitive (adding acid to a negative mode run), 0.1% formic acid improves peak shape significantly. The deprotonation still occurs effectively in the source due to the high voltage, but the acidic mobile phase keeps the chromatography sharp.

The "Golden Standard" Protocol

Based on validated methodologies for Radix Ophiopogonis fingerprinting [1, 2, 4], this is the recommended starting point for method development.

Chromatographic Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax SB-C18 or Waters Symmetry), 4.6 × 250 mm, 5 µmHigh surface area for resolution of isomers.
Mobile Phase A Water + 0.1% Formic AcidSuppresses silanols; MS compatible.
Mobile Phase B AcetonitrileSharp peaks; distinct selectivity from MeOH.
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6mm ID columns.
Temperature 30°CImproves mass transfer without degrading resolution.
Detection UV @ 296 nm

of Ophiopogonanone B homoisoflavonoid core.[3]
Gradient Profile (Linear)
Time (min)% Mobile Phase B (ACN)Event
0.0 40%Initial Hold (Focusing)
20.0 60%Shallow gradient for isomer separation
30.0 100%Wash lipophilic impurities
35.0 100%Hold Wash
35.1 40%Return to Initial
45.0 40%MANDATORY Re-equilibration

Technical Note on Re-equilibration: You must allow at least 10 column volumes of re-equilibration time (approx. 10 mins at 1 mL/min) between injections. Ophiopogonanone B is sensitive to the "history" of the column; failing to equilibrate will cause retention time drifting [3].

References

  • Wang, Y., et al. (2017).[4] "Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root." Iranian Journal of Pharmaceutical Research, 16(1), 357-365.[4]

  • Lin, Y., et al. (2005). "Analysis of homoisoflavonoids in Ophiopogon japonicus by HPLC-DAD-ESI-MSn." Journal of Agricultural and Food Chemistry.

  • BenchChem Technical Support. (2025). "Troubleshooting & Optimization for Ophiopogonanone Purification." BenchChem Application Notes.

  • Chinese Pharmacopoeia Commission. (2020). Pharmacopoeia of the People's Republic of China. Volume I (Radix Ophiopogonis monograph).

Sources

Optimization

Minimizing batch-to-batch variation in Ophiopogonanone B isolation

A Senior Application Scientist's Guide to Minimizing Batch-to-Batch Variation Welcome to the Technical Support Center for Ophiopogonanone B isolation. This resource is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Minimizing Batch-to-Batch Variation

Welcome to the Technical Support Center for Ophiopogonanone B isolation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this promising homoisoflavonoid from Ophiopogon japonicus. As Senior Application Scientists with extensive field experience, we understand that achieving consistent, high-purity yields of Ophiopogonanone B is a significant challenge. Batch-to-batch variation is a common hurdle that can impede research progress and impact the reliability of downstream applications.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying scientific principles. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve issues, thereby enhancing the reproducibility and efficiency of your isolation workflow.

The Challenge of Consistency with Ophiopogon japonicus

The primary source of batch-to-batch variation in Ophiopogonanone B isolation originates from the raw botanical material itself. The chemical profile of Ophiopogon japonicus, the plant from which Ophiopogonanone B is derived, is not uniform. Significant variations in the concentration of bioactive compounds, including homoisoflavonoids, are observed due to several factors:

  • Geographical Origin: Studies have shown substantial differences in the chemical composition of Ophiopogon japonicus cultivated in different regions, such as the Sichuan and Zhejiang provinces in China.[1][2][3] For instance, Zhejiang-derived materials have been reported to have higher polysaccharide yields and different concentrations of specific ophiopogonones compared to those from Sichuan.[1][4]

  • Cultivation and Harvest Conditions: Factors such as climate, soil composition, fertilization methods, and the time of harvest can all impact the metabolic profile of the plant.[5]

  • Post-Harvest Processing: Techniques such as sulfur fumigation, sometimes used in traditional processing, can alter the chemical composition of the tubers.[6]

This inherent variability in the starting material necessitates a robust and well-controlled isolation process to minimize its impact on the final purified product.

Troubleshooting Guide: A Proactive Approach to Variation

This section is structured to follow the typical workflow for Ophiopogonanone B isolation, addressing potential issues at each stage.

Stage 1: Raw Material Preparation and Handling

Issue: Inconsistent Ophiopogonanone B Content in Starting Material

  • Potential Cause & Solution:

    • Geographic and Genetic Variability: As discussed, the source of your Ophiopogon japonicus is a critical factor.[1][2]

      • Actionable Advice: Whenever possible, source your plant material from a single, reputable supplier who can provide a certificate of analysis detailing the geographical origin and, ideally, a chemical profile. For long-term projects, consider establishing a consistent supply chain. If sourcing from different origins is unavoidable, it is crucial to perform a preliminary analytical screen (e.g., by HPLC-DAD) on each new batch of raw material to quantify the Ophiopogonanone B content before committing to large-scale extraction.[7][8] This allows for normalization of the starting material amount to target a consistent initial quantity of the desired compound.

    • Improper Storage: Degradation of Ophiopogonanone B can occur in improperly stored raw material.

      • Actionable Advice: Store dried Ophiopogon japonicus tubers in a cool, dry, and dark place to prevent degradation from heat, moisture, and light.

Issue: Poor Extraction Efficiency

  • Potential Cause & Solution:

    • Incorrect Particle Size: The surface area available for solvent interaction is a key determinant of extraction efficiency.[9]

      • Actionable Advice: The dried tubers should be pulverized into a fine powder. A particle size of 0.25 mm to 0.5 mm is generally recommended to ensure optimal solvent penetration without causing clumping.[9]

    • Inadequate Drying: Residual moisture in the plant material can reduce the efficiency of organic solvent extraction.

      • Actionable Advice: Ensure the plant material is thoroughly dried before grinding. This can be achieved by oven drying at a controlled temperature (e.g., 40-50°C) to a constant weight.

Stage 2: Solvent Extraction

Issue: Low Yield of Crude Extract

  • Potential Cause & Solution:

    • Suboptimal Solvent Choice: The polarity of the extraction solvent is crucial for selectively dissolving Ophiopogonanone B.[9][10]

      • Actionable Advice: Ophiopogonanone B, as a homoisoflavonoid, has moderate polarity. A common and effective extraction solvent is 95% ethanol or a chloroform/methanol mixture (1:1, v/v).[11][12] If yields are consistently low, consider performing a small-scale solvent screening with solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and their aqueous mixtures) to determine the optimal choice for your specific plant material.[9]

    • Inappropriate Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can lead to the degradation of thermolabile compounds like some flavonoids.[9][13]

      • Actionable Advice: While heat reflux extraction can be efficient, it may not be suitable for Ophiopogonanone B.[12] Performing the extraction at room temperature with continuous stirring for an extended period (e.g., 24 hours) is a milder alternative that can minimize degradation.[11] If using elevated temperatures, a range of 40°C to 70°C is often a good starting point for many flavonoids.[9][13]

    • Insufficient Extraction Time or Repetition: A single extraction may not be sufficient to exhaustively extract the target compound.

      • Actionable Advice: Repeating the extraction process on the plant residue with fresh solvent (typically 2-3 times) is recommended to ensure complete extraction.[7] Monitor the Ophiopogonanone B content in the extracts from each cycle by TLC or HPLC to determine the point of diminishing returns.

Stage 3: Fractionation & Purification (Chromatography)

Issue: Poor Peak Resolution in Preparative HPLC

  • Potential Cause & Solution:

    • Inappropriate Mobile Phase: The solvent system may not have the optimal polarity to separate Ophiopogonanone B from closely related homoisoflavonoids.[14]

      • Actionable Advice: Systematically optimize the mobile phase. For reverse-phase HPLC (e.g., with a C18 column), this involves adjusting the ratio of the aqueous phase (often water with a modifier like 0.1% formic or acetic acid to improve peak shape) and the organic phase (acetonitrile or methanol).[14] A gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it, is typically necessary to resolve complex mixtures.[7][14]

    • Column Overload: Injecting too much sample onto the column is a common cause of peak broadening and tailing.[14]

      • Actionable Advice: Reduce the sample concentration or the injection volume. There is a trade-off between throughput and resolution; it may be necessary to perform multiple smaller injections rather than one large one to achieve the desired purity.

    • Column Degradation: The stationary phase of the chromatography column can degrade over time, especially when exposed to harsh pH or contaminants.[14]

      • Actionable Advice: Use a guard column to protect the main analytical or preparative column from strongly retained impurities.[14] Regularly flush the column according to the manufacturer's instructions. If resolution does not improve with other troubleshooting steps, the column may need to be replaced.

Issue: Co-elution with Pigments or Other Impurities

  • Potential Cause & Solution:

    • Insufficient Preliminary Purification: The crude extract often contains a high concentration of pigments and other compounds that can interfere with later purification steps.[14]

      • Actionable Advice: Implement a multi-step purification strategy. After initial extraction, perform liquid-liquid partitioning to fractionate the crude extract based on polarity. A common sequence is to partition the aqueous suspension of the crude extract sequentially with petroleum ether (to remove non-polar compounds), ethyl acetate (which will enrich Ophiopogonanone B and other moderately polar compounds), and n-butanol.[11] The ethyl acetate fraction is then typically carried forward for further chromatographic purification.

    • Ineffective Chromatographic Method: A single chromatographic technique may not be sufficient to achieve high purity.

      • Actionable Advice: Employ orthogonal separation techniques. For instance, after an initial separation on a silica gel column (normal-phase chromatography), further purify the enriched fractions using High-Speed Counter-Current Chromatography (HSCCC) or preparative reverse-phase HPLC.[11][15] HSCCC is particularly effective for separating compounds with similar polarities.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is a realistic yield to expect for Ophiopogonanone B? A1: The yield of Ophiopogonanone B can vary significantly depending on the source of the Ophiopogon japonicus and the efficiency of the isolation process. Reported yields of related homoisoflavonoids are often in the range of 0.2–0.4 mg/g of the dried tuber roots.[16] It is essential to establish a baseline yield with a standardized protocol and a consistent source of raw material to gauge the success of subsequent isolation batches.

Q2: How can I confirm the identity and purity of my isolated Ophiopogonanone B? A2: A combination of analytical techniques is necessary for unambiguous identification and purity assessment.[15]

  • High-Performance Liquid Chromatography (HPLC): Use an analytical HPLC with a Diode Array Detector (DAD) to determine the purity of the isolated compound by assessing the peak area percentage at a suitable wavelength (e.g., around 296 nm).[7] Co-injection with a certified reference standard of Ophiopogonanone B can confirm its retention time.

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight information, which is a key identifier.[8][15] High-resolution MS can provide the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, 1H and 13C NMR are the gold standards.

Q3: My final product is slightly colored. Does this indicate impurity? A3: Yes, a noticeable color in the final product often indicates the presence of pigment impurities.[14] While these may be present in small quantities, they can interfere with certain biological assays. To address this, consider incorporating a pre-purification step using a macroporous resin column to adsorb and remove pigments before proceeding to finer chromatographic separations like HPLC.[14]

Q4: Can I use advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE)? A4: Yes, modern extraction techniques like UAE and MAE can often improve extraction efficiency and reduce extraction time compared to conventional methods.[10][15] However, it is crucial to optimize the parameters for each method (e.g., ultrasound frequency and power, microwave power and time, temperature) to avoid thermal degradation of Ophiopogonanone B.[13]

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the isolation process and the decision-making involved in troubleshooting, the following diagrams are provided.

Experimental Workflow for Ophiopogonanone B Isolation

OphiopogonanoneB_Isolation_Workflow cluster_0 Raw Material Preparation cluster_1 Extraction & Fractionation cluster_2 Purification cluster_3 Analysis & Verification raw_material Dried Ophiopogon japonicus Tubers grinding Grinding (0.25-0.5 mm) raw_material->grinding extraction Solvent Extraction (e.g., 95% Ethanol) grinding->extraction partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chrom Silica Gel Column Chromatography ethyl_acetate_fraction->column_chrom prep_hplc Preparative RP-HPLC / HSCCC column_chrom->prep_hplc pure_compound Pure Ophiopogonanone B prep_hplc->pure_compound analysis Purity & Identity Check (HPLC-DAD, LC-MS, NMR) pure_compound->analysis Low_Yield_Troubleshooting cluster_solutions Potential Solutions start Low Final Yield of Ophiopogonanone B check_raw_material Step 1: Verify Raw Material - Quantify Ophiopogonanone B in starting batch - Check storage conditions start->check_raw_material check_extraction Step 2: Evaluate Extraction - Optimize solvent polarity - Assess temperature and time - Ensure exhaustive extraction check_raw_material->check_extraction sol_material Source from consistent supplier; Normalize starting material amount check_raw_material->sol_material check_fractionation Step 3: Analyze Fractionation - Confirm Ophiopogonanone B is in the correct fraction (e.g., Ethyl Acetate) check_extraction->check_fractionation sol_extraction Perform solvent screening; Use milder conditions (e.g., room temp); Repeat extractions check_extraction->sol_extraction check_purification Step 4: Review Purification - Check for sample loss during transfers - Assess column recovery - Check for degradation check_fractionation->check_purification sol_fractionation Analyze all fractions by TLC/HPLC to track target compound check_fractionation->sol_fractionation sol_purification Optimize chromatography; Check for compound stability under mobile phase conditions check_purification->sol_purification

Caption: A systematic approach to troubleshooting low yields of Ophiopogonanone B.

Quantitative Data Summary

For ease of reference, the following table summarizes key parameters that should be controlled and monitored throughout the isolation process.

ParameterStageRecommended Range/ValueRationale & Key Considerations
Particle Size Raw Material Prep0.25 - 0.5 mmBalances surface area for extraction with preventing clumping. [9]
Extraction Solvent Extraction95% Ethanol or Chloroform/Methanol (1:1, v/v)Matches the polarity of Ophiopogonanone B for efficient solubilization. [11][12]
Extraction Temperature ExtractionRoom Temperature to 70°CHigher temperatures may increase yield but risk thermal degradation. [9][13]
HPLC Mobile Phase Modifier Purification0.1% Formic or Acetic AcidImproves peak shape for phenolic compounds like homoisoflavonoids. [14]
HPLC Detection Wavelength Analysis~296 nmCorresponds to a UV absorbance maximum for Ophiopogonanone B, ensuring sensitive detection. [7]

By implementing rigorous controls at each stage of the isolation process and employing a systematic approach to troubleshooting, researchers can significantly reduce batch-to-batch variation and achieve consistent, high-purity yields of Ophiopogonanone B.

References

  • Chen, M. H., Chen, X. J., & Wang, M. (2025). Advances in the study of Ophiopogon japonicus polysaccharides: structural characterization, bioactivity and gut microbiota modulation regulation. Frontiers in Pharmacology. Retrieved March 7, 2024, from [Link]

  • Gómez-Meza, M., et al. (2020). Conventional and Emerging Extraction Processes of Flavonoids. MDPI. Retrieved March 7, 2024, from [Link]

  • Luz, S., et al. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Plant Science. Retrieved March 7, 2024, from [Link]

  • Luz, S., et al. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers. Retrieved March 7, 2024, from [Link]

  • Comparison of bioactive components and pharmacological activities of ophiopogon japonicas extracts from different geographical origins. (2017). DOI. Retrieved March 7, 2024, from [Link]

  • Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs. (2018). Spandidos Publications. Retrieved March 7, 2024, from [Link]

  • Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantifica. (2023). MDPI. Retrieved March 7, 2024, from [Link]

  • Quality Evaluation of Ophiopogon japonicus from Two Authentic Geographical Origins in China Based on Physicochemical and Pharmacological Properties of Their Polysaccharides. (2022). MDPI. Retrieved March 7, 2024, from [Link]

  • Determination of Homoisoflavonoids in Ophiopogon japonicus by RP-HPLC. (2009). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root. (2014). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Reducing Batch-to-Batch Variability of Botanical Drug Products. (2019). Sartorius. Retrieved March 7, 2024, from [Link]

  • Characterization and Discrimination of Ophiopogonis Radix with Different Levels of Sulfur Fumigation Based on UPLC-QTOF-MS Combined Molecular Networking with Multivariate Statistical Analysis. (2023). MDPI. Retrieved March 7, 2024, from [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry Comparison Guide: Fragmentation Profiling of Ophiopogonanone B

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ophiopogonanone B (Molecular Formula: C₁₈H₁₈O₅) is a bioactive homoisoflavonoid primarily extracted from the roots of Ophiopogon japonicus. Recently recognized for its robust binding affinity to the TRPA1 channel and its potent antitussive properties (1)[1], its accurate structural characterization is critical for pharmacokinetic tracking and quality control in drug development.

As a Senior Application Scientist, I frequently evaluate analytical platforms to determine the most robust method for profiling complex flavonoids. This guide objectively compares the performance of three leading mass spectrometry (MS) platforms for the structural elucidation of Ophiopogonanone B. Furthermore, we detail the causality behind its specific collision-induced dissociation (CID) fragmentation patterns, providing a self-validating protocol for your laboratory.

Platform Comparison: Selecting the Optimal MS Architecture

When analyzing homoisoflavonoids, the choice of mass analyzer dictates the balance between structural resolution and quantitative sensitivity.

Table 1: Performance Comparison of MS Platforms for Ophiopogonanone B Analysis

Analytical PlatformMass AccuracyResolutionPrimary Application for Ophiopogonanone BLimitations
UPLC-Q-TOF-MS Exact Mass (< 2 ppm)High (> 30,000 FWHM)Structural elucidation, formula confirmation (C₁₈H₁₈O₅)Lower dynamic range for absolute quantification
Triple Quadrupole (QqQ) Nominal MassLow (Unit Resolution)Targeted MRM quantification in PK/PD studiesCannot resolve isobaric unknown interferences
Ion Trap (IT-MS) Nominal MassLow (Unit Resolution)Deep mechanistic MSⁿ fragmentation pathway mappingSubject to space-charge effects, lower mass cutoff

Causality in Platform Selection: For initial structural validation and fragmentation profiling of Ophiopogonanone B, UPLC-Q-TOF-MS is the gold standard. The time-of-flight analyzer provides high mass accuracy, which is non-negotiable when distinguishing the [M+H]⁺ ion of Ophiopogonanone B (m/z 315.122) from isobaric matrix interferences in complex plant extracts[1]. Conversely, if the goal shifts to high-throughput pharmacokinetic screening in plasma, a QqQ platform operating in Multiple Reaction Monitoring (MRM) mode is superior due to its maximized duty cycle and lower limits of detection.

Mechanistic Insights into Ophiopogonanone B Fragmentation

In positive electrospray ionization (ESI+), the methoxy and carbonyl groups of Ophiopogonanone B readily accept protons, yielding a highly stable precursor ion at m/z 315.122 [M+H]⁺[1].

Subjecting this precursor to collision-induced dissociation (CID) reveals a characteristic fragmentation pattern governed by the thermodynamics of its 3-benzylchroman-4-one core:

  • Retro-Diels-Alder (RDA) Cleavage: The most diagnostic fragmentation pathway for homoisoflavonoids is the RDA reaction (2)[2]. The C-ring undergoes a concerted cycloreversion, yielding 1,3A⁺ and 1,3B⁺ product ions. This cleavage is critical for localizing substituents to either the A-ring or B-ring (3)[3].

  • Neutral Losses: The precursor ion frequently ejects stable neutral molecules[2]:

    • Loss of CH₃ (15 Da): Driven by the cleavage of the methyl radical from the methoxy group, resulting in an m/z 300.09 product ion.

    • Loss of H₂O (18 Da): Dehydration yields an m/z 297.11 ion, typical for compounds with hydroxyl substituents.

    • Loss of CO (28 Da): The extrusion of carbon monoxide from the C-ring carbonyl group generates an m/z 287.12 ion, a hallmark of chroman-4-one derivatives.

Fragmentation M [M+H]+ m/z 315.122 CH3 [M+H-CH3]+ m/z 300.09 M->CH3 -15 Da (CH3) H2O [M+H-H2O]+ m/z 297.11 M->H2O -18 Da (H2O) CO [M+H-CO]+ m/z 287.12 M->CO -28 Da (CO) RDA RDA Cleavage 1,3A+ / 1,3B+ ions M->RDA Retro-Diels-Alder

UPLC-Q-TOF-MS Proposed MS/MS Fragmentation Pathway for Ophiopogonanone B.

Self-Validating Experimental Protocol: UPLC-Q-TOF-MS Profiling

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation checkpoints.

Workflow A Sample Prep (Methanol Extr.) B UPLC Separation (C18 Column) A->B C ESI(+) Ionization (Soft Ionization) B->C D Q-TOF MS/MS (High-Res Mass) C->D E Data Analysis (UNIFI/MassLynx) D->E

UPLC-Q-TOF-MS Analytical Workflow for Ophiopogonanone B Profiling.

Step 1: Sample Preparation & System Suitability

  • Action: Reconstitute the dried Ophiopogon japonicus extract or Ophiopogonanone B standard in LC-MS grade Methanol. Centrifuge at 12,000 rpm for 15 mins at 4°C to remove particulates.

  • Causality: Methanol ensures the complete solubilization of the hydrophobic homoisoflavonoid core while precipitating residual macromolecular proteins that could foul the MS source.

  • Validation Checkpoint: Inject a blank (100% Methanol) followed by a reference standard (e.g., Leucine Enkephalin) to verify mass accuracy (< 5 ppm error) and ensure zero column carryover before analyzing the biological sample.

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2-micron C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 100 mm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in Acetonitrile.

  • Causality: The sub-2-micron particle size provides high theoretical plate counts, essential for resolving Ophiopogonanone B from its structural isomers (e.g., Ophiopogonanone A). Formic acid acts as a proton source, enhancing ionization efficiency in ESI+ mode.

Step 3: Q-TOF MS/MS Acquisition

  • Action: Operate in ESI+ mode. Set capillary voltage to 3.0 kV, and desolvation temperature to 400°C. Use a data-independent acquisition mode (e.g., MS^E) with a low collision energy (6 eV) for precursor ions and a high energy ramp (20-40 eV) for fragment ions.

  • Causality: A collision energy ramp ensures that both fragile bonds (e.g., methoxy loss) and stable core structures (e.g., RDA cleavage) are fragmented within a single analytical run, providing a comprehensive MS/MS spectrum without needing multiple injections.

Conclusion

For the rigorous structural elucidation of Ophiopogonanone B, UPLC-Q-TOF-MS outperforms alternative platforms by providing exact mass validation and comprehensive CID fragmentation mapping. By understanding the causality behind RDA cleavages and neutral losses, researchers can confidently identify this potent TRPA1 ligand in complex matrices, accelerating its development as a targeted antitussive therapeutic.

References
  • The efficacy of ophiopogonanone B in treating the cough in mice infected with Mycoplasma pneumoniae Source: Frontiers in Pharmacology / NIH URL
  • New features on the fragmentation patterns of homoisoflavonoids in Ophiopogon japonicus by high-performance liquid chromatography/diode-array detection/electrospray ionization with multi-stage tandem mass spectrometry Source: Rapid Communications in Mass Spectrometry / NIH URL
  • Direct Identification and Quantification of Flavonoids and Their Structural Isomers Using Ambient Ionization Tandem Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry / NIH URL

Sources

Comparative

Ophiopogonanone B Reference Standard: Purity Analysis &amp; Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Trap in Homoisoflavonoids

Ophiopogonanone B (C₁₈H₁₈O₅) is a critical bioactive homoisoflavonoid found in the tubers of Ophiopogon japonicus (Maidong).[1] It serves as a primary marker for quality control in Traditional Chinese Medicine (TCM) and is currently under investigation for its cytotoxicity against non-small cell lung cancer (A549) and anti-inflammatory properties.[1]

The Challenge: Commercial reference standards for Ophiopogonanone B often claim purities >98% based solely on HPLC-UV area normalization.[1] However, due to the structural complexity of the Ophiopogon homoisoflavonoid class—specifically the co-occurrence of structural analogs like Methylophiopogonanone B and Ophiopogonanone A—HPLC-UV alone is frequently insufficient. It risks overestimating purity by failing to resolve isobaric isomers or detect non-chromophoric impurities (e.g., saponins, polysaccharides).[1]

This guide compares the performance of three analytical "alternatives" for validating Ophiopogonanone B: HPLC-UV (the conventional baseline), LC-MS/MS (the impurity hunter), and qNMR (the absolute quantification gold standard).[1]

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

Before defining the analysis, we must define the target.[1] Ophiopogonanone B is distinct from its methylated analogs.[1]

FeatureSpecification
Compound Name Ophiopogonanone B
CAS Number 1316759-83-7
Chemical Formula C₁₈H₁₈O₅
Molecular Weight 314.33 g/mol
Classification Homoisoflavonoid (3-benzylchroman-4-one skeleton)
Key Structural Features 5,7-dihydroxy-6-methyl-3-(4-methoxybenzyl)-2,3-dihydrochromen-4-one
Critical Impurities Methylophiopogonanone B (C₁₉H₂₀O₅), Ophiopogonanone A (C₁₇H₁₄O₅)

Comparative Analysis: Choosing the Right Validation Tool

This section objectively compares the three primary methodologies for assessing Ophiopogonanone B purity.

Method A: HPLC-UV (High-Performance Liquid Chromatography)

The Conventional Workhorse[1]

  • Principle: Separation based on hydrophobicity (C18) and detection via UV absorption (typically 296 nm).[1]

  • Pros: High precision, widely available, excellent for routine batch-to-batch consistency.[1]

  • Cons: "Relative" Purity. It assumes all impurities absorb at the selected wavelength and have similar extinction coefficients.[1] It often fails to separate the Ophiopogonanone B peak from the Methylophiopogonanone B peak if the gradient is not extremely shallow.

  • Verdict: Necessary but insufficient for primary reference standard qualification.

Method B: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

The Impurity Hunter[1]

  • Principle: Separation coupled with mass-to-charge ratio detection.

  • Pros: High Specificity. Can distinguish Ophiopogonanone B (m/z 313 [M-H]⁻) from Methylophiopogonanone B (m/z 327 [M-H]⁻) even if they co-elute.[1] Excellent for detecting trace organic impurities.[1]

  • Cons: Response factors vary wildly between compounds.[1] Not suitable for absolute quantification without an identical isotopic internal standard (which is rarely available for this compound).[1]

  • Verdict: Essential for qualitative impurity profiling (identifying what is there).[1]

Method C: qNMR (Quantitative Nuclear Magnetic Resonance)

The Absolute Gold Standard

  • Principle: Direct ratio of proton signals from the analyte vs. a certified internal standard (e.g., TCNB, Maleic Acid).

  • Pros: Absolute Purity. Independent of the analyte's extinction coefficient or ionization efficiency.[1] It detects all proton-bearing impurities, including residual solvents and moisture.[1]

  • Cons: Lower sensitivity (requires >5-10 mg sample).[1] Requires a highly homogeneous magnetic field.[1]

  • Verdict: The only acceptable method for assigning a "Certified Purity" value to a primary reference standard.[1]

Experimental Data: The "Purity Gap"

To illustrate the risk of relying on a single method, we simulated a comparative analysis of a "Commercial Grade" Ophiopogonanone B standard using the three methods described above.

Table 1: Comparative Purity Assessment Results

ParameterMethod A: HPLC-UVMethod B: LC-MS/MSMethod C: qNMR (¹H)
Reported Purity 98.5% (Area %)94.2% (Relative Abundance)91.8% (Mass Fraction)
Major Impurity Detected None (Single Peak)Methylophiopogonanone B (3.5%)Residual Solvent (Ethanol) + Water
Detection Basis UV Abs @ 296 nmm/z 313 vs 327Molar Ratio of Protons
Conclusion False Positive for High Purity. Reveals Structural Impurities. Reveals True Content.

Analysis: The HPLC method failed to resolve the methylated analog and was blind to the residual solvent trapped in the crystal lattice. qNMR provided the true "potency" of the material, which is 6.7% lower than the HPLC value. Using the HPLC value for biological IC50 calculations would introduce significant error.

Detailed Experimental Protocols

Protocol 1: Optimized HPLC-UV Purity Assay

Designed to maximize resolution between Ophiopogonanone B and Methylophiopogonanone B.[1]

  • Column: Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.[1]

    • Solvent B: Acetonitrile.[2][3]

  • Gradient Program:

    • 0–20 min: 30% → 40% B[1][4]

    • 20–45 min: 40% → 45% B (Shallow gradient is critical for isomer separation)[1]

    • 45–55 min: 45% → 100% B[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 296 nm (max absorption for homoisoflavonoids).[1][5]

Protocol 2: qNMR Absolute Quantification

The self-validating system for primary standard assignment.[1]

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).[1]

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS.[1]

  • Sample Prep: Accurately weigh ~10 mg of Ophiopogonanone B and ~5 mg of IS into a vial. Dissolve in 0.6 mL DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the longest relaxing proton).

    • Scans: 32 or 64.[1][6]

    • Temperature: 298 K.[1]

  • Quantification Signal:

    • Target Signal: The methoxy singlet (-OCH₃) at δ 3.7–3.8 ppm or the aromatic protons on the B-ring (AA'BB' system) if clear of interference.

    • IS Signal: TCNB singlet at δ 8.5 ppm .[1]

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=weighed mass, P=Purity of IS)[1][2]
    

Visualization of Workflows

Diagram 1: Purity Assessment Decision Tree

This workflow guides the researcher on which method to apply based on the stage of drug development.

PurityDecisionTree Start Start: Ophiopogonanone B Sample Screening Step 1: HPLC-UV Screening (Check for single peak) Start->Screening Decision1 Single Peak? Screening->Decision1 LCMS Step 2: LC-MS/MS Analysis (Check for co-eluting isomers) Decision1->LCMS Yes (>95%) Reject Reject / Re-purify (Flash Chromatography / Prep-HPLC) Decision1->Reject No (<95%) Decision2 Mass Pure? LCMS->Decision2 qNMR Step 3: qNMR Analysis (Absolute Quantification) Decision2->qNMR Clean Spectrum Decision2->Reject Isomers Detected Certified Certified Reference Standard (Assign Potency Value) qNMR->Certified Purity Assigned

Caption: A tiered decision tree for validating Ophiopogonanone B. Routine screening (HPLC) must be followed by specificity checks (LC-MS) and absolute quantification (qNMR) for reference standards.

Diagram 2: Impurity Profile Network

Visualizing the structural relationships between Ophiopogonanone B and its common co-extractives.[1]

ImpurityNetwork Target Ophiopogonanone B (C18H18O5) Target Analyte Impurity1 Methylophiopogonanone B (C19H20O5) + Methyl group Target->Impurity1 Methylation (Co-elutes in HPLC) Impurity2 Ophiopogonanone A (C17H14O5) - Methoxy / + Methylenedioxy Target->Impurity2 Structural Analog Impurity3 6-Aldehydoisoophiopogonanone A Structural Isomer Target->Impurity3 Isomer Impurity4 Saponins (Ophiopogonins) Non-UV Absorbing Target->Impurity4 Matrix Impurity (Detected by qNMR)

Caption: Network of common impurities. Methylophiopogonanone B is the most critical interference due to its structural similarity and co-elution potential.

References

  • Isolation & Structure: Zhou, C. X., et al. (2013).[1] "Homoisoflavonoids from Ophiopogon japonicus."[1][7][8][9][10][5] Helvetica Chimica Acta, 96(7), 1397-1405.[1] Link[1]

  • Bioactivity (Cytotoxicity): Wang, K. W., et al. (2011).[1][11] "Novel steroidal saponins from Liriope graminifolia (Linn.) Baker with anti-tumor activities."[1][11] Carbohydrate Research, 346(2), 253-258.[1][11] Link

  • HPLC Methodology: Li, N., et al. (2012).[1] "Anti-inflammatory homoisoflavonoids from the tuberous roots of Ophiopogon japonicus."[1] Fitoterapia, 83(6), 1042-1045.[1] Link

  • qNMR General Principles: Pauli, G. F., et al. (2005).[1] "The importance of quantitative NMR in natural product analysis." Journal of Natural Products, 68(1), 133-149.[1] Link[1]

  • Impurity Profiling: Hao, H., et al. (2012).[1] "Rapid identification of ophiopogonins and ophiopogonones in Ophiopogon japonicus extract with a practical MDF approach." Journal of Chromatography A, 1227, 145-156.[1] Link

Sources

Validation

Comparative Analysis of Ophiopogonanone B and Methylophiopogonanone B: Pharmacological Profiles and Mechanistic Workflows

Executive Summary Ophiopogon japonicus (Radix Ophiopogonis) is a rich source of bioactive homoisoflavonoids that have garnered significant attention in modern drug development. Among these, Ophiopogonanone B (OPB) and it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ophiopogon japonicus (Radix Ophiopogonis) is a rich source of bioactive homoisoflavonoids that have garnered significant attention in modern drug development. Among these, Ophiopogonanone B (OPB) and its methylated derivative, Methylophiopogonanone B (MOPB) , share a foundational structural backbone but exhibit highly divergent pharmacological activities.

This guide provides an objective, data-driven comparison of their biological targets. OPB is primarily recognized for its sensory channel modulation and respiratory anti-inflammatory applications[1]. Conversely, MOPB demonstrates a broader spectrum of action, encompassing cardiovascular protection via oxidative stress reduction[2], cytoskeletal reorganization[3], and targeted cytotoxicity against specific cancer cell lines[4].

Mechanistic Divergence & Signaling Pathways

Ophiopogonanone B (OPB): Sensory Modulation and Anti-Inflammatory Action

OPB has been identified as a critical compound in managing respiratory distress, specifically cough induced by Mycoplasma pneumoniae[1]. Its primary mechanism involves the modulation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. By interacting with TRPA1, OPB suppresses the downstream release of pro-inflammatory cytokines, including TNF-α and IL-1β, and mitigates oxidative stress in the lung tissue[1].

OPB_Pathway OPB Ophiopogonanone B TRPA1 TRPA1 Channel OPB->TRPA1 Binds Inflammation ↓ TNF-α & IL-1β TRPA1->Inflammation Modulates Outcome Cough Suppression Inflammation->Outcome Mediates

OPB mechanism of action via TRPA1 modulation and cytokine suppression.

Methylophiopogonanone B (MOPB): Cardiovascular Protection and Cytoskeletal Dynamics

MOPB exhibits a dual-action profile. In endothelial cells (HUVECs), MOPB provides robust protection against H₂O₂-induced apoptosis. It achieves this by inhibiting the p22phox subunit of the NADPH oxidase pathway, which subsequently decreases Reactive Oxygen Species (ROS) and Malondialdehyde (MDA) while enhancing Superoxide Dismutase (SOD) activity[2]. Independently, MOPB acts on the cellular cytoskeleton by promoting Rho GTPase activation, leading to tubulin depolymerization and the retraction of melanocyte dendrites[3].

MOPB_Pathway MOPB Methylophiopogonanone B NADPH NADPH Oxidase (p22phox) MOPB->NADPH Inhibits Rho Rho GTPase MOPB->Rho Activates ROS ↓ ROS Production NADPH->ROS Reduces Tubulin Tubulin Depolymerization Rho->Tubulin Promotes

MOPB dual pathway targeting NADPH oxidase and Rho GTPase.

Quantitative Pharmacological Comparison

The following table synthesizes the inhibitory concentrations (IC₅₀) and effective dosages across various biological targets, highlighting the distinct potency profiles of both compounds[4][5][6][7][8].

CompoundBiological Target / Cell LineAssay TypeIC₅₀ / Effective Concentration
Ophiopogonanone B A549 (Human Lung Cancer)Cytotoxicity Assay15.42 μM
Ophiopogonanone B TRPA1 ChannelIn Vivo Efficacy (Mice)Dose-dependent
Methylophiopogonanone B BV-2 MicrogliaLPS-induced NO Inhibition7.8 μM
Methylophiopogonanone B HIF-1αReporter Assay2.2 μg/mL
Methylophiopogonanone B TyrosinaseEnzyme Inhibition18.76 × 10⁻⁵ mol/L
Methylophiopogonanone B HeLa CellsCytotoxicity Assay6.0 μg/mL
Methylophiopogonanone B SMMC-7721 CellsCytotoxicity Assay34.6 μg/mL

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Experimental choices are grounded in the specific physicochemical properties of the homoisoflavonoids.

Protocol 1: Validation of TRPA1 Modulation by OPB (Surface Plasmon Resonance)

Causality & Logic: While in vivo models demonstrate cough suppression, they cannot isolate direct receptor interactions from downstream systemic effects. Surface Plasmon Resonance (SPR) is selected because it provides real-time, label-free association (


) and dissociation (

) kinetics. Fluorescent tags used in standard cellular assays can sterically hinder the binding pocket of small molecules like OPB; SPR circumvents this artifact.
  • Sensor Chip Preparation: Immobilize purified human TRPA1 protein onto a CM5 sensor chip via standard amine coupling chemistry (target ~5000 RU).

  • Analyte Preparation: Dilute OPB in a running buffer (e.g., PBS containing 0.05% Tween-20 and 1% DMSO to ensure compound solubility) to create a concentration gradient (1.56 μM to 50 μM).

  • Kinetic Injection: Inject OPB solutions over the active and reference flow cells at a flow rate of 30 μL/min for 120 seconds to monitor the association phase.

  • Dissociation Phase: Flow the running buffer over the chip for 300 seconds to monitor the dissociation phase.

  • Regeneration: Inject a mild regeneration solution (10 mM Glycine-HCl, pH 2.5) for 30 seconds to remove bound OPB without denaturing the TRPA1 ligand.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (

    
    ).
    
Protocol 2: Evaluation of MOPB Antioxidant Activity in HUVECs

Causality & Logic: Endothelial injury is a primary driver of cardiovascular disease. H₂O₂ is utilized to simulate physiological oxidative stress. By measuring both ROS (via flow cytometry) and SOD/MDA (via colorimetric assays), this workflow differentiates between direct chemical scavenging and the biological upregulation of endogenous antioxidant enzymes (NADPH oxidase pathway modulation)[2].

HUVEC_Workflow Seed Seed HUVECs (In Vitro) Pretreat Pre-treat with MOPB (40-50 µM) Seed->Pretreat Challenge H2O2 Challenge (Oxidative Stress) Pretreat->Challenge Assay Quantify ROS/MDA/SOD (Flow Cytometry) Challenge->Assay

Step-by-step workflow for validating MOPB antioxidant activity in HUVECs.

  • Cell Culture & Seeding: Culture HUVECs in DMEM supplemented with 10% FBS. Seed into 6-well plates at a density of

    
     cells/well and incubate for 24 hours at 37°C in 5% CO₂.
    
  • Pre-treatment: Aspirate media and treat cells with MOPB at optimized concentrations (40 μM and 50 μM) for 24 hours.

  • Oxidative Challenge: Induce oxidative stress by adding 200 μM H₂O₂ to the wells for 4 hours.

  • ROS Quantification: Stain cells with 10 μM DCFDA for 30 minutes in the dark. Harvest cells and analyze fluorescence via flow cytometry (FITC channel) to quantify intracellular ROS.

  • Enzyme Activity Assays: Lyse a parallel set of treated cells. Centrifuge at 12,000 x g for 15 minutes. Use the supernatant to measure SOD activity (WST-1 assay) and MDA levels (TBA assay) using commercial colorimetric kits.

References

  • Title: Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs.
  • Title: A novel agent, methylophiopogonanone B, promotes Rho activation and tubulin depolymerization.
  • Title: Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking.
  • Title: The efficacy of ophiopogonanone B in treating the cough in mice infected with Mycoplasma pneumoniae.
  • Title: Ophiopogonanone B | Isoflavonoid.
  • Title: Methylophiopogonanone B | CAS 74805-91-7.

Sources

Comparative

Technical Guide: Structural &amp; Functional Validation of Ophiopogonanone B vs. Ophiopogonanone E

Executive Summary Ophiopogonanone B (OPB) and Ophiopogonanone E (OPE) are bioactive homoisoflavonoids co-extracted from Ophiopogon japonicus (Mai Men Dong). While they share the unique C6-C3-C6 skeleton characteristic of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ophiopogonanone B (OPB) and Ophiopogonanone E (OPE) are bioactive homoisoflavonoids co-extracted from Ophiopogon japonicus (Mai Men Dong). While they share the unique C6-C3-C6 skeleton characteristic of this class, they exhibit critical structural divergences in Ring A substitution and Ring B oxygenation .

  • Primary Distinction: OPB possesses an aromatic proton at position C-8, whereas OPE is substituted with a methoxy group at C-8 and an additional hydroxyl group on Ring B.

  • Validation Marker: The presence of a singlet proton signal at

    
     ~6.4 ppm in 1H-NMR definitively identifies OPB; its absence (and the appearance of an 8-OMe signal) identifies OPE.
    
  • Chromatography: On reverse-phase C18 columns, OPE (more polar due to higher oxygenation) typically elutes earlier than the more lipophilic OPB.

Part 1: Structural Elucidation & Chemical Identity

The accurate differentiation of these compounds relies on understanding their substitution patterns. Misidentification often occurs due to their close molecular weights and similar UV absorption profiles.

Comparative Chemical Data
FeatureOphiopogonanone B (OPB)Ophiopogonanone E (OPE)
CAS Registry 74805-92-8 (varies by isomer)588706-66-5
Formula C

H

O

C

H

O

Mol.[1] Weight 314.33 g/mol 360.36 g/mol
Core Skeleton Homoisoflavanone (2,3-dihydro)Homoisoflavanone (2,3-dihydro)
Ring A (C6/C8) 6-Methyl, 8-H 6-Methyl, 8-Methoxy
Ring B 4'-Methoxy2'-Hydroxy , 4'-Methoxy
Key MS Fragment

313 [M-H]


359 [M-H]

Structural Logic Diagram (Graphviz)

The following diagram details the logical flow for distinguishing these compounds based on mass spectrometry and NMR data.

StructureValidation Start Crude Extract (O. japonicus) LCMS LC-MS/MS Screening (Negative Mode) Start->LCMS MassFilter Mass Defect Filtering LCMS->MassFilter Decision1 Precursor Ion Selection MassFilter->Decision1 PathB m/z 313 [M-H]- Decision1->PathB MW 314 PathE m/z 359 [M-H]- Decision1->PathE MW 360 NMR_B 1H NMR Validation (OPB) Check Aromatic Region (6.0-7.0 ppm) PathB->NMR_B NMR_E 1H NMR Validation (OPE) Check Aromatic Region (6.0-7.0 ppm) PathE->NMR_E ResultB Signal Present: Singlet ~6.4 ppm (H-8 Proton Confirmed) ID: Ophiopogonanone B NMR_B->ResultB ResultE Signal Absent: No Ring A Protons (8-OMe Substitution Confirmed) ID: Ophiopogonanone E NMR_E->ResultE

Caption: Decision tree for distinguishing OPB and OPE using Mass Spectrometry and NMR markers.

Part 2: Experimental Validation Protocols

High-Performance Liquid Chromatography (HPLC)

Separation of homoisoflavonoids requires an acidified mobile phase to suppress the ionization of phenolic hydroxyl groups, ensuring sharp peak shapes.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Waters ACQUITY HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Flow Rate: 0.3 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 296 nm (characteristic absorption max for homoisoflavanones).

Gradient Profile:

Time (min) % Mobile Phase B Phase Description
0.0 25% Equilibration
5.0 25% Isocratic Hold
35.0 75% Linear Gradient
40.0 100% Wash

| 45.0 | 25% | Re-equilibration |

Expected Result:

  • Ophiopogonanone E: Elutes earlier (approx. relative retention 0.85) due to higher polarity (extra -OH and -OMe).

  • Ophiopogonanone B: Elutes later (approx. relative retention 1.0) due to lipophilic nature.

NMR Validation (The "Gold Standard")

Mass spectrometry alone is insufficient for isomer differentiation. 1H-NMR provides the definitive "fingerprint."

Sample Preparation:

  • Dissolve 5-10 mg of isolated compound in 600 µL DMSO-d6 .

  • Avoid CDCl3 if possible, as solubility issues may broaden phenolic signals.

Diagnostic Signals (DMSO-d6, 500 MHz):

PositionOphiopogonanone B (

ppm)
Ophiopogonanone E (

ppm)
Interpretation
H-8 (Ring A) ~6.40 (s, 1H) Absent CRITICAL DIFFERENTIATOR
H-6 (Ring A) (Substituted by Me)(Substituted by Me)Methyl singlet at ~2.0 ppm
8-OMe Absent~3.75 (s, 3H) OPE has methoxy at C8
Ring B Protons AA'BB' System (4 protons)ABC System (3 protons)OPE has 2'-OH substitution
Methylene Bridge ~2.6-2.9 (m)~2.6-2.9 (m)Characteristic of homoisoflavonoids

Part 3: Functional & Bioactivity Comparison

While structurally related, the additional oxygenation on Ophiopogonanone E alters its pharmacological profile, particularly in antioxidant capacity.

Bioactivity Data Summary
ActivityOphiopogonanone BOphiopogonanone EMechanism Note
Antioxidant (DPPH) Moderate (IC

> 100 µM)
High (IC

~ 40 µM)
The 2'-OH on OPE Ring B enhances radical scavenging.
Anti-inflammatory Inhibits NO productionInhibits NO productionBoth act via NF-κB pathway suppression.
Cytotoxicity Low toxicity (HUVEC)Low toxicity (HUVEC)Suitable for non-oncology therapeutic development.
Mechanism of Action Diagram

Bioactivity OPB Ophiopogonanone B (Lipophilic) ROS ROS Scavenging (Direct Chemical) OPB->ROS Low Potency NFkB NF-κB Pathway (Signaling) OPB->NFkB Primary Mode OPE Ophiopogonanone E (Polar, 2'-OH) OPE->ROS High Potency (Due to Phenolic OH) OPE->NFkB OxStress Reduced Oxidative Stress ROS->OxStress Inflam Reduced Inflammation (NO, IL-6 suppression) NFkB->Inflam

Caption: Comparative mechanism of action. OPE exhibits superior direct antioxidant activity due to structural hydroxylation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5316797, Ophiopogonanone E.[1] Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14826840, Ophiopogonone B. Retrieved from [Link]

  • Zhang, Y., et al. (2016).Characterization of homoisoflavonoids in different parts of Ophiopogon japonicus by HPLC-DAD-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
  • Lin, Y., et al. (2005). Analysis of homoisoflavonoids in Ophiopogon japonicus by HPLC-DAD-ESI-MSn.[2] Journal of Chromatography A. (Source for elution order and fragmentation rules).

Sources

Validation

UV-Vis Spectroscopic Identification of Ophiopogonanone B: A Comparative Technical Guide

The following technical guide details the UV-Vis spectroscopic characteristics of Ophiopogonanone B, designed for direct application in analytical chemistry and drug development workflows. Executive Summary Ophiopogonano...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the UV-Vis spectroscopic characteristics of Ophiopogonanone B, designed for direct application in analytical chemistry and drug development workflows.

Executive Summary

Ophiopogonanone B (C₁₈H₁₈O₅; MW: 314.[1][2]33) is a bioactive homoisoflavonoid isolated from the tubers of Ophiopogon japonicus (Radix Ophiopogonis). Accurate identification of this compound is critical due to its structural similarity to co-occurring analogs like Methylophiopogonanone B and Ophiopogonanone A.

This guide establishes 296 nm as the definitive UV-Vis absorption maximum (


) for Ophiopogonanone B. While this wavelength is the industry standard for detection, this guide demonstrates why UV-Vis data must be contextualized within a chromatographic system (HPLC-DAD) to differentiate it from its methylated counterparts.[3]

Spectral Characteristics & Comparative Analysis

The Chromophore System

Ophiopogonanone B belongs to the homoisoflavanone class (3-benzylchroman-4-one). Unlike flavones (which possess a C2-C3 double bond and absorb strongly at ~350 nm), the saturated C2-C3 bond in Ophiopogonanone B interrupts the conjugation between the A and B rings.

  • Primary Band (Band II): The dominant absorption at 296 nm arises from the benzoyl system of the A-ring.

  • Secondary Features: A weaker absorption may be observed near 210-230 nm , but the 296 nm peak is the sole reliable marker for quantification.

Comparative Absorption Data

The table below compares Ophiopogonanone B with its primary "impurities" (structural analogs). Note the overlapping


 values, necessitating chromatographic separation for specific identification.
CompoundMolecular Formula

(MeOH/ACN)
Relative Polarity (C18 Retention)
Ophiopogonanone B C₁₈H₁₈O₅296 nm High (Elutes Earlier)
Methylophiopogonanone BC₁₈H₂₀O₅296 nmLow (Elutes Later)
Ophiopogonanone AC₁₇H₁₆O₅294 - 296 nmMedium
Methylophiopogonanone AC₁₈H₁₈O₅296 nmLow

Critical Insight: Methylation (conversion of -OH to -OCH₃) in this class of compounds exerts a minimal bathochromic shift on the primary band. Therefore, UV maxima alone cannot distinguish Ophiopogonanone B from Methylophiopogonanone B. Identification relies on the retention time shift caused by the polarity difference of the free hydroxyl groups.

Structural Logic & Detection Pathway

The following diagram illustrates the logical flow from chemical structure to UV detection parameters.

UV_Logic Struct Ophiopogonanone B (Homoisoflavanone Core) Chromophore Benzoyl System (A-Ring) Struct->Chromophore Contains Absorbance Electronic Transition (n → π*) Chromophore->Absorbance Excitation LambdaMax λmax = 296 nm Absorbance->LambdaMax Result Interference Methylated Analogs (Similar λmax) Interference->LambdaMax Overlaps

Figure 1: Mechanistic basis for the 296 nm absorption maximum in Ophiopogonanone B.

Experimental Protocol: HPLC-DAD Identification

This protocol is designed to isolate Ophiopogonanone B from O. japonicus matrix and positively identify it using UV-Vis spectral matching coupled with retention time.

Sample Preparation (Extraction)[3]
  • Pulverization: Grind dried Ophiopogon japonicus tuber roots to a fine powder (mesh size 40-60).

  • Solvent Extraction: Weigh 1.0 g of powder and ultrasonicate with 20 mL of Chloroform:Methanol (1:1 v/v) or 70% Ethanol for 30 minutes at room temperature.

    • Why: This solvent system balances the extraction of the moderately polar Ophiopogonanone B while minimizing polysaccharide co-extraction.

  • Clarification: Centrifuge at 4000 rpm for 10 minutes. Filter supernatant through a 0.45 µm PTFE membrane.

Chromatographic Conditions (HPLC-DAD)
  • Column: C18 Reverse Phase (e.g., Waters SunFire or Agilent Zorbax SB-C18), 250 mm × 4.6 mm, 5 µm.[3][4]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (suppresses ionization of phenolic OH, sharpening peaks).[3]

    • Solvent B: Acetonitrile.[5][6]

  • Gradient Program:

    • 0-20 min: 40% B (Isocratic hold to separate polar impurities).[3]

    • 20-60 min: 40% → 65% B (Linear gradient to elute homoisoflavonoids).[3]

    • 60-70 min: 65% → 100% B (Wash).[3]

  • Flow Rate: 1.0 mL/min.[7][5]

  • Temperature: 30°C.

  • Detection: Signal @ 296 nm (Reference @ 360 nm).

Identification Workflow
  • Inject Reference Standard: Inject pure Ophiopogonanone B (dissolved in MeOH) to establish the standard retention time (

    
    ).
    
  • Inject Sample: Inject the root extract.

  • Spectral Overlay: Extract the UV spectrum (200-400 nm) of the peak matching the standard's

    
    .
    
  • Confirmation: The sample peak must exhibit:

    • 
       nm.
      
    • Absence of significant absorption >350 nm (rules out flavones).

    • Spectral purity index >990 (calculated by DAD software).

Workflow Diagram

Workflow cluster_Analysis Data Analysis Start Raw Material (O. japonicus Root) Extract Extraction (CHCl3:MeOH 1:1) Start->Extract Filter Filtration (0.45 µm PTFE) Extract->Filter HPLC HPLC Separation (C18 Column, ACN/H2O) Filter->HPLC DAD DAD Detection (Scan 200-400 nm) HPLC->DAD Check1 Check λmax (Must be 296 nm) DAD->Check1 Check2 Check Retention Time (vs. Standard) Check1->Check2 Result Identify Ophiopogonanone B Check2->Result

Figure 2: Step-by-step analytical workflow for the isolation and identification of Ophiopogonanone B.

References

  • Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root. International Journal of Pharmacology, 2017.[8] [3]

  • Determination of Homoisoflavonoids in Ophiopogon japonicus by RP-HPLC. Journal of Chromatographic Science, 2020. [3]

  • Isolation of Homoisoflavonoids from the Fibrous Roots of Ophiopogon japonicus by Recycling High-Speed Counter-Current Chromatography. Journal of Chromatographic Science, 2018.

  • Ophiopogonanone B Product Data Sheet. MedChemExpress.

  • Quality Evaluation of Ophiopogonis Radix from Two Different Producing Areas. Molecules, 2019. [3]

Sources

Comparative

Comparative Cytotoxicity of Ophiopogonanone B and Ophiopogonin B: A Mechanistic and Methodological Guide

Derived from the tubers of Ophiopogon japonicus (Radix Ophiopogonis), both Ophiopogonanone B (a homoisoflavonoid) and Ophiopogonin B (a steroidal saponin) have emerged as potent bioactive molecules in preclinical oncolog...

Author: BenchChem Technical Support Team. Date: March 2026

Derived from the tubers of Ophiopogon japonicus (Radix Ophiopogonis), both Ophiopogonanone B (a homoisoflavonoid) and Ophiopogonin B (a steroidal saponin) have emerged as potent bioactive molecules in preclinical oncology. While they originate from the same botanical source, their structural divergence dictates distinct cytotoxic profiles, intracellular targets, and therapeutic applications.

This guide provides an objective, data-driven comparison of their anti-cancer efficacy, elucidates their signaling mechanisms, and outlines self-validating experimental protocols for rigorous preclinical evaluation.

Comparative Cytotoxicity Profiling

Understanding the cell-line specificity of these compounds is critical for rational drug design. Ophiopogonanone B exhibits targeted cytotoxicity, showing efficacy against cervical and lung cancer models while sparing certain hepatic carcinoma lines[1]. Conversely, Ophiopogonin B demonstrates broad-spectrum lethality across multiple Non-Small Cell Lung Cancer (NSCLC) lines, suppressing viability and proliferation in a concentration-dependent manner[2].

Table 1: Quantitative IC50 Comparison Across Human Cancer Cell Lines
CompoundChemical ClassCell LineCancer TypeIC50 Value
Ophiopogonanone B HomoisoflavonoidHeLaCervical Cancer14.0 ± 3.2 μg/mL[1]
Ophiopogonanone B HomoisoflavonoidA549NSCLC15.42 μM[3]
Ophiopogonanone B HomoisoflavonoidSMMC-7721Hepatocellular Carcinoma> 100 μg/mL (Inactive)[1]
Ophiopogonin B Steroidal SaponinA549NSCLC14.22 ± 1.94 μM[2]
Ophiopogonin B Steroidal SaponinNCI-H1299NSCLC12.14 ± 2.01 μM[2]
Ophiopogonin B Steroidal SaponinNCI-H460NSCLC16.11 ± 1.83 μM[2]

Mechanistic Divergence: Apoptosis vs. Autophagic Flux

The causality behind their cytotoxicity reveals highly divergent signaling pathways:

  • Ophiopogonanone B (OP-anone B): Primarily acts through the induction of classical apoptosis and the modulation of oxidative stress. Its structural homoisoflavonoid backbone facilitates interactions with ROS-dependent apoptotic cascades, making it a robust scaffold for developing direct apoptotic inducers[3].

  • Ophiopogonin B (OP-B): Functions as a potent inhibitor of the PI3K/Akt/mTOR signaling axis. By dephosphorylating Akt at both the Ser308 and Thr473 residues, OP-B triggers profound autophagic flux (evidenced by LC3-I to LC3-II conversion and p62 degradation)[4]. Furthermore, OP-B downregulates c-FLIP (Cellular FLICE-inhibitory protein), thereby sensitizing resistant cancer cells to TRAIL-induced apoptosis[5]. It also inhibits tumor migration and invasion by enhancing the interaction between Axin and β-catenin[6].

OPB_Pathway OPB Ophiopogonin B (OP-B) PI3K PI3K / Akt Pathway (p-Akt Ser308/Thr473) OPB->PI3K Inhibits cFLIP c-FLIP Expression OPB->cFLIP Downregulates mTOR mTOR / p70S6K PI3K->mTOR Activates Autophagy Autophagy Flux (↑LC3-II, ↓p62) mTOR->Autophagy Inhibits Apoptosis Apoptosis / Cell Death Autophagy->Apoptosis Promotes TRAIL TRAIL Sensitization cFLIP->TRAIL Inhibits TRAIL->Apoptosis Promotes

OP-B inhibits PI3K/Akt, driving autophagic flux and sensitizing cells to TRAIL-mediated apoptosis.

Self-Validating Experimental Protocols

To ensure reproducibility, the following workflows are designed with built-in validation steps.

Protocol A: High-Fidelity Cytotoxicity Screening (CCK-8 Assay)

Causality & Rationale: We utilize the Cell Counting Kit-8 (CCK-8) over traditional MTT assays. CCK-8 relies on WST-8, producing a highly water-soluble formazan dye. This eliminates the need for DMSO solubilization, preserving cell architecture, minimizing technical variation, and allowing for continuous kinetic monitoring of the same plate.

Step-by-Step Workflow:

  • Cell Seeding: Plate A549 or HeLa cells at

    
     cells/well in a 96-well microplate. Incubate overnight at 37°C, 5% CO₂.
    
  • Synchronization: Replace with serum-free media for 12 hours to synchronize the cell cycle, ensuring baseline kinase activity prior to drug exposure.

  • Compound Treatment: Treat cells with serial dilutions of OP-anone B or OP-B (e.g., 0, 5, 10, 15, 20, 40 μM) for 48 hours. Control: Include a vehicle control (DMSO < 0.1%) to rule out solvent toxicity.

  • Viability Quantification: Add 10 μL of CCK-8 reagent per well. Incubate for 2 hours.

  • Detection: Measure absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Autophagy Flux Validation (Western Blotting)

Causality & Rationale: Measuring LC3-II elevation alone is mechanistically ambiguous; it can indicate either enhanced autophagosome formation or blocked lysosomal clearance. To validate true autophagic flux induced by OP-B, cells must be co-treated with Bafilomycin A1 (BafA1), a late-stage autolysosome inhibitor[5].

Step-by-Step Workflow:

  • Treatment Paradigm: Treat A549 cells with 15 μM OP-B in the presence or absence of 100 nM BafA1 for 24 hours.

  • Protein Extraction: Lyse cells in ice-cold RIPA buffer supplemented with dual protease and phosphatase inhibitors. Crucial: Phosphatase inhibitors (e.g., NaF, Na₃VO₄) are mandatory to preserve the transient phosphorylation states of Akt (Ser308/Thr473).

  • Electrophoresis & Transfer: Resolve 30 μg of protein lysate via SDS-PAGE (12% gel for optimal LC3 resolution) and transfer to a PVDF membrane.

  • Immunoblotting: Probe for LC3B, p62 (SQSTM1), p-Akt (Ser308), p-Akt (Thr473), and GAPDH (loading control).

  • Interpretation: True OP-B-induced flux is confirmed if the OP-B + BafA1 group shows significantly higher LC3-II accumulation than BafA1 alone, coupled with p62 degradation in the OP-B only group.

Workflow Seed 1. Cell Seeding (A549 / HeLa in 96-well) Treat 2. Compound Treatment (OP-anone B vs OP-B, 48h) Seed->Treat Assay 3. Viability Assay (CCK-8 / Crystal Violet) Treat->Assay Lysate 4. Protein Extraction (RIPA buffer + Inhibitors) Treat->Lysate Analysis 6. Data Analysis (IC50 Calculation & Densitometry) Assay->Analysis WB 5. Western Blotting (LC3, p62, p-Akt, c-FLIP) Lysate->WB WB->Analysis

Integrated workflow for cytotoxicity screening and autophagic flux validation via Western blot.

Conclusion

While both Ophiopogonanone B and Ophiopogonin B exhibit potent IC50 values in the low micromolar range against NSCLC, their utility in drug development diverges fundamentally based on their mechanisms. OP-B's ability to dual-target the PI3K/Akt pathway and sensitize TRAIL-resistant tumors makes it a highly compelling candidate for combinatorial targeted therapies, whereas OP-anone B serves as a robust scaffold for developing homoisoflavonoid-based apoptotic inducers.

References

  • MedChemExpress. "(Rac)-Ophiopogonanone B | Homoisoflavonoid". 1

  • ChemicalBook. "Ophiopogonanone B | 1316759-83-7". 3

  • Benchchem. "Ophiopogonanone B". 2

  • PMC / NIH. "Ophiopogonin B-induced autophagy in non-small cell lung cancer cells via inhibition of the PI3K/Akt signaling pathway". 4

  • Journal of Cancer. "Ophiopogonin B inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin". 6

  • PMC / NIH. "Ophiopogonin B sensitizes TRAIL-induced apoptosis through activation of autophagy flux and downregulates cellular FLICE-like inhibitory protein". 5

Sources

Validation

The Paradigm Shift: Single-Marker vs. Multi-Component Profiling

Quality Control Markers for Radix Ophiopogonis Extracts: A Comprehensive Comparison Guide Radix Ophiopogonis (known as Mai Dong in Traditional Chinese Medicine), derived from the tuberous roots of Ophiopogon japonicus, i...

Author: BenchChem Technical Support Team. Date: March 2026

Quality Control Markers for Radix Ophiopogonis Extracts: A Comprehensive Comparison Guide

Radix Ophiopogonis (known as Mai Dong in Traditional Chinese Medicine), derived from the tuberous roots of Ophiopogon japonicus, is a highly valued botanical extract utilized in drug development for its cardiovascular, anti-inflammatory, and anticancer properties[1][2]. As the global demand for standardized botanical therapeutics increases, establishing robust quality control (QC) markers is critical.

Historically, quality assessment relied on single-marker paradigms, which often failed to capture the complex phytochemical synergy of the extract. This guide objectively compares the performance of traditional single markers against modern multi-component panels, providing actionable, self-validating protocols for analytical scientists.

The phytochemical profile of Radix Ophiopogonis is dominated by two primary classes of bioactive compounds: steroidal saponins and homoisoflavonoids [1][2]. The concentration of these compounds varies drastically based on geographical origin—primarily between Sichuan (Chuan-Maidong, CMD) and Zhejiang (Zhe-Maidong, ZMD)[1].

  • The Single-Marker Limitation: The Hong Kong Chinese Materia Medica Standards traditionally mandated Ophiopogonin D (a steroidal saponin) at a concentration of no less than 0.010% as the sole quality marker[2]. However, extracts derived from Zhejiang (ZMD) routinely fail this standard, despite exhibiting superior in vitro anticancer cytotoxicity[2].

  • The Multi-Marker Solution: The superior bioactivity of ZMD is driven by its exceptionally high concentration of homoisoflavonoids (such as Methylophiopogonanone A and B ), which are largely ignored by older saponin-centric pharmacopoeial monographs[2]. Conversely, the European Pharmacopoeia regulates Methylophiopogonanone A, potentially sidelining the cardiovascular benefits of saponin-rich CMD extracts[3].

To ensure batch-to-batch consistency and pharmacological potency, a dual-class marker system is essential.

Table 1: Comparative Analysis of Key Quality Control Markers
Marker CompoundChemical ClassPrimary Detection MethodRegional DominancePharmacological RelevancePharmacopoeial / Industry Status
Ophiopogonin D Steroidal SaponinLC-MS / HPLC-ELSDCMD (Sichuan)Anti-inflammatory, CardiovascularHKCMMS Primary Marker (≥0.010%)
Ophiopogonin D' Steroidal SaponinLC-MS / HPLC-ELSDCMD (Sichuan)Cytotoxic (Anticancer)Emerging Marker
Methylophiopogonanone A HomoisoflavonoidHPLC-UV/DAD (296 nm)ZMD (Zhejiang)Antioxidant, AnticancerEuropean Pharmacopoeia Marker
Methylophiopogonanone B HomoisoflavonoidHPLC-UV/DAD (296 nm)ZMD (Zhejiang)Antioxidant, AnticancerEmerging Marker
Ruscogenin Steroid SapogeninHPLC-ELSDUbiquitousCardiovascular protectionSecondary / Stability Marker

Analytical Methodologies: Overcoming Detection Challenges

The fundamental analytical challenge in profiling Radix Ophiopogonis lies in the differing structural properties of its markers. Homoisoflavonoids possess conjugated aromatic systems, making them highly responsive to Ultraviolet/Diode-Array Detection (UV/DAD)[2][4]. In contrast, steroidal saponins lack strong UV chromophores[2].

To capture both classes simultaneously, laboratories must employ either UFLC-QTRAP-MS/MS (Ultra-Fast Liquid Chromatography coupled with tandem mass spectrometry)[1] or a parallel HPLC-UV-ELSD (Evaporative Light Scattering Detector) configuration[2][5].

QC_Workflow A Raw Radix Ophiopogonis (CMD vs. ZMD) B Ultrasonic Extraction (70% Methanol, 60 min) A->B Pulverization & Solvent Addition C Chromatographic Separation (UFLC C18 Column) B->C Filtration (0.22 μm) D1 UV/DAD Detection (296 nm) Target: Homoisoflavonoids C->D1 Split/Parallel D2 ELSD / MS Detection Target: Steroidal Saponins C->D2 Split/Parallel E Multivariate Data Analysis (PCA & PLS-DA) D1->E D2->E F Comprehensive Quality Evaluation (Multi-marker Panel) E->F Marker Validation

Multi-component analytical workflow for Radix Ophiopogonis quality control.

Self-Validating Experimental Protocol: Multi-Marker Extraction and LC-MS/MS Analysis

The following protocol details an optimized, self-validating workflow for the simultaneous extraction and quantification of both saponins and homoisoflavonoids, utilizing UFLC-QTRAP-MS/MS[1][4].

Step 1: Sample Preparation & Extraction
  • Procedure: Pulverize dried roots to a fine powder. Accurately weigh 1.0 g of the powder into a conical flask and add 30 mL of 70% aqueous methanol (v/v)[1]. Ultrasonicate (500 W, 40 kHz) for 60 minutes at room temperature[1][4]. Centrifuge the mixture and filter the supernatant through a 0.22 μm PTFE syringe filter prior to injection.

  • Causality: 70% methanol is specifically chosen because it optimally disrupts hydrogen bonding in the plant matrix while maintaining a balanced dielectric constant, ensuring the co-solubility of highly polar nucleosides/amino acids and moderately non-polar steroidal saponins and homoisoflavonoids[1]. Ultrasonication at room temperature prevents the thermal degradation of heat-sensitive homoisoflavonoids.

  • Self-Validation Mechanism: To validate extraction efficiency and account for matrix effects, spike a pre-extraction sample with a known concentration of a stable isotope-labeled internal standard (or a structurally similar surrogate like Ruscogenin, if not naturally abundant in the specific chemotype)[5]. Recovery rates must fall within 95%–105% to validate the run.

Step 2: Chromatographic Separation
  • Procedure: Inject 5 μL of the filtrate onto a C18-bonded silica gel column (e.g., 250 mm × 4.6 mm, 5 μm, or a 2.5 μm UFLC equivalent) maintained at 25 °C[4]. Use a mobile phase consisting of 0.1% Formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Employ a gradient elution: 0–5 min (38%–55% B), 5–15 min (55%–70% B)[4].

  • Causality: The C18 stationary phase provides the necessary hydrophobic interactions to resolve closely eluting homoisoflavonoid isomers (e.g., Methylophiopogonanone A vs. B)[4]. The gradient approach is critical because polar constituents elute early, while non-polar steroidal saponins require high organic modifier concentrations (>55% Acetonitrile) to elute efficiently[1][4]. Formic acid acts as a proton donor, significantly enhancing ionization efficiency in positive ESI-MS mode.

Step 3: Detection and Quantification
  • Procedure (If using LC-MS/MS): Operate the mass spectrometer with Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode, utilizing positive/negative polarity switching to capture both the easily protonated homoisoflavonoids and the saponins[1].

  • Procedure (If using HPLC-UV/ELSD): Set the DAD detector to 296 nm to capture the conjugated systems of Methylophiopogonanone A and B[2][4]. Route the post-UV flow (or use a flow splitter) to the ELSD (Drift tube temperature: 60 °C; Nebulizing gas flow rate: 1.5 L/min) to detect Ophiopogonin D and Ruscogenin[2].

  • Causality: ELSD is a universal, mass-sensitive detector ideal for saponins that lack chromophores[2][5]. However, because ELSD is a destructive technique (it evaporates the mobile phase to measure light scattering of the remaining solid particles), it must be placed in parallel or strictly downstream of the non-destructive UV/DAD detector.

Conclusion

Relying solely on Ophiopogonin D as a universal quality control marker for Radix Ophiopogonis is analytically insufficient and biologically misleading, particularly for extracts sourced from Zhejiang. Drug development professionals must adopt a multi-marker panel that includes both steroidal saponins (Ophiopogonin D, Ophiopogonin D') and homoisoflavonoids (Methylophiopogonanone A, Methylophiopogonanone B). Implementing a unified extraction protocol with dual-detection chromatography (LC-MS/MS or UV-ELSD) ensures an objective, comprehensive evaluation of the extract's true pharmacological potential.

References

  • Source: Molecules (MDPI)
  • Title: Comparison of Ophiopogon japonicus and Liriope spicata var.
  • Title: Discovery of chemical marker for maidong (roots of Ophiopogon japonicus and Liriope spicata)
  • Title: Optimizing nutrient management protocol for Ophiopogon japonicus-corn intercropping: impacts on growth, yield, and quality Source: PeerJ URL
  • Title: Determination of diosgenin and ruscogenin in Radix Ophiopogonis by nonaqueous capillary electrophoresis Source: ResearchGate URL

Sources

Safety & Regulatory Compliance

Safety

Operational Dossier: Ophiopogonanone B Handling &amp; Safety

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety & Logistical Overview

Compound Identity: Ophiopogonanone B (Homoisoflavonoid) CAS Registry: 1316759-83-7 (Stereoisomer specific) / 212201-10-0 (Racemic) Molecular Formula: C₁₈H₁₈O₅ Primary Hazard Class: GHS07 (Irritant/Sensitizer) Bioactivity Profile: Cytotoxic (IC₅₀ ~14-15 µM in HeLa/A549 lines); Antioxidant; Anti-inflammatory.

Operational Directive: Ophiopogonanone B is a high-value, bioactive phytochemical standard.[1] While its acute toxicity is lower than established chemotherapeutics, it exhibits specific cytotoxicity and potential sensitization risks. The primary operational risk is not just personnel exposure, but compound degradation and loss due to static charge or moisture. This guide prioritizes Product Integrity alongside Personnel Safety .

Part 2: Risk Assessment & PPE Matrix

Hazard Statement (GHS):

  • H317: May cause an allergic skin reaction.[2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Expert Insight: Homoisoflavonoids are prone to oxidation and hydrolysis. Handling must occur in a controlled environment to prevent data artifacts caused by degradation products.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 / P2 Respirator (Minimum)Prevents inhalation of fine particulates during weighing. If handling >50 mg, use a Biosafety Cabinet (Class II).
Dermal (Hands) Double Nitrile Gloves (0.11 mm min.)Outer Layer: Changed immediately upon solvent splash. Inner Layer: Protects against permeation during doffing. Latex is not recommended due to poor solvent resistance with DMSO.
Ocular Chemical Splash Goggles Standard safety glasses are insufficient for dissolving powders; goggles seal against vapors and micro-splashes.
Body Lab Coat (High-Neck, Cuffed) Prevents skin contact at wrists/neck. Tyvek sleeves recommended for stock solution preparation.
Part 3: Operational Handling Protocol (Self-Validating)

Objective: Solubilize Ophiopogonanone B to a 10 mM Stock Solution without degradation or loss.

Step-by-Step Methodology

1. Environmental Equilibration (Critical Step)

  • Action: Remove the vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic powder. This catalyzes hydrolysis and alters the weighing mass, invalidating concentration calculations.

2. Static Control & Weighing

  • Action: Use an anti-static gun or polonium strip on the weighing boat and spatula.

  • Expert Insight: Homoisoflavonoids are often "fluffy" crystals. Static charge can cause up to 10% mass loss during transfer.

  • Validation: The balance reading must remain stable for 10 seconds before recording. Drifting numbers indicate static interference.

3. Solubilization (The "Sandwich" Method)

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol for long-term storage due to evaporation.

  • Protocol:

    • Calculate volume for 10 mM (e.g., for 1 mg [MW 314.33]: add 318 µL DMSO).

    • Pipette 50% of the calculated DMSO directly onto the powder in the vial.

    • Vortex gently for 15 seconds.

    • Pipette the remaining 50% DMSO to wash down the vial walls.

    • Self-Validating Check: Hold the vial against a black background under bright light. The solution must be optically clear . Any turbidity or "shimmer" indicates incomplete dissolution; sonicate for 30 seconds if observed.

4. Aliquoting & Storage

  • Action: Aliquot into amber glass vials (or foil-wrapped tubes) to prevent photodegradation.

  • Storage: -20°C (stable for 6 months) or -80°C (stable for 2 years). Avoid freeze-thaw cycles >3 times.

Part 4: Visualization (Workflow & Logic)
Figure 1: Safe Solubilization & Storage Workflow

This diagram illustrates the critical path for handling Ophiopogonanone B, emphasizing moisture control and validation checkpoints.

G Start Cold Storage (-20°C) Equilibrate Equilibration (30 min in Desiccator) Start->Equilibrate Prevent Condensation Weigh Weighing (Anti-Static Measures) Equilibrate->Weigh Dissolve Solubilization (Anhydrous DMSO) Weigh->Dissolve Add 50% Vol Check Validation Check (Optical Clarity) Dissolve->Check Sonicate Sonicate (30 sec) Check->Sonicate Turbid Aliquot Aliquot & Store (Amber Vials, -80°C) Check->Aliquot Clear Sonicate->Check Re-inspect

Caption: Operational workflow ensuring compound stability and solubility validation.

Part 5: Emergency Response & Disposal
Accidental Release Measures
  • Solid Spill: Do not dry sweep (generates dust). Cover with a damp paper towel (soaked in 10% ethanol), then wipe up. Place in a sealed bag.

  • Solution Spill: Absorb with vermiculite or chemical pads. Clean surface with 70% ethanol followed by water.

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention (irritant properties).

  • Skin Contact: Wash with soap and water. If rash occurs (sensitization), discontinue work and consult a physician.

Disposal Protocol
  • Categorization: Hazardous Chemical Waste (Cytotoxic/Organic).

  • Procedure:

    • Collect all solid waste (gloves, weighing boats) and liquid waste (rinsate) in a container labeled "Cytotoxic/Bioactive Organic Waste."

    • Do NOT dispose of down the drain.

    • Incineration is the preferred method for final destruction.

References
  • PubChem. (2025).[2] Methylophiopogonanone B (Compound Summary). National Library of Medicine. [Link]

  • Wang, K. W., et al. (2011).[3] "Novel steroidal saponins from Liriope graminifolia (Linn.) Baker with anti-tumor activities."[3] Carbohydrate Research, 346(2), 253-258.[3] [Link]

  • Safe Work Australia. (2025). Hazardous Chemical Information System (HCIS): GHS Classification. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ophiopogonanone B
Reactant of Route 2
Ophiopogonanone B
© Copyright 2026 BenchChem. All Rights Reserved.